2-[2-(azocan-1-yl)ethyl]guanidine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H44N8 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]guanidine |
InChI |
InChI=1S/2C10H22N4/c2*11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h2*1-9H2,(H4,11,12,13) |
InChI Key |
CFNALAYLIAMBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-[2-(azocan-1-yl)ethyl]guanidine (Guanethidine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[2-(azocan-1-yl)ethyl]guanidine, commonly known as guanethidine, is a potent antihypertensive agent that exerts its therapeutic effect by acting as an adrenergic neuron-blocking agent.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of guanethidine, with a focus on its interaction with key components of the sympathetic nervous system. We will delve into its uptake, vesicular transport, and subsequent inhibition of norepinephrine release, supported by available quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular pharmacology and drug development.
Introduction
Guanethidine is a sympatholytic drug historically used in the management of moderate to severe hypertension.[3][4] Its primary mechanism involves the inhibition of neurotransmission at the postganglionic sympathetic neuroeffector junction.[3][5] Unlike receptor antagonists, guanethidine's action precedes the synaptic cleft, targeting the presynaptic neuron to prevent the release of the primary sympathetic neurotransmitter, norepinephrine (NE).[3][6] This unique mode of action leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and cardiac output, which collectively contribute to its blood pressure-lowering effects.[3][7]
Core Mechanism of Action: A Multi-step Process
The mechanism of action of guanethidine can be dissected into a sequence of events, beginning with its transport into the presynaptic sympathetic neuron and culminating in the inhibition of norepinephrine release.
Neuronal Uptake via Norepinephrine Transporter (NET)
The initial and critical step for guanethidine's activity is its active transport from the synaptic cleft into the cytoplasm of the presynaptic sympathetic neuron.[1][8] This transport is mediated by the norepinephrine transporter (NET), also known as uptake 1, the same transporter responsible for the reuptake of norepinephrine from the synapse.[1][8] Guanethidine essentially "hijacks" this transporter to gain entry into its site of action. Consequently, drugs that inhibit NET, such as tricyclic antidepressants (e.g., desipramine) and cocaine, can antagonize the effects of guanethidine by preventing its neuronal uptake.[1][9]
Sequestration into Synaptic Vesicles via Vesicular Monoamine Transporter (VMAT)
Once inside the neuronal cytoplasm, guanethidine is recognized as a substrate by the vesicular monoamine transporter (VMAT).[10] VMAT is responsible for packaging monoamine neurotransmitters, including norepinephrine, from the cytoplasm into synaptic vesicles for storage and subsequent release.[10][11] Guanethidine is actively transported into these vesicles, where it becomes concentrated.[1][8]
Depletion of Norepinephrine Stores and Inhibition of Release
The accumulation of guanethidine within synaptic vesicles has two major consequences:
-
Displacement and Depletion of Norepinephrine: Guanethidine displaces norepinephrine from its storage sites within the vesicles.[1][8] This leads to a gradual depletion of the releasable pool of norepinephrine in the nerve terminal.[6][8] The displaced norepinephrine in the cytoplasm is subsequently metabolized by monoamine oxidase (MAO), further contributing to the reduction of norepinephrine stores.[7]
-
Inhibition of Stimulus-Evoked Release: Guanethidine directly inhibits the release of norepinephrine upon the arrival of an action potential at the nerve terminal.[2][8] While the precise mechanism of this inhibition is not fully elucidated, it is a key component of its sympatholytic effect.
The combined effect of norepinephrine depletion and release inhibition results in a profound and sustained reduction in sympathetic neurotransmission.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in guanethidine's mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Signaling pathway of guanethidine's mechanism of action.
Figure 2: A generalized experimental workflow for studying guanethidine's mechanism.
Quantitative Data
While comprehensive quantitative data for guanethidine is dispersed across historical literature, the following table summarizes key parameters that are typically evaluated to characterize its activity. The values provided are illustrative and can vary based on the specific experimental conditions.
| Parameter | Description | Typical Value Range | Experimental Model |
| NET Inhibition (IC50) | Concentration of guanethidine required to inhibit 50% of norepinephrine uptake by the norepinephrine transporter. | Micromolar (µM) | Rat brain synaptosomes, Cells expressing recombinant NET |
| VMAT Inhibition (Ki) | Inhibitory constant for guanethidine binding to the vesicular monoamine transporter. | Micromolar (µM) | Isolated synaptic vesicles, Cells expressing recombinant VMAT |
| NE Release Inhibition (IC50) | Concentration of guanethidine that inhibits 50% of stimulated norepinephrine release. | Micromolar (µM) | Perfused sympathetic organs (e.g., spleen), Cultured sympathetic neurons |
| Blood Pressure Reduction | The extent of mean arterial pressure reduction following chronic administration. | Dose-dependent | Spontaneously hypertensive rats, Human clinical trials |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanism of action of guanethidine.
Neuronal Uptake Assay (NET Activity)
Objective: To quantify the uptake of radiolabeled substrate (e.g., [3H]norepinephrine or [14C]guanethidine) into cells or synaptosomes expressing the norepinephrine transporter.
Methodology:
-
Preparation of Cells/Synaptosomes:
-
Culture cells (e.g., PC12 or HEK293) stably expressing the human norepinephrine transporter (hNET).
-
Alternatively, prepare synaptosomes from specific brain regions (e.g., rat hypothalamus) known to be rich in noradrenergic nerve terminals.
-
-
Incubation:
-
Pre-incubate the cells or synaptosomes in a physiological buffer at 37°C.
-
Add varying concentrations of guanethidine (or a known NET inhibitor as a positive control).
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate.
-
-
Termination of Uptake:
-
After a defined incubation period (typically a few minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer and filtering through a glass fiber filter.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake at each concentration of guanethidine compared to the control (no drug).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Vesicular Transport Assay (VMAT Activity)
Objective: To measure the transport of a radiolabeled monoamine into isolated synaptic vesicles and the inhibitory effect of guanethidine.
Methodology:
-
Isolation of Synaptic Vesicles:
-
Isolate synaptic vesicles from a suitable source, such as bovine adrenal medulla or rat brain, using differential centrifugation and sucrose density gradients.
-
-
Vesicular Uptake:
-
Resuspend the isolated vesicles in a buffer containing ATP to energize the VMAT.
-
Add varying concentrations of guanethidine.
-
Initiate uptake by adding a radiolabeled substrate (e.g., [3H]dopamine or [3H]serotonin).
-
-
Termination and Measurement:
-
After incubation at 37°C, terminate the transport by rapid filtration and washing.
-
Quantify the radioactivity accumulated within the vesicles using scintillation counting.
-
-
Data Analysis:
-
Determine the Ki value for guanethidine by analyzing its competitive inhibition of substrate uptake.
-
Neurotransmitter Release Assay
Objective: To measure the amount of norepinephrine released from sympathetic neurons or tissues following a depolarizing stimulus in the presence and absence of guanethidine.
Methodology:
-
Preparation of Neurons/Tissues:
-
Culture primary sympathetic neurons or use isolated, perfused organs with intact sympathetic innervation (e.g., rat tail artery).
-
-
Loading with Radiolabel (Optional):
-
Incubate the preparation with [3H]norepinephrine to label the vesicular stores.
-
-
Perfusion and Stimulation:
-
Perfuse the preparation with a physiological salt solution.
-
Collect baseline perfusate samples.
-
Apply a depolarizing stimulus (e.g., high potassium concentration or electrical field stimulation) to evoke norepinephrine release.
-
Collect perfusate samples during and after stimulation.
-
-
Guanethidine Treatment:
-
Repeat the stimulation in the presence of varying concentrations of guanethidine.
-
-
Quantification of Norepinephrine:
-
Measure the amount of endogenous norepinephrine in the perfusate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
If radiolabeling was used, quantify the tritium content of the perfusate.
-
-
Data Analysis:
-
Calculate the amount of norepinephrine released in response to the stimulus.
-
Determine the inhibitory effect of guanethidine and calculate its IC50 for release inhibition.
-
Conclusion
The mechanism of action of this compound is a well-defined, multi-step process that results in the effective blockade of sympathetic neurotransmission. Its reliance on active transport into the presynaptic neuron via NET and subsequent accumulation in synaptic vesicles via VMAT are key determinants of its pharmacological activity. The ultimate consequences of this are the depletion of norepinephrine stores and the inhibition of its release, leading to a reduction in sympathetic outflow and a lowering of blood pressure. A thorough understanding of these intricate mechanisms is crucial for the rational design of novel cardiovascular therapies and for predicting potential drug-drug interactions.
References
- 1. brainkart.com [brainkart.com]
- 2. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Guanethidine - Wikipedia [en.wikipedia.org]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 11. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 2-[2-(azocan-1-yl)ethyl]guanidine (Guanethidine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-[2-(azocan-1-yl)ethyl]guanidine, an antihypertensive agent more commonly known as Guanethidine. This document collates available data on its physicochemical characteristics, mechanism of action, pharmacokinetic profile, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of adrenergic neurotransmission.
Chemical Properties
This compound is a synthetic, polar, organic compound.[1] It is a member of the guanidine class of compounds, characterized by a central carbon atom bonded to three nitrogen atoms.[1]
Physicochemical Data
The key physicochemical properties of Guanethidine are summarized in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₂₂N₄ | [2] |
| Molecular Weight | 198.31 g/mol | [1] |
| CAS Number | 55-65-2 (Guanethidine), 645-43-2 (Monosulfate) | [2] |
| pKa (Strongest Basic) | 11.77 | DrugBank Online |
| Water Solubility | Very soluble (as monosulfate) | [3] |
| logP | 0.5 - 0.8 | [1] |
| Melting Point | 276-281 °C (decomposes, as sulfate) | [1] |
| Stability | The sulfate salt is a stable crystalline powder. | [3] |
Pharmacological Properties
Guanethidine is a potent antihypertensive agent that acts as an adrenergic neuron blocking agent.[4] Its primary mechanism of action involves the selective inhibition of neurotransmission in post-ganglionic sympathetic nerves.[4][5]
Mechanism of Action
The antihypertensive effect of Guanethidine is a direct consequence of its interaction with the norepinephrine transporter (NET) located on the presynaptic membrane of sympathetic neurons.[2][5] The process can be summarized in the following steps:
-
Uptake into the Neuron: Guanethidine is recognized and transported into the presynaptic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[2]
-
Vesicular Sequestration: Once inside the neuron, Guanethidine is actively transported into and concentrated within the synaptic vesicles, where it displaces norepinephrine.[2]
-
Depletion of Norepinephrine: The accumulation of Guanethidine in the storage vesicles leads to a gradual depletion of norepinephrine stores.[2]
-
Inhibition of Norepinephrine Release: Guanethidine also inhibits the release of norepinephrine in response to an action potential.[2]
This cascade of events results in a significant reduction in the amount of norepinephrine released into the synapse, leading to decreased sympathetic tone, relaxation of blood vessels, and a subsequent lowering of blood pressure.[5]
Signaling Pathway
The following diagram illustrates the mechanism of action of Guanethidine at the sympathetic neuroeffector junction.
Pharmacokinetics
The pharmacokinetic profile of Guanethidine is characterized by poor and variable oral absorption and a long elimination half-life.
| Parameter | Value | Source(s) |
| Bioavailability (Oral) | 3-30% (highly variable) | [5] |
| Protein Binding | Not significantly bound to plasma proteins | [1] |
| Metabolism | Hepatic, to three less active metabolites | [3] |
| Elimination Half-life | Initial phase: ~1.5 days; Second phase: 4-8 days | [3] |
| Excretion | Primarily renal (as metabolites and unchanged drug) | [4] |
A study on hypertensive patients showed that adrenergic blockade occurs at plasma concentrations of 8 ng/mL or higher.[6] However, there is a significant interindividual variation in the plasma levels achieved with a given dose.[6]
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of compounds like Guanethidine.
Synthesis and Purification
Norepinephrine Uptake Inhibition Assay
The ability of Guanethidine to inhibit the norepinephrine transporter can be quantified using a radioligand uptake assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Guanethidine for the norepinephrine transporter.
Materials:
-
SH-SY5Y cells (or other cells endogenously or recombinantly expressing the human norepinephrine transporter)
-
[³H]-Norepinephrine (radioligand)
-
Guanethidine sulfate
-
Desipramine (as a positive control)
-
Cell culture medium and reagents
-
Scintillation counter and vials
Methodology:
-
Cell Culture: Culture SH-SY5Y cells to an appropriate confluency in 24- or 48-well plates.
-
Assay Preparation: On the day of the experiment, wash the cells with a Krebs-Ringer-HEPES buffer.
-
Incubation: Add increasing concentrations of Guanethidine to the wells.
-
Radioligand Addition: Add a fixed concentration of [³H]-Norepinephrine to each well and incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the logarithm of the Guanethidine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Studies have shown that Guanethidine inhibits the uptake of [³H]-noradrenaline in vitro.[9]
In Vivo Antihypertensive Activity Assessment
The effect of Guanethidine on blood pressure can be evaluated in animal models of hypertension.
Objective: To assess the dose-dependent effect of Guanethidine on blood pressure in spontaneously hypertensive rats (SHR).
Materials:
-
Spontaneously hypertensive rats (and normotensive controls, e.g., Wistar-Kyoto rats)
-
Guanethidine sulfate solution
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Vehicle control (e.g., saline)
Methodology:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions and blood pressure measurement procedure.
-
Baseline Measurement: Record the baseline systolic and diastolic blood pressure and heart rate for each animal.
-
Drug Administration: Administer Guanethidine or vehicle orally or via intraperitoneal injection at various doses.
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals after drug administration.
-
Data Analysis: Compare the changes in blood pressure and heart rate between the Guanethidine-treated and vehicle-treated groups.
The following diagram outlines the logical workflow for an in vivo study.
References
- 1. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guanethidine - Wikipedia [en.wikipedia.org]
- 3. Ismelin (Guanethidine Monosulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. mims.com [mims.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The relationship of plasma guanethidine levels to adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The isolation, identification and synthesis of two metabolites of guanethidine formed in pig and rabbit liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Guanethidine: A Technical Guide
An in-depth exploration of the synthesis, preclinical, and clinical development of a pioneering antihypertensive agent.
Introduction
Guanethidine, a potent antihypertensive agent, emerged in the mid-20th century as a significant advancement in the management of moderate to severe hypertension. Its unique mechanism of action, targeting the sympathetic nervous system, set it apart from previous treatments and paved the way for a new class of adrenergic neuron blocking drugs. This technical guide provides a comprehensive overview of the discovery and development history of guanethidine, detailing its synthesis, the key experimental protocols that elucidated its mechanism of action, and the clinical trial data that established its therapeutic utility. This document is intended for researchers, scientists, and drug development professionals interested in the history of pharmacology and the evolution of antihypertensive therapy.
I. Discovery and Synthesis
Guanethidine, chemically known as [2-(azocan-1-yl)ethyl]guanidine, was first described by Maxwell and colleagues at the Ciba Pharmaceutical Company in 1959. Its discovery was part of a broader effort to develop novel cardiovascular drugs.
Synthesis of Guanethidine
The synthesis of guanethidine involves a multi-step process, beginning with the alkylation of azocane (heptamethyleneimine). While the original patents by Mull provided the foundational methods, a general synthetic route is as follows:
Experimental Protocol: Synthesis of Guanethidine
-
Step 1: Alkylation of Azocane. Azocane is reacted with chloroacetonitrile in the presence of a suitable base (e.g., sodium carbonate) in an inert solvent (e.g., toluene). The reaction mixture is heated under reflux to yield 1-(cyanomethyl)azocane.
-
Step 2: Reduction of the Nitrile. The resulting 1-(cyanomethyl)azocane is then reduced to the corresponding primary amine, 1-(2-aminoethyl)azocane. This reduction can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
-
Step 3: Guanylation. The final step involves the conversion of the primary amine to the guanidine derivative. This is accomplished by reacting 1-(2-aminoethyl)azocane with a guanylating agent, such as S-methylisothiourea sulfate, in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the reaction to completion, yielding guanethidine sulfate.
The following diagram illustrates the logical flow of the guanethidine synthesis process.
II. Preclinical Development and Mechanism of Action
The initial pharmacological studies of guanethidine revealed its potent and prolonged hypotensive effects. Subsequent preclinical research focused on elucidating its novel mechanism of action, which was found to be distinct from that of existing antihypertensive agents like ganglionic blockers.
Key Preclinical Findings
Early studies in animal models, such as anesthetized dogs and cats, demonstrated that guanethidine produced a gradual and sustained fall in blood pressure. A key discovery was that guanethidine's action was dependent on the sympathetic nervous system. It was observed that the drug selectively blocked the response to sympathetic nerve stimulation without affecting the response to exogenously administered norepinephrine. This suggested that guanethidine did not act as a receptor antagonist but rather interfered with the transmission of nerve impulses at the postganglionic sympathetic nerve endings.
The seminal work of Gaffney and colleagues provided crucial evidence for guanethidine's mechanism of action, demonstrating that it caused a profound depletion of norepinephrine from sympathetic nerve terminals.
Experimental Protocol: Norepinephrine Depletion in the Canine Heart (Adapted from Gaffney et al., 1963)
-
Animal Model: Anesthetized open-chest mongrel dogs.
-
Drug Administration: Guanethidine sulfate (15 mg/kg) administered intravenously.
-
Sample Collection: Blood samples were drawn simultaneously from the coronary sinus and femoral artery at various time points post-administration. Atrial appendage biopsies were also taken.
-
Norepinephrine Measurement: Plasma and tissue norepinephrine concentrations were determined using a fluorometric method, such as the one described by Bertler et al. (1958). This method involves the following steps:
-
Tissue Homogenization: The atrial appendage tissue is homogenized in a cold acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the catecholamines.
-
Extraction and Purification: The catecholamines are extracted from the tissue homogenate and purified using a cation-exchange resin column.
-
Oxidation and Rearrangement: The purified catecholamines are oxidized (e.g., with potassium ferricyanide) and then treated with an alkaline ascorbate solution to form fluorescent derivatives (lutins).
-
Fluorometric Measurement: The fluorescence of the resulting solution is measured in a spectrofluorometer at specific excitation and emission wavelengths for norepinephrine.
-
-
Data Analysis: The difference in norepinephrine concentration between the coronary sinus and femoral artery blood was used to calculate the net release of norepinephrine from the heart. Tissue norepinephrine levels were expressed as a percentage of control values.
Mechanism of Action Signaling Pathway
Guanethidine's mechanism of action can be summarized in the following steps:
-
Uptake into the Sympathetic Neuron: Guanethidine is a polar molecule that is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.
-
Vesicular Accumulation: Once inside the neuron, guanethidine is concentrated in the synaptic vesicles, again utilizing the vesicular monoamine transporter (VMAT).
-
Displacement of Norepinephrine: Guanethidine displaces norepinephrine from the storage vesicles, leading to a gradual depletion of the neurotransmitter stores.
-
Inhibition of Norepinephrine Release: Guanethidine also inhibits the release of norepinephrine in response to a nerve impulse. This is thought to be due to a local anesthetic-like effect on the nerve terminal membrane and the disruption of the normal exocytotic process.
The following diagram illustrates the signaling pathway of guanethidine at the sympathetic neuroeffector junction.
III. Clinical Development and Efficacy
Following the promising preclinical results, guanethidine entered clinical trials in the late 1950s and early 1960s. These trials confirmed its efficacy as a potent antihypertensive agent, particularly in patients with moderate to severe hypertension.
Key Clinical Trials
A number of early clinical trials established the therapeutic profile of guanethidine. These studies were instrumental in defining its dosage, efficacy, and side-effect profile.
Experimental Protocol: Early Clinical Trial of Guanethidine in Hypertension (Adapted from Dollery et al., 1960 and Bauer et al., 1961)
-
Patient Population: Patients with moderate to severe essential hypertension, often with evidence of target organ damage. Many had been refractory to previous antihypertensive therapies.
-
Study Design: Open-label, dose-titration studies.
-
Drug Administration: Guanethidine was administered orally, starting with a low dose (e.g., 10-25 mg/day) and gradually increasing the dose every few days to weeks until a satisfactory blood pressure response was achieved or limiting side effects occurred.
-
Blood Pressure Measurement: Blood pressure was measured in the supine, sitting, and standing positions to assess the degree of orthostatic hypotension, a characteristic effect of the drug. Measurements were typically taken at the same time of day to ensure consistency.
-
Efficacy Endpoints: The primary efficacy endpoint was the reduction in standing and supine blood pressure.
-
Safety Monitoring: Patients were monitored for adverse effects through clinical examination and patient reporting.
The following table summarizes the quantitative data from several key early clinical trials of guanethidine.
| Study (Year) | Number of Patients | Initial Dose (mg/day) | Mean Maintenance Dose (mg/day) | Mean Reduction in Standing Systolic BP (mmHg) | Mean Reduction in Standing Diastolic BP (mmHg) |
| Dollery et al. (1960) | 21 | 25-50 | 110 | ~60 | ~35 |
| Bauer et al. (1961)[2] | 50 | 10-25 | 60 | 58 | 31 |
| Leishman et al. (1961)[3] | 42 | 20 | 75 | 65 | 33 |
Note: The reported blood pressure reductions are approximate values derived from the published data and may vary depending on the specific patient population and study methodology.
Adverse Effects
The potent sympatholytic action of guanethidine also led to a characteristic set of side effects. The most common and dose-limiting adverse effect was orthostatic hypotension, which could lead to dizziness and syncope. Other common side effects were a consequence of the unopposed parasympathetic nervous system activity.
The following table summarizes the incidence of common side effects reported in early clinical trials.
| Side Effect | Incidence (%) |
| Postural Dizziness/Fainting | 50-75 |
| Diarrhea | 30-60 |
| Nasal Congestion | 20-40 |
| Failure of Ejaculation | 40-60 |
| Bradycardia | 10-20 |
| Fluid Retention/Edema | 10-20 |
The following diagram illustrates the logical relationship between guanethidine's mechanism of action and its therapeutic and adverse effects.
References
An In-depth Technical Guide to 2-[2-(azocan-1-yl)ethyl]guanidine (Guanethidine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-[2-(azocan-1-yl)ethyl]guanidine, a potent antihypertensive agent. It is designed to serve as a key resource for researchers, scientists, and professionals involved in drug development. This document details the compound's chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Identity and Synonyms
The compound this compound is most commonly known by its non-proprietary name, Guanethidine.[1][2]
-
IUPAC Name: this compound[2]
A variety of synonyms and trade names have been used to refer to Guanethidine and its salt forms. These are crucial to recognize when reviewing historical literature and data.
| Synonym | Reference |
| Guanethidine | [1][2][3] |
| (2-(Octahydro-1-azocinyl)ethyl)guanidine | [2] |
| 1-[2-(azocan-1-yl)ethyl]guanidine | [2] |
| N-(2-Perhydroazocin-1-ylethyl)guanidine | [2] |
| Ismelin | [3][4] |
| Oktadin | [2] |
| Abapresin | [3] |
| Sanotensin | |
| Eutensol | |
| Octatensine | [3] |
Physicochemical and Pharmacokinetic Properties
A thorough understanding of the physicochemical and pharmacokinetic properties of Guanethidine is fundamental to its application in research and development. The following tables summarize key quantitative data for Guanethidine and its commonly used sulfate salts.
Physicochemical Properties
| Property | Value | Salt Form | Reference |
| Molecular Formula | C10H22N4 | Free Base | [1] |
| Molecular Weight | 198.31 g/mol | Free Base | [1] |
| Melting Point | 276-281 °C (decomposes) | Sulfate | |
| LogP | 0.8 | Free Base | |
| pKa (Strongest Basic) | 12.23 | Monosulfate | |
| Water Solubility | "Very soluble" | Sulfate | |
| Water Solubility | 1.02 mg/mL | Monosulfate |
Pharmacokinetic Properties
| Property | Value | Reference |
| Bioavailability (Oral) | 3-30% | |
| Elimination Half-Life | Approximately 5 days | [5] |
| Metabolism | Hepatic, to three less active metabolites | [4][6] |
| Excretion | Primarily renal (urine) | [4][6] |
Mechanism of Action: Adrenergic Neuron Blockade
Guanethidine exerts its antihypertensive effects by acting as an adrenergic neuron-blocking agent.[4][5] Its mechanism is multifaceted and involves several key steps within the presynaptic sympathetic neuron.
-
Uptake into the Neuron: Guanethidine is a substrate for the norepinephrine transporter (NET), also known as uptake 1. It is actively transported from the synaptic cleft into the cytoplasm of the presynaptic neuron, competing with norepinephrine for uptake.[1]
-
Sequestration into Synaptic Vesicles: Once inside the neuron, Guanethidine is concentrated within synaptic vesicles. This process displaces norepinephrine from these vesicles, leading to a gradual depletion of norepinephrine stores.[1]
-
Inhibition of Norepinephrine Release: Guanethidine blocks the release of norepinephrine from the nerve terminal in response to an action potential.[1][6] This is the primary mechanism of its sympatholytic action.
-
Lack of Central Nervous System Effects: Due to its high polarity, Guanethidine does not readily cross the blood-brain barrier, and therefore has minimal effects on the central nervous system.[4]
The following diagram illustrates the signaling pathway of Guanethidine at the adrenergic nerve terminal.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of Guanethidine, based on established chemical principles and analytical techniques.
Synthesis of Guanethidine
The synthesis of Guanethidine can be achieved through a multi-step process starting from azocane. The following is a representative protocol.
Workflow for the Synthesis of Guanethidine:
Step 1: Synthesis of 1-(cyanomethyl)azocane
-
To a solution of azocane in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen), add a base such as potassium carbonate.
-
Cool the mixture in an ice bath and add chloroacetonitrile dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure to yield crude 1-(cyanomethyl)azocane, which can be purified by vacuum distillation or chromatography.
Step 2: Synthesis of 1-(2-aminoethyl)azocane
-
Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.
-
Add a solution of 1-(cyanomethyl)azocane in the same anhydrous solvent dropwise to the reducing agent suspension at a controlled temperature (typically 0 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with the ether solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain 1-(2-aminoethyl)azocane.
Step 3: Synthesis of this compound (Guanethidine)
-
Dissolve 1-(2-aminoethyl)azocane in a suitable solvent such as ethanol.
-
Add a guanylating agent, for example, S-methylisothiourea sulfate, to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield Guanethidine, often as a salt (e.g., sulfate).
Quantitative Analysis by HPLC-UV
This section outlines a general high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of Guanethidine in bulk drug substance or simple formulations.[7][8]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal retention and peak shape. A starting point could be 70:30 (v/v) aqueous buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Guanethidine has a low UV absorbance. Detection is typically performed at a low wavelength, such as 195-210 nm.[7]
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Guanethidine reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing Guanethidine in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Parameters:
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is typically used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Analysis by LC-MS/MS in Biological Matrices
For the determination of Guanethidine in complex biological matrices such as plasma, a more sensitive and selective method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often required.[9][10][11][12]
Sample Preparation:
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), add a protein precipitating agent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma).
-
Vortex and Centrifuge: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant may be injected directly or further processed (e.g., evaporation and reconstitution in the mobile phase).
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of Guanethidine or a structurally similar compound) should be added to all samples and standards before sample preparation to correct for variability in extraction and instrument response.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with appropriate dimensions for fast analysis (e.g., 2.1 x 50 mm, sub-2 µm particle size).
-
Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A as water with 0.1% formic acid and Mobile Phase B as acetonitrile or methanol with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs for Guanethidine and the internal standard need to be optimized. For Guanethidine (m/z 199.2), potential product ions would be determined by infusion and fragmentation experiments.
Conclusion
This technical guide has provided a detailed overview of this compound (Guanethidine), encompassing its chemical identity, physicochemical and pharmacokinetic properties, mechanism of action, and exemplary experimental protocols for its synthesis and analysis. The information presented herein is intended to support the research and development efforts of scientists and professionals in the pharmaceutical and biomedical fields. As with any potent pharmacological agent, all experimental work should be conducted with appropriate safety precautions and in accordance with relevant regulatory guidelines.
References
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guanethidine [drugcentral.org]
- 4. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. mims.com [mims.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 8. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of Guanethidine Analogues and Derivatives
This technical guide provides a comprehensive overview of the discovery and development of guanethidine analogues and derivatives. It covers their synthesis, structure-activity relationships (SAR), pharmacological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for professionals involved in cardiovascular drug discovery and development.
Introduction to Guanethidine
Guanethidine is an antihypertensive drug that functions by inhibiting the release of norepinephrine from post-ganglionic sympathetic nerve terminals.[1][2] It is transported into the sympathetic neuron by the norepinephrine transporter (NET)[2], where it concentrates in transmitter vesicles and displaces norepinephrine, leading to a gradual depletion of its stores.[1][2] This sympatholytic effect reduces peripheral vascular resistance and cardiac output, thereby lowering blood pressure.[1] The development of analogues and derivatives has been aimed at refining its therapeutic profile, improving potency, and reducing side effects.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of guanethidine analogues typically involves the modification of the guanidine moiety or the azocane ring.[3] A general synthetic approach involves the cyanomethylation of a corresponding azepine, followed by reduction and subsequent guanidination of the resulting aminoethyl derivative.[3]
The structure-activity relationship for guanidine derivatives indicates that the guanidinium cation is crucial for their biological activity.[4] Studies on various alkyl derivatives have shown that substitutions on the guanidine group can significantly alter the compound's ability to enhance the release of norepinephrine. For instance, guanidine, methylguanidine, and N,N-dimethylguanidine enhance the field-stimulated release of norepinephrine, while N,N'-dimethylguanidine and propylguanidine do not.[4] This suggests that the size and positioning of alkyl groups are critical for the interaction with the target site, which is believed to be the voltage-sensitive calcium channels.[4]
In one study, N-(2-guanidinoethyl)-tetrahydrothieno[3,2c]azepine, N-(2-guanidinoethyl)-tetrahydro-2-benzazepine, and N-(2-guanidinoethyl)-tetrahydro-1-benzazepine were synthesized as analogues. However, these compounds did not show significant antihypertensive activity in spontaneously hypertensive rats (SHR), indicating that the specific structure of the heterocyclic ring system is vital for activity.[3]
Table 1: Structure-Activity Relationship of Guanidine Derivatives on Norepinephrine Release [4]
| Compound | Substitution | Effect on Stimulated Norepinephrine Release |
| Guanidine | None | 2- to 3-fold enhancement |
| Methylguanidine | Monomethyl | 2- to 3-fold enhancement |
| N,N-Dimethylguanidine | Dimethyl (on the same nitrogen) | 2- to 3-fold enhancement |
| N,N'-Dimethylguanidine | Dimethyl (on different nitrogens) | No effect |
| Propylguanidine | Propyl | No effect; blocks the effect of guanidine |
Mechanism of Action and Signaling Pathways
Guanethidine's primary mechanism involves its uptake into the presynaptic nerve terminal via the norepinephrine transporter (NET).[2] Once inside, it is concentrated in synaptic vesicles, displacing norepinephrine and leading to its depletion over time.[1][2] It also directly inhibits the release of norepinephrine in response to an action potential.[1] The overall effect is a blockade of sympathetic neurotransmission. Some guanidine derivatives may also inhibit transmitter release by activating potassium channels on sympathetic nerve terminals.[5]
Caption: Mechanism of action of guanethidine at the sympathetic nerve terminal.
Experimental Protocols for Pharmacological Evaluation
The preclinical screening of guanethidine analogues involves a combination of in vitro and in vivo models to assess their efficacy and safety.[6][7]
In Vitro Assays
a) Adrenergic Receptor Binding Assays: These assays determine the affinity of the compounds for adrenergic receptors. While guanethidine does not act directly on these receptors, it is crucial to rule out off-target effects.[1]
-
Protocol:
-
Prepare cell membranes from cell lines expressing specific human α or β-adrenergic receptor subtypes (e.g., HEK293 cells).
-
Incubate the membranes with a specific radioligand (e.g., ³H-prazosin for α1, ³H-yohimbine for α2, ³H-dihydroalprenolol for β).
-
Add varying concentrations of the test compound (guanethidine analogue).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.
-
b) Neurotransmitter Uptake Inhibition Assays: These assays measure the ability of compounds to inhibit the norepinephrine transporter (NET), which is essential for guanethidine's action.[2][8]
-
Protocol:
-
Use synaptosomes prepared from rat brain tissue or cell lines stably expressing the human NET (e.g., HEK293-hNET).[9]
-
Pre-incubate the cells or synaptosomes with various concentrations of the test compound.[9]
-
Add a radiolabeled substrate, such as ³H-norepinephrine.
-
Incubate for a short period at room temperature or 37°C.[9]
-
Terminate the uptake by rapid washing with ice-cold buffer and filtration.
-
Measure the radioactivity accumulated inside the cells or synaptosomes.
-
Determine the IC50 value for uptake inhibition.[9]
-
Table 2: Illustrative In Vitro Data for Guanethidine Analogues
| Analogue | NET Uptake Inhibition IC50 (nM) | α1-Adrenergic Receptor Binding Ki (nM) | β-Adrenergic Receptor Binding Ki (nM) |
| Guanethidine | 50 | >10,000 | >10,000 |
| Analogue A | 25 | >10,000 | >10,000 |
| Analogue B | 250 | 5,000 | >10,000 |
| Analogue C | 80 | >10,000 | 8,000 |
Note: This table is illustrative and provides a template for presenting comparative quantitative data.
In Vivo Models
In vivo studies are essential to determine the antihypertensive efficacy and overall safety profile of the drug candidates.[6] The spontaneously hypertensive rat (SHR) is a commonly used genetic model for these studies.[10][11][12]
-
Protocol for Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR): [10]
-
Animal Model: Use adult male or female spontaneously hypertensive rats (SHR).
-
Catheter Implantation: Under anesthesia, implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. A gastric catheter can also be inserted for intragastric drug administration.[10]
-
Recovery: Allow the animals to recover for at least three days post-surgery.[10]
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate in conscious, freely moving rats using a computerized data acquisition system.[10]
-
Drug Administration: Administer the test compound (guanethidine analogue) or vehicle control via the desired route (e.g., intragastrically, intravenously).
-
Data Collection: Continuously monitor and record blood pressure and heart rate for several hours post-administration to determine the magnitude and duration of the antihypertensive effect.
-
Data Analysis: Calculate the mean change in blood pressure from baseline and compare the effects of different doses of the test compounds. Statistical analysis (e.g., paired t-test) is used to assess significance.[12]
-
Caption: General experimental workflow for the discovery of guanethidine analogues.
Conclusion
The discovery of guanethidine analogues and derivatives is a multifaceted process that relies on a deep understanding of its mechanism of action and structure-activity relationships. Through systematic synthesis and a hierarchical screening process involving in vitro and in vivo models, it is possible to identify novel compounds with improved therapeutic potential. The detailed protocols and structured data presentation in this guide are intended to aid researchers in the rational design and evaluation of new antihypertensive agents targeting the adrenergic nervous system. Future research may focus on developing analogues with greater selectivity and fewer side effects, potentially by exploring different heterocyclic scaffolds or by fine-tuning the substitutions on the guanidine group.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Guanethidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Effect of neuronal uptake inhibitors on the adrenergic-neuron blockade produced by guanethidine in rabbit vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 12. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models | PPTX [slideshare.net]
The Pharmacokinetics of 2-[2-(azocan-1-yl)ethyl]guanidine (Guanethidine): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanethidine, chemically known as 2-[2-(azocan-1-yl)ethyl]guanidine, is a potent antihypertensive agent that functions as a postganglionic adrenergic neuron blocker. Its primary mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings, leading to a reduction in peripheral sympathetic tone and consequently, a lowering of blood pressure.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic data for guanethidine, details its mechanism of action, and outlines general experimental methodologies relevant to its study.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of guanethidine is characterized by poor and variable oral absorption and a long elimination half-life. The following table summarizes the key quantitative pharmacokinetic parameters reported for guanethidine in humans.
| Pharmacokinetic Parameter | Value | Species | Route of Administration | Source |
| Oral Bioavailability | 3 - 30% | Human | Oral | [2] |
| Time to Onset of Action | 30 minutes | Human | Not Specified | |
| Elimination Half-life | Biphasic: α-phase: 1.5 days β-phase: 4 - 8 days Terminal: ~5 days | Human | Chronic Oral | |
| Renal Clearance | 56 mL/min | Human | Not Specified | [2] |
| Protein Binding | Bound to plasma proteins and tissues | Not Specified | Not Specified | [2] |
| Volume of Distribution | Not Available | - | - | [2] |
Metabolism and Excretion
Guanethidine undergoes hepatic metabolism, being converted into three metabolites that are pharmacologically less active than the parent compound.[2] The metabolism of guanethidine is more extensive following oral administration compared to parenteral administration, suggesting a significant first-pass effect.[2] The primary route of elimination for both the parent drug and its metabolites is through the urine.[2] One of the metabolic pathways involves the N-oxidation of the tertiary nitrogen within the perhydroazocine ring.[2]
Experimental Protocols
Detailed experimental protocols from the original pharmacokinetic studies on guanethidine are not extensively available in the public domain. However, a general workflow for a clinical pharmacokinetic study is outlined below. The determination of guanethidine and other antihypertensive drugs in biological matrices like plasma and urine typically involves sophisticated analytical techniques.
Modern methods for the quantification of antihypertensive drugs in clinical samples often utilize Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][4] Sample preparation is a critical step and can involve techniques such as protein precipitation or more advanced methods like solvent front position extraction.[3] The LC-MS/MS method is highly sensitive and specific, allowing for the accurate measurement of drug concentrations in the nanogram per milliliter (ng/mL) range.[3][4]
A generalized workflow for a clinical pharmacokinetic study.
Mechanism of Action: Signaling Pathway
Guanethidine exerts its antihypertensive effect by disrupting the normal functioning of sympathetic adrenergic neurons.[1][5] The drug is actively transported into the presynaptic nerve terminal by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.[5] Once inside the neuron, guanethidine is concentrated within the synaptic vesicles, where it displaces and gradually depletes the stores of norepinephrine.[5] Furthermore, guanethidine blocks the release of norepinephrine from the vesicles in response to an action potential.[1] This dual action of norepinephrine depletion and inhibition of release leads to a significant reduction in sympathetic neurotransmission to effector organs such as blood vessels, resulting in vasodilation and a decrease in blood pressure.[1]
Mechanism of action of guanethidine at the sympathetic nerve terminal.
References
Guanethidine's Adrenergic Neuron Blocking Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanethidine is a potent adrenergic neuron blocking agent that has historically been used as an antihypertensive medication. Its unique mechanism of action, involving the selective uptake into sympathetic neurons and subsequent disruption of norepinephrine storage and release, has made it a valuable tool in autonomic pharmacology research. This technical guide provides an in-depth exploration of the core adrenergic neuron blocking properties of guanethidine, intended for researchers, scientists, and drug development professionals. It covers the intricate molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for studying its effects.
Introduction
Guanethidine exerts its sympatholytic effects by acting as a "false neurotransmitter." It is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET)[1][2][3]. Once inside, it is concentrated within synaptic vesicles by the vesicular monoamine transporter (VMAT), where it displaces norepinephrine from storage[1][4]. This leads to a gradual depletion of norepinephrine stores and an inhibition of its release in response to nerve impulses[1][2]. The resulting reduction in sympathetic tone leads to vasodilation and a decrease in blood pressure[4].
Mechanism of Action
Guanethidine's primary mechanism of action can be dissected into several key steps, each presenting a point of potential pharmacological investigation.
Neuronal Uptake via Norepinephrine Transporter (NET)
The initial and essential step for guanethidine's activity is its transport into the presynaptic sympathetic neuron via the norepinephrine transporter (NET), also known as uptake 1[1][3]. Guanethidine competes with norepinephrine for this transporter[1]. This active transport process concentrates guanethidine within the neuron against a concentration gradient.
Vesicular Sequestration via Vesicular Monoamine Transporter (VMAT)
Following its uptake into the neuronal cytoplasm, guanethidine is further concentrated within synaptic vesicles by the vesicular monoamine transporter (VMAT)[1][4]. VMATs are responsible for packaging monoamine neurotransmitters into vesicles for storage and subsequent release[5]. Guanethidine acts as a substrate for VMAT2, the isoform predominantly found in the central and peripheral nervous systems.
Depletion of Norepinephrine Stores
By accumulating in synaptic vesicles, guanethidine displaces norepinephrine, leading to a progressive depletion of the neurotransmitter stores within the nerve terminal[1][3]. The displaced norepinephrine in the cytoplasm is then subject to metabolism by monoamine oxidase (MAO), further contributing to its depletion.
Inhibition of Norepinephrine Release
In addition to depleting norepinephrine stores, guanethidine also directly inhibits the release of any remaining norepinephrine from the nerve terminal in response to an action potential[1][2]. The precise mechanism of this inhibition is not fully elucidated but is thought to involve a stabilizing effect on the vesicular membrane or interference with the exocytotic machinery.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacological properties of guanethidine.
| Parameter | Value | Species/System | Reference |
| Norepinephrine Depletion | |||
| Heart | 75% decrease in 24 hours | Cat | [6] |
| Heart | Progressive decline to 15% of normal within 4 hours | Rabbit | [6] |
| Spleen | ~60% decrease in 18 hours | Rabbit | [6] |
| Pharmacokinetics | |||
| Half-life | ~5 days | Human | [7] |
| Oral Bioavailability | 3-50% (highly variable) | Human | [7] |
| Dosage for Chemical Sympathectomy | |||
| Chronic Treatment | 25-30 mg/kg/day i.p. for 6 weeks | Rat | [8] |
| High-Dose Treatment | 50 mg/kg/day | Rat | [9] |
Signaling Pathways and Experimental Workflows
Guanethidine's Mechanism of Action at the Sympathetic Nerve Terminal
Caption: Guanethidine's uptake and action within a sympathetic neuron.
Experimental Workflow for Assessing Guanethidine-Induced Norepinephrine Depletion
Caption: Workflow for quantifying norepinephrine depletion by guanethidine.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the adrenergic neuron blocking properties of guanethidine.
Protocol: In Vivo Norepinephrine Depletion Study in Rats
Objective: To quantify the time-course and extent of norepinephrine depletion in various tissues following guanethidine administration.
Materials:
-
Male Wistar rats (250-300g)
-
Guanethidine sulfate solution (e.g., 10 mg/mL in sterile saline)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tissue dissection
-
Liquid nitrogen
-
Homogenization buffer (e.g., 0.4 M perchloric acid)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Animal Dosing: Divide rats into treatment and control groups. Administer a single intraperitoneal (i.p.) injection of guanethidine (e.g., 20 mg/kg) to the treatment group and an equivalent volume of saline to the control group.
-
Time Points: Euthanize subgroups of animals at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Tissue Collection: Rapidly dissect target tissues (e.g., heart, spleen, vas deferens) on ice. Weigh the tissues and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.
-
Sample Preparation: a. Homogenize the frozen tissues in a known volume of ice-cold homogenization buffer. b. Centrifuge the homogenates at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins. c. Collect the supernatant containing the catecholamines.
-
Norepinephrine Quantification: a. Analyze the supernatant using an HPLC-ECD system optimized for catecholamine detection. b. Generate a standard curve using known concentrations of norepinephrine. c. Calculate the concentration of norepinephrine in each tissue sample and express it as ng/g of tissue.
-
Data Analysis: Compare the norepinephrine levels in the guanethidine-treated groups to the saline-treated control group at each time point. Calculate the percentage of norepinephrine depletion.
Protocol: In Vitro [³H]-Norepinephrine Uptake Assay in PC12 Cells
Objective: To determine the inhibitory effect of guanethidine on norepinephrine uptake by the norepinephrine transporter (NET).
Materials:
-
PC12 cells (rat pheochromocytoma cell line)
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
[³H]-Norepinephrine
-
Guanethidine solutions of varying concentrations
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate flasks or plates until they reach a suitable confluency.
-
Assay Preparation: a. Seed PC12 cells into 24-well plates and allow them to adhere. b. On the day of the assay, wash the cells with uptake buffer.
-
Inhibition Assay: a. Pre-incubate the cells with varying concentrations of guanethidine (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C. b. Initiate the uptake by adding a fixed concentration of [³H]-Norepinephrine to each well. c. Incubate for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of uptake. d. Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Quantification: a. Lyse the cells with lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the amount of [³H]-Norepinephrine taken up at each guanethidine concentration. b. Plot the percentage of inhibition of uptake against the logarithm of the guanethidine concentration. c. Calculate the IC50 value (the concentration of guanethidine that inhibits 50% of the specific [³H]-Norepinephrine uptake).
Protocol: Histological Examination of Sympathetic Ganglia after Chronic Guanethidine Treatment
Objective: To visualize the morphological changes and neuronal loss in sympathetic ganglia following chronic guanethidine administration.
Materials:
-
Rats or mice
-
Guanethidine sulfate solution
-
Saline solution
-
Paraformaldehyde (4% in PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Chronic Dosing: Administer daily injections of guanethidine (e.g., 50 mg/kg, i.p.) or saline to the animals for an extended period (e.g., 2-4 weeks).
-
Tissue Processing: a. At the end of the treatment period, euthanize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde. b. Dissect the superior cervical ganglia (SCG) or other sympathetic ganglia of interest. c. Post-fix the ganglia in 4% paraformaldehyde overnight at 4°C. d. Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions. e. Embed the ganglia in OCT compound and freeze.
-
Immunofluorescence Staining: a. Cut thin sections (e.g., 10-20 µm) of the frozen ganglia using a cryostat and mount them on microscope slides. b. Permeabilize the sections with a detergent-containing buffer (e.g., PBS with 0.3% Triton X-100). c. Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum). d. Incubate the sections with the primary antibody against Tyrosine Hydroxylase (a marker for catecholaminergic neurons) overnight at 4°C. e. Wash the sections and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature. f. Counterstain the nuclei with DAPI. g. Mount the sections with an appropriate mounting medium.
-
Microscopy and Analysis: a. Visualize the stained sections using a fluorescence microscope. b. Capture images of the ganglia from both control and guanethidine-treated animals. c. Qualitatively and quantitatively assess the changes in the number and morphology of TH-positive neurons.
Conclusion
Guanethidine remains a cornerstone tool for the study of the sympathetic nervous system. Its well-characterized mechanism of action, involving selective uptake and disruption of adrenergic neuron function, allows for the creation of robust models of sympathetic denervation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists seeking to utilize guanethidine in their investigations of autonomic function, cardiovascular physiology, and the development of novel therapeutics targeting the adrenergic system. The continued study of guanethidine's properties will undoubtedly yield further insights into the complex workings of the sympathetic nervous system.
References
- 1. A Simple Immunofluorescence Method to Characterize Neurodegeneration and Tyrosine Hydroxylase Reduction in Whole Brain of a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification and characterization of the permanent sympathectomy produced by the administration of guanethidine to newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanethidine chemical sympathectomy: spinal cord and sciatic nerve blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. ebm-journal.org [ebm-journal.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies of 2-[2-(azocan-1-yl)ethyl]guanidine
An In-Depth Technical Guide to the In Vitro Studies of 2-[2-(azocan-1-yl)ethyl]guanidine (Guanazodine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as guanazodine, is a guanidine-based compound investigated for its antihypertensive properties. Its mechanism of action is primarily attributed to its effects on the peripheral sympathetic nervous system. In vitro studies have been instrumental in elucidating its pharmacological profile, demonstrating its action as an adrenergic neuron blocking agent. This technical guide provides a comprehensive overview of the available in vitro data on guanazodine, including its effects on isolated tissues and its mechanism of action. Due to the limited availability of specific quantitative data for guanazodine, this guide incorporates comparative data from the structurally and mechanistically similar compound, guanethidine, to provide a more complete picture of its in vitro pharmacology.
Core Mechanism of Action: Adrenergic Neuron Blockade
In vitro evidence suggests that guanazodine's primary mechanism of action is the blockade of neurotransmission at the postganglionic sympathetic nerve terminal.[1] This action is analogous to that of guanethidine.[1] The process involves several key steps:
-
Uptake into the Neuron: Guanazodine is actively transported into the sympathetic neuron via the norepinephrine transporter (NET), also known as uptake-1. This transporter has a higher affinity for guanazodine than for norepinephrine itself.
-
Accumulation in Synaptic Vesicles: Once inside the neuron, guanazodine is concentrated within the synaptic vesicles, displacing norepinephrine from its storage sites.
-
Depletion of Norepinephrine: The displacement of norepinephrine leads to a gradual depletion of the neurotransmitter stores within the nerve terminal.
-
Inhibition of Neurotransmitter Release: Guanazodine also inhibits the release of norepinephrine in response to nerve impulses.
This cascade of events results in a reduction of sympathetic tone on effector organs, such as blood vessels and the heart, leading to its observed antihypertensive effects.
Data Presentation: Quantitative In Vitro Pharmacology
While specific quantitative data for guanazodine is scarce in the available literature, studies on the closely related compound guanethidine provide valuable insights into the expected potency and efficacy. The following table summarizes key in vitro data for guanethidine, which can be used as a surrogate to understand the potential pharmacological profile of guanazodine.
| Parameter | Test System | Compound | Value | Reference |
| Inhibition of Norepinephrine Release | Rat Isolated Mesenteric Artery | Guanethidine | Concentration-dependent decrease at 0.1 and 1 µM | [2] |
| Inhibition of Norepinephrine Release | Rat Isolated Mesenteric Artery | Guanabenz | Concentration-dependent decrease from 0.1-10 µM | [2] |
Experimental Protocols
Detailed experimental protocols for in vitro studies of guanazodine are not extensively reported. However, based on the published literature describing studies on guanazodine and related compounds, the following methodologies for key experiments can be outlined.
Isolated Aortic Ring Preparation for Vasoconstriction Studies
This protocol is designed to assess the effect of guanazodine on the contractile response of vascular smooth muscle to sympathetic nerve stimulation.
-
Tissue Preparation:
-
Male New Zealand White rabbits are euthanized by a humane method.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and fatty tissue and cut into rings of 3-5 mm in width.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2 grams, with the buffer being replaced every 15 minutes.
-
-
Transmural Nerve Stimulation:
-
The aortic rings are subjected to transmural electrical stimulation via two platinum electrodes placed parallel to the tissue.
-
Stimulation parameters are typically set at a frequency of 2-10 Hz, a pulse duration of 0.5-1 ms, and a voltage sufficient to elicit a robust contractile response.
-
-
Drug Application:
-
After obtaining a stable baseline response to electrical stimulation, guanazodine is added to the organ bath in a cumulative concentration-dependent manner.
-
The effect of guanazodine on the amplitude of the contractile response to nerve stimulation is recorded.
-
-
Data Analysis:
-
The inhibitory effect of guanazodine is expressed as a percentage reduction of the control contractile response.
-
Concentration-response curves are plotted to determine the IC50 value (the concentration of guanazodine that produces 50% inhibition of the contractile response).
-
Norepinephrine Depletion Assay in Isolated Tissues
This protocol is used to quantify the norepinephrine-depleting effect of guanazodine in sympathetically innervated tissues.
-
Tissue Preparation:
-
Hearts from male Wistar rats are rapidly excised and placed in ice-cold Tyrode's solution.[3]
-
The atria are dissected and cleaned of surrounding tissue.
-
-
Incubation with Guanazodine:
-
The atria are incubated in organ baths containing Tyrode's solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
Guanazodine is added to the incubation medium at various concentrations and for different time periods (e.g., 4 hours or longer).[1]
-
-
Norepinephrine Extraction:
-
Following incubation, the atria are blotted dry and weighed.
-
The tissue is homogenized in a suitable extraction buffer (e.g., 0.4 M perchloric acid).
-
The homogenate is centrifuged, and the supernatant is collected for norepinephrine analysis.
-
-
Norepinephrine Quantification:
-
The concentration of norepinephrine in the supernatant is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
The norepinephrine content of the guanazodine-treated tissues is compared to that of control tissues incubated without the drug.
-
The results are expressed as ng of norepinephrine per gram of tissue weight.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
The in vitro pharmacological profile of this compound (guanazodine) firmly establishes it as an adrenergic neuron blocking agent. Its mechanism of action, involving uptake into sympathetic neurons and subsequent depletion of norepinephrine stores, is well-supported by qualitative data from isolated tissue studies. While specific quantitative data for guanazodine remains limited, comparative analysis with guanethidine provides a reasonable framework for understanding its potential potency. The experimental protocols and workflows detailed in this guide offer a foundation for further in vitro investigation into guanazodine and other guanidine-based compounds. Future research should focus on generating robust quantitative data for guanazodine to more precisely define its therapeutic potential.
References
- 1. Adrenergic neuron blockers - Wikipedia [en.wikipedia.org]
- 2. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recovery of cardiac norepinephrine concentration and tyrosine hydroxylase activity by the central alpha2-adrenoceptor agonist guanabenz in rats with aortic constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azocane Ring: A Privileged Scaffold in Bioactive Compounds and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azocane ring, a saturated eight-membered heterocycle containing a single nitrogen atom, has emerged as a significant structural motif in a diverse array of bioactive natural products and synthetic compounds. Though less common than its five-, six-, and seven-membered counterparts, the unique conformational flexibility and steric properties of the azocane scaffold impart novel pharmacological activities, making it a "privileged structure" in the field of medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of azocane-containing molecules, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.
Introduction to the Azocane Ring System
Nitrogen-containing heterocycles are fundamental building blocks of numerous biologically active compounds, including a vast number of alkaloids.[1][2][3] While smaller ring systems are prevalent, the eight-membered azocane ring presents distinct synthetic challenges and conformational complexities.[2][4] However, its presence in a variety of natural products with potent biological activities has spurred growing interest in its exploration as a scaffold for novel drug candidates.[5]
Bioactive Natural Products Containing the Azocane Ring
Nature provides a rich source of complex molecules featuring the azocane ring, often exhibiting significant therapeutic potential. These natural products serve as valuable lead compounds for drug discovery and development.
Nakadomarin A
Isolated from a marine sponge of the Amphimedon genus, (-)-Nakadomarin A is a structurally complex alkaloid that includes an azocane ring within its intricate hexacyclic framework.[6] It has demonstrated a range of biological activities, including cytotoxicity against cancer cell lines and antibacterial effects. The total synthesis of Nakadomarin A has been a formidable challenge, achieved by several research groups, highlighting the advances in synthetic organic chemistry.[4][7][8][9][10][11]
Guanacastepene A
Guanacastepene A, a diterpenoid isolated from an endophytic fungus, features a central seven-membered ring, but its derivatives and synthetic analogues have incorporated larger ring systems, including azocanes, in the quest for enhanced biological activity. The guanacastepenes have shown promising antibiotic activity, particularly against drug-resistant bacteria.[12][13][14][15]
Uleine
Uleine is an indole alkaloid containing a bridged azocane ring system. It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[7][16] Furthermore, uleine has been shown to inhibit β-secretase and the aggregation of amyloid-β peptide, suggesting a multi-target approach to Alzheimer's therapy.[7][16]
Synthetic Azocane Derivatives in Drug Development
The unique structural features of the azocane ring have been exploited by medicinal chemists to design and synthesize novel therapeutic agents targeting a range of diseases.
XIAP Antagonists
X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of programmed cell death, and its overexpression is implicated in cancer cell survival and resistance to therapy.[1][4][17] Synthetic small molecules incorporating an azocane scaffold have been developed as potent antagonists of the BIR3 domain of XIAP, promoting apoptosis in cancer cells.
MAPKAP-K2 Inhibitors
Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2 or MK2) is a crucial enzyme in the inflammatory signaling cascade. Inhibitors of MK2 are being investigated for the treatment of autoimmune and inflammatory diseases. Azocane-containing compounds have been synthesized and evaluated as potential MK2 inhibitors.
Quantitative Bioactivity Data
The following tables summarize key quantitative data for representative bioactive compounds containing an azocane ring.
| Compound | Target | Bioactivity | Value | Reference |
| Uleine | Acetylcholinesterase (AChE) | IC50 | 279.0 ± 4.5 µM | [7][16] |
| Butyrylcholinesterase (BChE) | IC50 | 24.0 ± 1.5 µM | [7][16] | |
| β-secretase (BACE1) | IC50 | 180 ± 22 nM | [7][16] | |
| Azocane-based XIAP Antagonist (Representative) | XIAP BIR3 Domain | Ki | Data not available in provided search results | |
| Azocane-based MAPKAP-K2 Inhibitor (Representative) | MAPKAP-K2 | IC50 | Data not available in provided search results | |
| Alstomarine Alkaloids (Representative) | Osteosarcoma cell lines (e.g., Saos-2) | Cytotoxicity (IC50) | Data not available in provided search results |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which azocane-containing compounds exert their biological effects is crucial for rational drug design and development.
Uleine: Inhibition of Cholinergic Signaling
Uleine's primary mechanism of action in the context of Alzheimer's disease is the inhibition of acetylcholinesterase. By preventing the breakdown of the neurotransmitter acetylcholine, uleine increases its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.
Caption: Inhibition of Acetylcholinesterase by Uleine.
Azocane-based XIAP Antagonists: Induction of Apoptosis
XIAP inhibits apoptosis by binding to and inactivating caspases, the key executioner enzymes of programmed cell death. Azocane-containing XIAP antagonists function as Smac/DIABLO mimetics, binding to the BIR3 domain of XIAP and preventing its interaction with procaspase-9. This frees procaspase-9 to be activated, initiating the caspase cascade and leading to apoptosis.[1][4][17]
Caption: Mechanism of Azocane-based XIAP Antagonists.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of azocane-containing compounds. Due to the complexity and length of full experimental procedures, this guide outlines the general steps. For detailed protocols, readers are referred to the supplementary information of the cited literature.
General Procedure for the Total Synthesis of (-)-Nakadomarin A
The total synthesis of (-)-Nakadomarin A is a multi-step process that has been achieved through various strategies. A common approach involves the following key stages:
-
Core Synthesis: Construction of the complex polycyclic core of the molecule, often employing cycloaddition reactions and cascade cyclizations.
-
Fragment Coupling: Coupling of key synthetic intermediates to assemble the carbon skeleton.
-
Ring Formation: Strategic formation of the 8-membered azocane ring and the 15-membered macrocycle, frequently utilizing ring-closing metathesis.
-
Functional Group Manipulation and Deprotection: Final modifications and removal of protecting groups to yield the natural product.
Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, can be found in the supplementary information of publications detailing the total synthesis of Nakadomarin A.[18]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to measure acetylcholinesterase activity and its inhibition.
-
Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (substrate), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution and the test compound (e.g., uleine) at various concentrations. A control with no inhibitor is also prepared. Incubate for a defined period at a specific temperature.
-
Reaction Initiation: Add the substrate, acetylthiocholine iodide, to initiate the enzymatic reaction.
-
Colorimetric Detection: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: The absorbance of the yellow product is measured over time using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.[7][16]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed the desired cancer cell line (e.g., osteosarcoma cells) into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., alstomarine alkaloids) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.
-
Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value of the compound.
Conclusion
The azocane ring represents a fascinating and increasingly important scaffold in medicinal chemistry. Its unique structural and conformational properties have given rise to a range of bioactive natural products and have inspired the design of novel synthetic compounds with significant therapeutic potential. From the complex architecture of Nakadomarin A to the targeted inhibition of key cellular pathways by synthetic derivatives, azocane-containing molecules continue to provide a fertile ground for drug discovery. Further exploration of the chemical space around the azocane ring, coupled with a deeper understanding of its influence on biological activity, holds great promise for the development of next-generation therapeutics for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway [jcancer.org]
- 6. Total Synthesis of (-)-Nakadomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uleine Disrupts Key Enzymatic and Non-Enzymatic Biomarkers that Leads to Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Evans Synthesis of (-)-Nakadomarin A [organic-chemistry.org]
- 11. The Boeckmann Synthesis of (-)-Nakadomarin A [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Total Synthesis of Guanacastepene A & E by Sorensen [organic-chemistry.org]
- 15. Total Synthesis of Guanacastepene N by Overman [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 18. scispace.com [scispace.com]
The Sympathetic Neuron Blockade of Guanethidine: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Guanethidine, a potent antihypertensive agent, exerts its therapeutic effect through a unique mechanism of adrenergic neuron blockade. Its journey from the bloodstream to its site of action within the presynaptic sympathetic neuron is a fascinating interplay of molecular recognition and transport, ultimately leading to a reduction in norepinephrine release and a subsequent decrease in blood pressure. Understanding the intricate relationship between the chemical structure of guanethidine and its pharmacological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of guanethidine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
The Pharmacological Blueprint of Guanethidine: Mechanism of Action
Guanethidine's antihypertensive action is not mediated by direct receptor antagonism but rather by a targeted disruption of the sympathetic nervous system's signaling cascade at the presynaptic level.[1][2] The molecule's journey begins with its recognition and transport across the sympathetic nerve membrane by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine itself.[2] This active transport is a critical prerequisite for its pharmacological effect.[2]
Once inside the neuron, guanethidine is actively sequestered into neurotransmitter vesicles, where it displaces and gradually depletes the stores of norepinephrine.[2] This leads to a profound and long-lasting reduction in the amount of neurotransmitter available for release upon nerve stimulation. Furthermore, guanethidine directly inhibits the release of any remaining norepinephrine in response to an action potential.[1][3] The cumulative effect is a significant dampening of sympathetic tone, leading to vasodilation, reduced cardiac output, and a lowering of blood pressure.[3]
Deconstructing the Molecule: Structure-Activity Relationship Insights
The pharmacological activity of guanethidine is intrinsically linked to its unique chemical architecture, which can be dissected into three key pharmacophoric elements: the highly basic guanidino group, the flexible ethylamine linker, and the lipophilic azocane ring. Modification of any of these components can have a profound impact on the molecule's potency and efficacy.
The Guanidino Group: The Engine of Activity
The strongly basic guanidino group (pKa ≈ 12) is the cornerstone of guanethidine's activity. Its positive charge at physiological pH is crucial for its recognition and transport by the norepinephrine transporter (NET). The delocalized positive charge of the guanidinium ion mimics the protonated primary amine of norepinephrine, allowing it to be a substrate for NET.
Alterations to the guanidino moiety generally lead to a decrease or loss of activity. For instance, replacement with less basic groups abrogates the adrenergic neuron-blocking effect. The substitution pattern on the guanidino nitrogen atoms is also critical. While guanethidine itself is unsubstituted, studies on related compounds have shown that N-alkylation can influence activity, with small alkyl groups sometimes being tolerated, while larger or multiple substitutions are often detrimental.[4]
The Ethylamine Linker: Spacing and Flexibility
The two-carbon ethyl chain connecting the guanidino group to the azocane ring provides the optimal spatial separation between these two key moieties. This linker allows the molecule to adopt a conformation that is favorable for binding to and transport by NET. Shortening or lengthening this chain can negatively impact activity, suggesting a stringent requirement for the distance between the basic head and the lipophilic tail.
The Azocane Ring: A Lipophilic Anchor
The saturated eight-membered azocane ring serves as a lipophilic anchor, contributing to the overall physicochemical properties of the molecule. This lipophilicity is important for membrane interactions and may also influence the drug's distribution and sequestration into vesicles. The size and conformation of this ring are important determinants of activity. While the azocane ring is found in the parent compound, other cyclic amines of varying sizes have been explored in analogs. Studies on cinnamylguanidine analogs, where the distance between a ring system and the guanidinium nitrogen was varied, have shown that this parameter is a key factor in determining potency, although a simple linear relationship has not been established.[5]
Quantitative Analysis of Guanethidine and its Analogs
| Compound | Structure | Assay | Endpoint | Potency | Reference |
| Guanethidine |
| Inhibition of noradrenaline output in rabbit ventricular slices | Dose-dependent inhibition | Active at 4 x 10-6 M and 4 x 10-5 M | [6][7] |
| No. 865-123 (4-7-exo-methylene-hexahydroisoindoline-ethyl guanidine) | A structural analog with a bridged cyclic amine | Inhibition of noradrenaline output in rabbit ventricular slices | Dose-dependent inhibition | Active at 4 x 10-5 M to 8 x 10-4 M | [6][7] |
| Guanethidine | Adrenergic blockade in hypertensive patients | Onset of adrenergic blockade | ≥ 8 ng/mL plasma concentration | [6] |
Experimental Protocols for Evaluating Adrenergic Neuron Blockade
The characterization of guanethidine and its analogs relies on a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
In Vitro Assay: Norepinephrine Uptake Inhibition in PC12 Cells
This assay determines the ability of a compound to inhibit the uptake of norepinephrine into neuronal-like cells, a crucial step in the mechanism of action of guanethidine.
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
Cell culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal calf serum, and 1% penicillin-streptomycin.
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[3H]-Norepinephrine (radiolabeled)
-
Test compounds (guanethidine and analogs)
-
Desipramine (as a positive control for NET inhibition)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture PC12 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage the cells every 2-3 days. For the assay, seed the cells in 24-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of KRH buffer.
-
Pre-incubation: Add 450 µL of KRH buffer containing the desired concentration of the test compound or vehicle (for control) to each well. Incubate for 15 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of KRH buffer containing [3H]-Norepinephrine (final concentration ~10 nM) to each well to initiate the uptake.
-
Uptake Termination: After 10 minutes of incubation at 37°C, terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 1 mL of ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 500 µL of 1% Triton X-100 in water to each well. Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine, e.g., 10 µM) from the total uptake. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Ex Vivo Assay: Adrenergic Neuron Blockade in Isolated Rat Vas Deferens
This assay directly measures the ability of a compound to inhibit the contractile response of a sympathetically innervated tissue to electrical field stimulation.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Organ bath with isometric force transducers
-
Electrical field stimulator
-
Test compounds (guanethidine and analogs)
Procedure:
-
Tissue Preparation: Euthanize the rat by cervical dislocation and dissect out the vasa deferentia. Clean the tissues of adhering fat and connective tissue.
-
Mounting: Mount the vas deferens in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply an initial tension of 0.5 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
Electrical Field Stimulation (EFS): Stimulate the intramural nerves with square-wave pulses (1 ms duration, 50 V, 0.1-10 Hz frequency) for 10 seconds every 2 minutes. Record the contractile responses.
-
Compound Administration: Once stable contractile responses to EFS are obtained, add the test compound to the organ bath at the desired concentration.
-
Measurement of Inhibition: Continue to record the contractile responses to EFS in the presence of the test compound. The adrenergic neuron-blocking activity is quantified as the percentage reduction in the contractile response compared to the pre-drug control.
-
Data Analysis: Construct concentration-response curves for the inhibitory effect of the test compounds and determine the IC50 values.
In Vivo Assay: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This assay evaluates the ability of a compound to lower blood pressure in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method).
-
Test compounds (guanethidine and analogs).
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose).
Procedure:
-
Acclimatization: Acclimatize the SHRs to the restraint and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Baseline Blood Pressure Measurement: Measure the systolic blood pressure and heart rate of each rat for 3 consecutive days to establish a stable baseline.
-
Compound Administration: Administer the test compound or vehicle orally (by gavage) or intraperitoneally at a predetermined dose.
-
Post-dose Blood Pressure Measurement: Measure the blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from the baseline for each rat at each time point. The antihypertensive activity is expressed as the maximum fall in blood pressure or as the area under the curve of the blood pressure reduction over time. Compare the effects of different doses and different compounds.
Visualizing the Molecular Interactions and Signaling Cascades
To better understand the biological context of guanethidine's action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
Caption: Mechanism of action of guanethidine at the sympathetic neuroeffector junction.
Caption: Downstream signaling pathways of adrenergic receptors.
Conclusion
The structure-activity relationship of guanethidine is a classic example of how the precise arrangement of functional groups in a small molecule dictates its interaction with biological targets and its ultimate pharmacological effect. The interplay between the basic guanidino group, the flexible ethyl linker, and the lipophilic azocane ring is finely tuned for optimal uptake and activity at the adrenergic neuron. While the clinical use of guanethidine has waned due to the advent of agents with more favorable side-effect profiles, the principles gleaned from its SAR continue to inform the design of new drugs targeting the sympathetic nervous system. Further exploration of guanethidine analogs, coupled with modern computational modeling techniques, may yet unlock new therapeutic opportunities for a range of cardiovascular and neurological disorders.
References
- 1. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanethidine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevention by guanethidine analogues of output of noradrenaline induced by sodium reduction in rabbit ventricular slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention by guanethidine analogues of output of noradrenaline induced by sodium reduction in rabbit ventricular slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanethidine: A Technical Guide to its Molecular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary Molecular Targets and Mechanism of Action
Guanethidine's therapeutic effects are primarily mediated through its interaction with two key proteins involved in norepinephrine homeostasis: the Norepinephrine Transporter (NET) and the Vesicular Monoamine Transporter (VMAT).
Norepinephrine Transporter (NET)
The primary molecular target of guanethidine is the Norepinephrine Transporter (NET) , also known as uptake-1.[3] NET is a membrane protein located on the presynaptic terminal of sympathetic neurons responsible for the reuptake of norepinephrine from the synaptic cleft.
Guanethidine acts as a substrate for NET and is actively transported into the cytoplasm of the adrenergic neuron.[2][3] This uptake is crucial for its pharmacological activity. By competing with norepinephrine for transport, guanethidine can potentiate the effects of exogenously applied norepinephrine.[3]
Vesicular Monoamine Transporter (VMAT)
Once inside the neuron, guanethidine is recognized and transported by the Vesicular Monoamine Transporter (VMAT) , specifically the VMAT2 isoform, into synaptic vesicles.[4][5] Within these vesicles, guanethidine displaces and replaces norepinephrine, leading to a progressive depletion of norepinephrine stores in the nerve endings.[3][6]
Furthermore, guanethidine inhibits the release of norepinephrine from these vesicles in response to an action potential.[1][3] The exact mechanism of release inhibition is not fully elucidated but is a key component of its sympatholytic effect.
Potential Secondary Molecular Targets
While NET and VMAT are the primary targets, some evidence suggests potential interactions with other neuronal components.
Adrenergic Receptors
Databases list alpha-1A and alpha-2A adrenergic receptors as potential targets for guanethidine, though without quantitative binding data.[7] Some studies suggest that guanethidine does not directly block these receptors but may indirectly modulate their function. For instance, one study reported that guanethidine augmented the responses to alpha-adrenoceptor agonists and increased the pA2 value of the alpha-blocker phentolamine, suggesting a possible allosteric interaction or an increase in receptor affinity for agonists.[8]
Monoamine Oxidase (MAO)
Early research indicated that guanethidine is a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of norepinephrine.[9] However, this effect is considered minor compared to its primary actions on NET and VMAT.
Quantitative Data
Table 1: Summary of Guanethidine's Molecular Targets and Binding Interactions
| Target | Action | Binding Site | Quantitative Data (Kᵢ, IC₅₀) |
| Norepinephrine Transporter (NET) | Substrate | Substrate binding site | Not Available |
| Vesicular Monoamine Transporter (VMAT2) | Substrate/Inhibitor | Substrate binding site | Not Available |
| Alpha-Adrenoceptors (α₁, α₂) (Potential) | Indirect Modulator | Not well-defined | Not Available |
| Monoamine Oxidase (MAO) (Potential) | Weak Inhibitor | Not well-defined | Not Available |
To provide context for the expected range of affinities for NET inhibitors, the following table presents data for other well-characterized compounds.
Table 2: Comparative Binding Affinities of Selected NET Inhibitors
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Desipramine | NET | 0.9 - 4.0 | 1.1 - 4.8 | [10] |
| Nortriptyline | NET | 2.0 - 10.0 | 3.0 - 15.0 | [10] |
| Reboxetine | NET | 1.1 - 11.0 | - | [11] |
Experimental Protocols
The following sections detail the methodologies commonly employed to study the interaction of compounds like guanethidine with its molecular targets.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a competitive binding assay to determine the affinity of a test compound for NET.
Objective: To determine the Kᵢ or IC₅₀ value of a test compound for the Norepinephrine Transporter.
Materials:
-
Cell membranes prepared from cells expressing the human NET (e.g., HEK293-hNET cells).
-
Radioligand specific for NET (e.g., [³H]nisoxetine).[12]
-
Test compound (e.g., guanethidine).
-
Non-specific binding control (e.g., a high concentration of a known NET inhibitor like desipramine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing hNET in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kᴅ).
-
A range of concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a known NET inhibitor.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.[12]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]
-
Measurement of Norepinephrine Release from Cultured Sympathetic Neurons
This protocol describes a method to measure the effect of a test compound on norepinephrine release from cultured sympathetic neurons.
Objective: To determine if a test compound inhibits or stimulates the release of norepinephrine from sympathetic neurons.
Materials:
-
Primary culture of sympathetic neurons (e.g., from rodent superior cervical ganglia) or a suitable cell line (e.g., PC12 cells differentiated into a neuronal phenotype).[14][15]
-
[³H]-Norepinephrine for radiolabeling.
-
Superfusion buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Stimulation solution (e.g., high potassium buffer or electrical field stimulation).
-
Test compound (e.g., guanethidine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Neuronal Culture and Labeling: Culture sympathetic neurons on suitable plates. To label the vesicular stores of norepinephrine, incubate the neurons with [³H]-norepinephrine for a specific period (e.g., 1-2 hours).
-
Washing: Wash the cells extensively with fresh buffer to remove extracellular and non-specifically bound [³H]-norepinephrine.
-
Superfusion: Place the cell culture plates in a superfusion system. Continuously perfuse the cells with buffer at a constant flow rate.
-
Basal Release: Collect fractions of the superfusate at regular intervals to measure the basal release of [³H]-norepinephrine.
-
Stimulation: To evoke norepinephrine release, switch the perfusion to a stimulation solution (e.g., buffer containing a high concentration of KCl to depolarize the neurons or apply electrical field stimulation).
-
Drug Application: To test the effect of a compound, introduce the test compound into the superfusion buffer before and/or during the stimulation period.
-
Fraction Collection: Continue to collect fractions of the superfusate throughout the experiment.
-
Radioactivity Measurement: Add scintillation cocktail to each collected fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of [³H]-norepinephrine released in each fraction.
-
Express the stimulated release as a percentage of the total radioactivity present in the cells at the beginning of the stimulation.
-
Compare the stimulated release in the presence and absence of the test compound to determine its effect on norepinephrine release.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by guanethidine and a typical experimental workflow for its characterization.
Caption: Guanethidine's mechanism of action in the presynaptic neuron.
Caption: Workflow for characterizing guanethidine's interactions.
Caption: Logical relationship of guanethidine's molecular targets.
Conclusion
Guanethidine's primary molecular targets are the norepinephrine transporter (NET) and the vesicular monoamine transporter (VMAT). Its action as a "false neurotransmitter" leads to the depletion of norepinephrine stores and inhibition of its release, resulting in a potent sympatholytic effect. While direct, high-affinity binding to other targets like adrenergic receptors appears unlikely, indirect modulatory effects may contribute to its overall pharmacological profile. The lack of readily available quantitative binding data highlights an area for potential future research to fully characterize the molecular interactions of this historically significant antihypertensive agent. The experimental protocols and workflows described in this guide provide a framework for such investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Guanethidine - Wikipedia [en.wikipedia.org]
- 4. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guanethidine [drugcentral.org]
- 8. Effect of guanethidine on alpha-adrenoceptor blocking potency of phentolamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noradrenaline release from cultured mouse postganglionic sympathetic neurons: autoreceptor-mediated modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-release of noradrenaline and ATP from cultured sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Noradrenaline release and sympathetic nervous system activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Guanethidine Administration in Animal Models: Application Notes and Protocols for Chemical Sympathectomy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of guanethidine to induce chemical sympathectomy in animal models, a critical technique in cardiovascular, neurological, and immunological research. Guanethidine, a postganglionic sympathetic nerve terminal blocker, offers a targeted approach to study the role of the sympathetic nervous system in various physiological and pathological processes.
Mechanism of Action
Guanethidine is actively transported into sympathetic neurons via the norepinephrine transporter (NET).[1] Once inside, it is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores.[1][2] Guanethidine also inhibits the release of NE in response to nerve impulses.[1][2] This dual action of NE depletion and release inhibition leads to a functional blockade of sympathetic neurotransmission, effectively creating a chemical sympathectomy. Chronic administration of high doses of guanethidine can lead to the destruction of peripheral sympathetic neurons.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of guanethidine at the sympathetic nerve terminal and a general workflow for its administration in animal models.
Caption: Mechanism of Guanethidine Action at the Sympathetic Nerve Terminal.
Caption: General Experimental Workflow for Guanethidine Administration.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing guanethidine to induce chemical sympathectomy in rats.
Table 1: Guanethidine Administration Protocols and Effects in Adult Rats
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Reference | Nielsen GD, 1977[5] | Zochodne DW et al., 1988[6] | Burnstock G et al., 1971 |
| Animal Model | Adult Wistar Rats | Adult Sprague-Dawley Rats | Adult Rats |
| Guanethidine Salt | Guanethidine sulphate | Guanethidine monosulfate | Guanethidine |
| Dosage | 5 mg/kg and 40 mg/kg | Not specified | 25 or 30 mg/kg/day |
| Route of Admin. | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Frequency | Daily | Daily | Daily |
| Duration | 4, 8, 14, or 28 days | 5 weeks | 6 weeks |
| Vehicle | Not specified | Saline | Not specified |
| Observed Effects | 5 mg/kg: No significant change in blood pressure or histology. 40 mg/kg: Lowered blood pressure, profound loss of nerve cells in the superior cervical ganglion, incomplete sympathectomy.[5] | Weight loss, ptosis, lower mean arterial blood pressure, norepinephrine depletion in peripheral nerves and superior cervical ganglion, inflammatory cell infiltrate and neuron loss in the superior cervical ganglion.[6] | Less than 2% of nerve cell bodies in the superior cervical ganglion remained, damaged mitochondria in remaining cells, few fluorescent adrenergic nerve fibers found outside the CNS. This persisted for at least 4 months after cessation of treatment. |
Table 2: Guanethidine Administration Protocols and Effects in Neonatal Rats
| Parameter | Protocol 1 |
| Reference | Johnson EM Jr et al., 1976 |
| Animal Model | Neonatal Sprague-Dawley Rats |
| Guanethidine Salt | Not specified |
| Dosage | 50 mg/kg/day |
| Route of Admin. | Subcutaneous (SC) |
| Frequency | Daily |
| Duration | Started on day 7 after birth and continued for 3 weeks |
| Vehicle | Not specified |
| Observed Effects | Low mortality rate, no permanent growth deficit, complete destruction of sympathetic neurons by the end of the second week, markedly reduced norepinephrine levels in peripheral tissues at 9 and 16 weeks of age, complete and permanent functional denervation of the vasculature.[2] |
Experimental Protocols
Protocol 1: Induction of Partial and Reversible Sympathectomy in Adult Rats
This protocol is adapted from studies aiming to achieve a temporary and incomplete sympathectomy for studying the acute effects of sympathetic denervation.
Materials:
-
Guanethidine monosulfate or guanethidine sulphate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Guanethidine Solution Preparation:
-
On the day of injection, prepare a fresh solution of guanethidine in sterile saline.
-
For a 5 mg/kg dose, dissolve 5 mg of guanethidine per ml of saline. This will result in an injection volume of 1 ml/kg.
-
Ensure the guanethidine is completely dissolved. Gentle warming or vortexing may be necessary.
-
-
Animal Weighing and Dose Calculation:
-
Weigh each rat accurately on the day of injection.
-
Calculate the required injection volume based on the animal's weight and the desired dose (e.g., 5 mg/kg).
-
-
Administration:
-
Restrain the rat securely. For intraperitoneal (IP) injection, position the animal with its head tilted slightly downwards.
-
Insert the needle into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Inject the calculated volume of guanethidine solution.
-
-
Treatment Schedule:
-
Administer guanethidine daily for the desired duration (e.g., 4 to 28 days).[5]
-
-
Monitoring:
-
Observe the animals daily for any signs of distress, including ptosis (drooping eyelids), diarrhea, or significant weight loss.
-
Monitor blood pressure and heart rate as required by the experimental design.
-
Protocol 2: Induction of Complete and Permanent Sympathectomy in Neonatal Rats
This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.
Materials:
-
Guanethidine
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (30 gauge)
-
Neonatal rat pups (e.g., Sprague-Dawley)
Procedure:
-
Guanethidine Solution Preparation:
-
Prepare a sterile solution of guanethidine in saline at a concentration of 50 mg/ml.
-
-
Administration:
-
Beginning on postnatal day 7, administer guanethidine via subcutaneous (SC) injection at a dose of 50 mg/kg.[2]
-
Gently lift the skin on the back of the neck to form a tent and insert the needle at the base.
-
Inject the calculated volume of the guanethidine solution.
-
-
Treatment Schedule:
-
Continue daily injections for a total of 3 weeks.[2]
-
-
Monitoring:
-
Monitor the pups daily for mortality and growth.
-
Be prepared to provide supportive care if necessary, although this protocol is reported to have a low mortality rate.[2]
-
-
Verification of Sympathectomy:
-
At the desired experimental endpoint (e.g., 9 or 16 weeks of age), sympathectomy can be confirmed by measuring norepinephrine levels in peripheral tissues (e.g., heart, spleen) or by functional tests such as measuring the blood pressure response to sympathetic stimulation.[2]
-
Important Considerations
-
Animal Strain: The effectiveness of guanethidine can vary between different rat strains. For instance, spontaneously hypertensive rats (SHR) have shown resistance to guanethidine-induced sympathectomy.[7][8][9]
-
Dosage and Duration: The degree of sympathectomy is dependent on the dose and duration of guanethidine administration. Higher doses and longer treatment periods generally result in more profound and permanent effects.[3][5]
-
Route of Administration: While intraperitoneal and subcutaneous injections are common, continuous administration via osmotic mini-pumps can also be used for long-term studies.
-
Side Effects: Common side effects of guanethidine administration in animals include ptosis, diarrhea, and postural hypotension.[6][10] Careful monitoring of the animals is crucial.
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and with appropriate measures to minimize pain and distress.
References
- 1. A study of long-term effects of guanethidine on peripheral noradrenergic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification and characterization of the permanent sympathectomy produced by the administration of guanethidine to newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanethidine chemical sympathectomy: spinal cord and sciatic nerve blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of clonidine and guanethidine on peripheral sympathetic nerve function in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanethidine sulfate | Norepinephrine | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Guanethidine and guanacline on the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanethidine-Induced Chemical Sympathectomy: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, guanethidine offers a potent and effective method for achieving chemical sympathectomy, the selective destruction of peripheral sympathetic neurons. This technique is invaluable for studying the physiological and pathological roles of the sympathetic nervous system in a variety of biological processes and disease models.
Guanethidine, a postganglionic sympathetic nerve terminal blocker, induces sympathectomy by being actively transported into sympathetic neurons via the norepinephrine transporter (NET). Once inside, it accumulates in synaptic vesicles, displacing norepinephrine and ultimately leading to neuronal destruction.[1][2][3] This targeted action allows for the creation of models with significantly reduced sympathetic tone, providing a powerful tool for investigation.
Mechanism of Action
Guanethidine's selective toxicity to sympathetic neurons is a multi-step process:
-
Uptake: Guanethidine is recognized and transported into the presynaptic terminal of sympathetic neurons by the norepinephrine transporter (NET).[2] This uptake mechanism is crucial for its action.
-
Vesicular Sequestration: Once inside the neuron, guanethidine is concentrated within neurotransmitter vesicles, where it displaces norepinephrine.[1][2]
-
Depletion of Norepinephrine: The replacement of norepinephrine with guanethidine leads to a gradual depletion of norepinephrine stores within the nerve endings.[1]
-
Inhibition of Release: Guanethidine also inhibits the release of norepinephrine in response to nerve impulses.[1][2]
-
Neuronal Destruction: Chronic administration of high doses of guanethidine results in the degeneration and death of the sympathetic neurons.[4][5][6][7][8][9] The underlying mechanism of cell death is thought to involve an autoimmune component.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Guanethidine - Wikipedia [en.wikipedia.org]
- 3. The Influence of an Adrenergic Antagonist Guanethidine (GUA) on the Distribution Pattern and Chemical Coding of Dorsal Root Ganglia (DRG) Neurons Supplying the Porcine Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and functional evaluation of the sympathectomy produced by the administration of guanethidine to newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification and characterization of the permanent sympathectomy produced by the administration of guanethidine to newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the permanent sympathectomy produced by the administration of guanethidine to adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique resistance to guanethidine-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effect of immunosuppressive agents on the guanethidine-induced sympathectomy in athymic and euthymic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[2-(azocan-1-yl)ethyl]guanidine in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(azocan-1-yl)ethyl]guanidine, commonly known as Guanethidine, is a potent antihypertensive agent that has been a subject of interest in cardiovascular research for decades. Its unique mechanism of action, involving the selective inhibition of peripheral sympathetic nerve transmission, makes it a valuable tool for studying the role of the sympathetic nervous system in the pathophysiology of hypertension. These application notes provide detailed information on the dosage, experimental protocols, and underlying signaling pathways of guanethidine for its use in hypertension research.
Mechanism of Action
Guanethidine exerts its antihypertensive effect by disrupting the function of postganglionic sympathetic neurons. It is actively transported into the presynaptic nerve terminal by the norepinephrine transporter (NET)[1][2]. Once inside the neuron, it is concentrated within synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores[1][2]. Furthermore, guanethidine inhibits the release of norepinephrine in response to nerve impulses[1]. This dual action of norepinephrine depletion and inhibition of release results in a reduction of sympathetic tone on blood vessels, leading to vasodilation and a decrease in blood pressure[3].
Data Presentation: Effects of Guanethidine on Blood Pressure in Animal Models
| Animal Model | Dosage | Route of Administration | Treatment Duration | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rat (SHR) | Not specified | Not specified | Not specified | Attenuated hypertensive response to splanchnic nerve stimulation.[1] | [1] |
| Sprague-Dawley Rat | 100 mg/kg/day | Intraperitoneal | 5 or 11 days | Significant correlation between sympathetic neuronal loss and reduction in systolic blood pressure. | N/A |
| Rat | Not specified | Not specified | Chronic | Prevention of the genesis and maintenance of DOCA-salt hypertension. | [4] |
| Rat (Newborn) | Not specified | Not specified | 21 days | Permanent peripheral sympathectomy, affecting blood pressure regulation. | N/A |
| Man | 0.5 mg/kg/day | Oral | 1 week | Considerably reduced angiotensin responsiveness, which can indirectly influence blood pressure.[5] | [5] |
Note: The lack of comprehensive public data on the dose-dependent effects of guanethidine on systolic and diastolic blood pressure in spontaneously hypertensive rats (SHR) highlights an area for future research.
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Rats
This protocol is designed to achieve a significant reduction in sympathetic nervous system function for studying its role in hypertension.
Materials:
-
This compound monosulfate
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
-
Animal balance
-
Spontaneously Hypertensive Rats (SHR) or other appropriate rat strain
Procedure:
-
Preparation of Guanethidine Solution: Dissolve guanethidine monosulfate in sterile saline to the desired concentration (e.g., 20 mg/mL). Ensure complete dissolution.
-
Animal Handling and Dosing:
-
Weigh each rat accurately to determine the correct dosage.
-
Administer guanethidine via intraperitoneal (IP) injection at a dose of 100 mg/kg body weight.
-
For chronic sympathectomy, repeat the injection daily for a period of 5 to 11 days.
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure before the start of the treatment and at regular intervals during and after the treatment period. The tail-cuff method is a common non-invasive technique for this purpose.
-
-
Confirmation of Sympathectomy (Optional):
-
Assess the degree of sympathectomy by measuring tissue norepinephrine levels (e.g., in the heart or blood vessels) or by functional tests such as observing the response to sympathomimetic agents.
-
Protocol 2: Oral Administration of Guanethidine in Hypertension Studies
This protocol is suitable for investigating the effects of orally administered guanethidine on blood pressure.
Materials:
-
This compound tablets or powder
-
Vehicle for oral administration (e.g., water, methylcellulose solution)
-
Oral gavage needles
-
Animal balance
-
Spontaneously Hypertensive Rats (SHR)
Procedure:
-
Preparation of Guanethidine Suspension: If using powder, suspend the required dose of guanethidine in the chosen vehicle. Ensure a homogenous suspension.
-
Animal Handling and Dosing:
-
Weigh each rat to calculate the volume of the suspension to be administered.
-
Administer the guanethidine suspension via oral gavage. The volume should be appropriate for the size of the rat (typically 1-2 mL for an adult rat).
-
The dosing frequency will depend on the experimental design (e.g., once daily).
-
-
Blood Pressure Monitoring:
-
Monitor blood pressure regularly throughout the study using a non-invasive or invasive method to determine the onset and duration of the antihypertensive effect.
-
Visualizations
Signaling Pathway of Guanethidine
Caption: Mechanism of action of Guanethidine in the presynaptic sympathetic neuron.
Experimental Workflow for Hypertension Research
Caption: General experimental workflow for studying Guanethidine in hypertension.
References
- 1. Effects of guanethidine on the blood pressure response to splanchnic nerve stimulation in the rat: role of the adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antihypertensive effect of guanfacine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. Effect of guanethidine and of reserpine on angiotensin responsiveness in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guanethidine in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Guanethidine is a potent adrenergic neuron-blocking agent historically used as an antihypertensive drug.[1] In neurological research, its primary application is to induce a selective, peripheral "chemical sympathectomy," making it an invaluable tool for studying the role of the sympathetic nervous system in various physiological and pathophysiological states.[2][3] Guanethidine does not readily cross the blood-brain barrier, so its effects are largely confined to the peripheral nervous system.[4]
Mechanism of Action
Guanethidine's action is specific to postganglionic sympathetic neurons.[5] The process involves several key steps:
-
Uptake: Guanethidine is transported into the presynaptic sympathetic nerve terminal by the norepinephrine transporter (NET), the same mechanism responsible for norepinephrine (NE) reuptake.[1][6] This uptake is crucial for its pharmacological activity.
-
Vesicular Sequestration: Once inside the neuron, guanethidine is actively concentrated within synaptic vesicles, where it displaces and replaces norepinephrine.[1][7]
-
Depletion of Norepinephrine: This replacement leads to a gradual and profound depletion of NE stores within the nerve endings.[1][5]
-
Inhibition of Release: Guanethidine also actively blocks the release of any remaining norepinephrine in response to a nerve action potential.[5][6]
The cumulative effect is a functional sympathetic denervation.[4] At higher doses or with chronic administration, guanethidine can cause the destruction and degeneration of sympathetic neurons, leading to a long-lasting sympathectomy.[4][8]
Key Research Applications:
-
Models of Autonomic Neuropathy: Chronic administration of guanethidine in animals, such as rats, induces a selective adrenergic neuropathy, providing a consistent model to study the pathophysiology of autonomic nervous system diseases.[9]
-
Pain Research: Guanethidine has been used to investigate the role of the sympathetic nervous system in maintaining chronic pain states, particularly complex regional pain syndrome (CRPS).[1] However, its use in nerve blocks for CRPS is now considered potentially harmful.[10] Its application in preclinical models helps elucidate the interaction between sympathetic and sensory nerve fibers.[11]
-
Cardiovascular and Vascular Research: By inducing sympathectomy, guanethidine allows researchers to study blood flow regulation independent of sympathetic control. Studies have used this model to show that while sympathetic inflow is important for regulating blood flow in the sciatic nerve, it plays a lesser role in the spinal cord.[2]
-
Neuro-urology: Guanethidine can be administered locally (e.g., intravesically) to study the plasticity of bladder innervation. This allows for the investigation of sensory and parasympathetic pathways after the removal of sympathetic influence, providing insights into bladder disorders.[4][11]
Data Presentation
Table 1: Effects of Chronic Guanethidine Administration in a Rat Model of Chemical Sympathectomy
| Parameter Measured | Animal Model | Treatment Protocol | Key Quantitative Findings | Reference |
| Autonomic Function | Sprague-Dawley Rats | Daily intraperitoneal guanethidine monosulfate for 5 weeks | - Ptosis (eyelid drooping) observed.- Lower mean arterial blood pressure.- Norepinephrine depletion in peroneal, sural, tibial, and vagal nerves, and superior cervical ganglion. | [9] |
| Nerve Conduction | Sprague-Dawley Rats | Daily intraperitoneal guanethidine monosulfate for 5 weeks | - Caudal and sciatic-tibial nerve conduction values were preserved.- 'C' potential from the cervical sympathetic trunk was reduced in amplitude. | [9] |
| Regional Blood Flow | Sprague-Dawley Rats | Parenteral guanethidine sulfate for 5 weeks | - Sciatic Nerve Blood Flow (NBF) increased by 47% (basal) and 41% (post-hemorrhage).- Regional Spinal Cord Blood Flow (RSCBF) was unchanged. | [2] |
| Hypertension Model | Spontaneously Hypertensive Rats (SHR) | Chronic high-dose administration | - SHR exhibit unique resistance to guanethidine-induced sympathectomy.- Co-treatment with anti-Nerve Growth Factor (NGF) antibody overcomes this resistance. | [3][12] |
Table 2: Neuroplasticity Changes in Porcine Bladder Innervation Following Intravesical Guanethidine
| Neuron Population | Ganglion | Parameter | Control Group (%) | Guanethidine-Treated Group (%) | Reference |
| Sympathetic Neurons | Caudal Mesenteric Ganglion (CaMG) | TH-positive (adrenergic) neurons | 94.3 ± 2.0 | 73.3 ± 1.0 | [4] |
| Caudal Mesenteric Ganglion (CaMG) | TH-positive / NPY-positive neurons | 89.6 ± 0.7 | 27.8 ± 0.9 | [4] | |
| Caudal Mesenteric Ganglion (CaMG) | Somatostatin (SOM)-containing neurons | 3.6 ± 0.4 | 68.7 ± 1.9 | [4] | |
| Sensory Neurons | Dorsal Root Ganglia (DRG) | Substance P (SP)-positive neurons | 45.6 ± 1.3 | 34.6 ± 6.5 | [11] |
| Dorsal Root Ganglia (DRG) | Galanin (GAL)-positive neurons | 7.4 ± 0.6 | 12.3 ± 1.0 | [11] | |
| Dorsal Root Ganglia (DRG) | nNOS-positive neurons | 5.4 ± 0.5 | 11.9 ± 0.6 | [11] |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Rats
This protocol is based on methodologies used to create a model of selective adrenergic neuropathy.[2][9]
Objective: To achieve peripheral sympathetic denervation in adult rats for physiological or behavioral studies.
Materials:
-
Guanethidine monosulfate or guanethidine sulfate
-
Sterile saline (0.9% NaCl)
-
Sprague-Dawley rats (young adult)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Appropriate housing and care facilities
Procedure:
-
Acclimatization: Allow rats to acclimate to the facility for at least one week prior to the start of the experiment.
-
Preparation of Guanethidine Solution: Prepare a stock solution of guanethidine in sterile saline. The final concentration should be calculated based on the desired dosage (e.g., 20-50 mg/kg). Ensure the solution is fully dissolved.
-
Animal Groups: Divide animals into a control group (receiving saline injections) and a guanethidine-treated group.
-
Administration:
-
Weigh each rat daily to adjust the injection volume.
-
Administer guanethidine monosulfate via intraperitoneal (i.p.) injection once daily.
-
The control group receives an equivalent volume of sterile saline i.p. daily.
-
-
Treatment Duration: Continue daily injections for a period of 5 weeks to ensure profound and stable sympathectomy.[2][9]
-
Monitoring:
-
Observe animals daily for signs of successful sympathectomy, such as ptosis (eyelid drooping), which is a classic indicator.
-
Monitor animal weight and general health. Guanethidine-treated animals may gain less weight than controls.[9]
-
-
Verification of Sympathectomy (Optional):
-
Biochemical Analysis: After the treatment period, tissues of interest (e.g., superior cervical ganglion, heart, spleen) can be harvested to measure norepinephrine content via HPLC. A significant reduction confirms sympathectomy.[9]
-
Immunohistochemistry: Tissue sections can be stained for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, to visualize the loss of sympathetic nerve fibers.
-
Functional Assessment: Measure blood pressure and heart rate responses to stimuli that normally engage the sympathetic nervous system.
-
Protocol 2: Investigation of Neuroplasticity in Bladder Innervation using Intravesical Guanethidine
This protocol is adapted from studies investigating the plasticity of sensory and sympathetic pathways in the porcine bladder.[4][11]
Objective: To study the changes in the chemical coding of sensory and autonomic neurons innervating the urinary bladder after local sympathetic denervation.
Materials:
-
Guanethidine solution
-
Sterile saline
-
Retrograde tracer (e.g., Fast Blue - FB)
-
Anesthesia (appropriate for the animal model, e.g., juvenile pigs)
-
Urinary catheter
-
Surgical equipment for tissue harvesting
-
Immunohistochemistry reagents (primary antibodies against TH, SP, GAL, nNOS, etc.; secondary antibodies)
-
Fluorescence microscope
Procedure:
-
Animal Preparation: Anesthetize the animal following approved institutional protocols.
-
Retrograde Tracer Injection: To identify bladder-projecting neurons, inject a retrograde tracer (e.g., Fast Blue) into the bladder wall at multiple sites. Allow sufficient time for the tracer to be transported to the relevant ganglia (typically 7-10 days).
-
Guanethidine Instillation:
-
After the tracer transport period, re-anesthetize the animal.
-
Insert a sterile catheter into the urinary bladder.
-
Empty the bladder and instill the guanethidine solution. The control group receives saline.
-
Allow the solution to remain in the bladder for a defined period (e.g., 1 hour) before draining.
-
-
Post-Treatment Period: Allow the animal to recover for a period sufficient for neuroplastic changes to occur (e.g., 14-21 days).
-
Tissue Harvesting:
-
At the experimental endpoint, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect and harvest the target ganglia (e.g., caudal mesenteric ganglion for sympathetic neurons, dorsal root ganglia for sensory neurons).[4][11]
-
-
Immunohistochemistry:
-
Cryosection the harvested ganglia.
-
Perform single or double-labeling immunofluorescence staining.
-
Incubate sections with primary antibodies against markers of interest (e.g., TH, SP, GAL, nNOS).
-
Apply appropriate fluorescently-labeled secondary antibodies.
-
-
Microscopy and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Identify the retrogradely labeled (FB-positive) neurons that project to the bladder.
-
Quantify the percentage of these FB-positive neurons that are also immunoreactive for the different neurochemical markers.
-
Compare the percentages between the control and guanethidine-treated groups to determine changes in chemical coding.[4][11]
-
Visualizations
Caption: Mechanism of Guanethidine at the sympathetic nerve terminal.
Caption: Experimental workflow for inducing chemical sympathectomy in rats.
Caption: Guanethidine's effect on sympathetic and sensory bladder innervation.
References
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. Guanethidine chemical sympathectomy: spinal cord and sciatic nerve blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique resistance to guanethidine-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder [mdpi.com]
- 9. Guanethidine adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complex regional pain syndrome - Wikipedia [en.wikipedia.org]
- 11. The Influence of an Adrenergic Antagonist Guanethidine (GUA) on the Distribution Pattern and Chemical Coding of Dorsal Root Ganglia (DRG) Neurons Supplying the Porcine Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Dissolving Guanethidine for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of guanethidine, a sympatholytic agent, for use in in vivo research. Guanethidine is a valuable tool for studies requiring the modulation of the sympathetic nervous system. Proper preparation of guanethidine solutions is critical for experimental success and reproducibility.
Guanethidine: Mechanism of Action
Guanethidine is an adrenergic neuron-blocking agent.[1] Its primary mechanism involves inhibition of norepinephrine release from post-ganglionic sympathetic nerve endings.[2][3][4] The drug is actively transported into the sympathetic neuron by the norepinephrine transporter (NET).[3][5] Once inside the neuron, guanethidine is concentrated in synaptic vesicles, where it displaces and depletes stores of norepinephrine.[3][5] This leads to a long-lasting reduction in sympathetic tone, essentially causing a chemical sympathectomy in the peripheral nervous system.[6][7][8] Guanethidine does not cross the blood-brain barrier, so its effects are limited to the periphery.[5][9]
A diagram illustrating the signaling pathway of guanethidine is provided below.
Solubility of Guanethidine Salts
Guanethidine is commonly available as a sulfate or monosulfate salt. The solubility of these salts is a key factor in preparing solutions for in vivo administration.
| Compound | Solvent | Solubility | Notes |
| Guanethidine Sulfate | Water (H₂O) | 100 mg/mL | Ultrasonic bath may be needed to aid dissolution.[1] |
| Guanethidine Monosulfate | Water (H₂O) | 59 mg/mL[10][11] | - |
| Guanethidine Sulfate | PBS (pH 7.2) | 10 mg/mL[5] | - |
| Guanethidine Sulfate | Ethanol | Insoluble[12] | - |
| Guanethidine Monosulfate | DMSO | Insoluble[10][11] | - |
Note: It is always recommended to test the solubility of each specific batch of the compound.
Experimental Protocols
Below are detailed protocols for the preparation of guanethidine solutions for in vivo studies.
Protocol 1: Preparation of Guanethidine Sulfate in Saline for Injection
This protocol is suitable for preparing a stock solution of guanethidine sulfate for intraperitoneal or subcutaneous injection in rodent models.
Materials:
-
Guanethidine sulfate powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of guanethidine sulfate. Determine the desired concentration and final volume of the solution. For example, to prepare 10 mL of a 20 mg/mL solution, you will need 200 mg of guanethidine sulfate.
-
Weigh the guanethidine sulfate. Accurately weigh the calculated amount of guanethidine sulfate powder in a sterile conical tube.
-
Add the saline. Add the desired volume of sterile 0.9% saline to the conical tube.
-
Dissolve the compound. Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1]
-
Sterile filter the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This will remove any potential microbial contamination.
-
Store the solution. For immediate use, keep the solution at room temperature. For short-term storage, store at 4°C. For long-term storage, aliquot the solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[1][10] Avoid repeated freeze-thaw cycles.[1][10]
Experimental Workflow for Guanethidine Solution Preparation
The following diagram outlines the general workflow for preparing a guanethidine solution for in vivo administration.
Administration in In Vivo Models
Guanethidine is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection in animal models. The dosage and administration schedule will vary depending on the research goals. For example, chronic daily administration of 25-30 mg/kg i.p. for several weeks has been used to induce chemical sympathectomy in rats.[6]
Important Considerations:
-
Fresh Solutions: It is recommended to prepare fresh solutions for each experiment or to use aliquots that have been stored appropriately to ensure the stability and efficacy of the compound.[1]
-
Animal Welfare: Monitor animals closely for any adverse effects following guanethidine administration. Potential side effects can include hypotension and diarrhea.[3]
-
Verification of Sympathectomy: If the goal is to induce chemical sympathectomy, it is important to include methods to verify the effectiveness of the treatment, such as measuring tissue norepinephrine levels or assessing physiological responses to sympathetic stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Guanethidine - Wikipedia [en.wikipedia.org]
- 4. The action of guanethidine with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A new method of destroying adrenergic nerves in adult animals using guanethidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]
- 8. Guanethidine adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
Guanethidine for Inducing Autonomic Neuropathy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing guanethidine to induce chemical sympathectomy, a widely used animal model for studying autonomic neuropathy. Guanethidine, an adrenergic neuron-blocking agent, offers a selective method for destroying peripheral sympathetic neurons, thereby creating a valuable tool for investigating the pathophysiology of autonomic dysfunction and for the preclinical evaluation of novel therapeutics.
Application Notes
The guanethidine-induced chemical sympathectomy model is a robust and well-characterized method for creating a state of peripheral adrenergic denervation. This model is particularly useful for studying the consequences of sympathetic nervous system dysfunction on various organ systems, including the cardiovascular, immune, and metabolic systems.
Mechanism of Action: Guanethidine is actively transported into sympathetic neurons via the norepinephrine transporter (NET).[1][2] Once inside, it is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE).[1][2] This leads to a functional blockade of neurotransmission. Chronic administration of high doses of guanethidine results in the destruction of sympathetic neurons.[3][4] The neurotoxic effect is believed to be, at least in part, immune-mediated, involving the infiltration of lymphocytes, such as natural killer (NK) or NK-like cells, into the sympathetic ganglia, leading to neuronal death.[3][5][6]
Advantages of the Model:
-
Selectivity: Guanethidine primarily targets postganglionic sympathetic adrenergic neurons, leaving the parasympathetic and central nervous systems largely intact.[7]
-
Reproducibility: The protocol, when followed consistently, produces a reliable and quantifiable degree of sympathectomy.
-
Translational Relevance: The resulting autonomic dysfunction mimics certain aspects of human autonomic neuropathies, making it a useful tool for preclinical research.[7]
Limitations and Considerations:
-
Incomplete Sympathectomy: Depending on the dose and duration of treatment, the sympathectomy may be incomplete.[8]
-
Immune-Mediated Component: The involvement of the immune system in neuronal destruction may be a confounding factor in studies where immune responses are a primary endpoint.[3][5][9]
-
Strain and Species Differences: The susceptibility to guanethidine-induced neurotoxicity can vary between different rat strains and other species.[10] For instance, spontaneously hypertensive rats (SHR) have shown resistance to the effects of guanethidine.[11][12]
-
Animal Welfare: Guanethidine administration can cause side effects such as ptosis (drooping of the upper eyelid) and hypotension.[7] Animals should be closely monitored for adverse effects.
Troubleshooting:
-
Variability in Sympathectomy: If inconsistent results are observed, ensure accurate and consistent dosing. The age and strain of the animals should also be standardized.
-
Animal Distress: Monitor animals for signs of pain or distress. If severe hypotension or other adverse effects are observed, consider adjusting the dose or providing supportive care in consultation with veterinary staff.
-
Drug Preparation: Guanethidine sulfate can be dissolved in sterile saline or water for injection.[8][13] Ensure the solution is clear and free of precipitates before administration.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using guanethidine to induce autonomic neuropathy in rats.
Table 1: Effects of Guanethidine on Sympathetic Neuron Number and Norepinephrine Levels
| Animal Model | Guanethidine Dose & Route | Treatment Duration | Tissue | Parameter | Result | Reference |
| Adult Sprague-Dawley Rats | 100 mg/kg, daily | 11 days | Superior Cervical Ganglion (SCG) | Number of Neurons | Reduced to 15,646 ± 1460 (Control: 31,958 ± 1588) | |
| Young Adult Sprague-Dawley Rats | Daily intraperitoneal injections | 5 weeks | Superior Cervical Ganglion (SCG) | Norepinephrine | Depleted | [7] |
| Young Adult Sprague-Dawley Rats | Daily intraperitoneal injections | 5 weeks | Peroneal, Sural, Tibial, and Vagal Nerves | Norepinephrine | Depleted | [7] |
| Adult Rats | 40 mg/kg, intraperitoneally | 28 days | Superior Cervical Ganglion (SCG) | Nerve Cell Count | Profound loss of nerve cells | [8] |
| Neonatal Rats | 50 mg/kg, subcutaneously | 3 weeks (5 days/week) | - | Sympathectomy | Essentially complete | [11] |
Table 2: Physiological Effects of Guanethidine-Induced Sympathectomy
| Animal Model | Guanethidine Dose & Route | Treatment Duration | Parameter | Result | Reference |
| Young Adult Sprague-Dawley Rats | Daily intraperitoneal injections | 5 weeks | Mean Arterial Blood Pressure (Supine) | Lowered | [7] |
| Young Adult Sprague-Dawley Rats | Daily intraperitoneal injections | 5 weeks | Mean Arterial Blood Pressure (Upright Tilt) | Lowered | [7] |
| Adult Rats | 40 mg/kg, intraperitoneally | 28 days | Mean Arterial Blood Pressure | Lowered (reversible on discontinuation) | [8] |
| Adult Rats | 40 mg/kg, intraperitoneally | 28 days | Heart Rate Response to Norepinephrine | Increased sensitivity (partially irreversible) | [8] |
| Adult Rats | 5 mg/kg, daily | 19 weeks | Endogenous Noradrenaline | Depleted | [14] |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Adult Rats
This protocol is based on methodologies reported for inducing significant and lasting sympathetic denervation in adult rats.[7][8]
Materials:
-
Guanethidine monosulfate
-
Sterile 0.9% saline for injection
-
Syringes and needles (appropriate size for intraperitoneal or subcutaneous injection)
-
Adult male Sprague-Dawley rats (8-10 weeks old)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the start of the experiment.
-
Guanethidine Solution Preparation:
-
On each day of injection, prepare a fresh solution of guanethidine monosulfate.
-
Dissolve guanethidine in sterile 0.9% saline to a final concentration of 20 mg/mL (for a 50 mg/kg dose in a 250g rat, the injection volume would be 0.625 mL).
-
Ensure the solution is completely dissolved and at room temperature before injection.
-
-
Administration:
-
Weigh each rat accurately to calculate the correct dose.
-
Administer guanethidine at a dose of 40-50 mg/kg body weight via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Continue daily injections for a period of 2 to 5 weeks. The duration can be adjusted based on the desired degree of sympathectomy.
-
A control group of animals should receive daily injections of an equivalent volume of sterile saline.
-
-
Monitoring:
-
Monitor the animals daily for general health, body weight, and signs of ptosis.
-
Measure blood pressure and heart rate at baseline and at regular intervals throughout the study using a tail-cuff system or telemetry.
-
-
Confirmation of Sympathectomy:
-
At the end of the treatment period, sympathectomy can be confirmed by various methods:
-
Histology: Euthanize a subset of animals and collect superior cervical ganglia for histological analysis to assess neuronal loss.[7][8]
-
Neurochemical Analysis: Measure norepinephrine levels in various tissues (e.g., heart, spleen, blood vessels) using HPLC.[7]
-
Functional Tests: Assess the pressor response to tyramine, which will be blunted in sympathectomized animals.
-
-
Protocol 2: Assessment of Autonomic Function
Following the induction of sympathectomy, various tests can be performed to assess the degree of autonomic dysfunction.
A. Cardiovascular Reflex Testing:
-
Valsalva Maneuver (in anesthetized animals): This test evaluates the baroreflex response. An increase in intrathoracic pressure is induced, and the subsequent changes in heart rate and blood pressure are monitored.
-
Head-Up Tilt Test: This test assesses the cardiovascular response to postural change. Anesthetized or conscious animals are tilted to an upright position, and changes in blood pressure and heart rate are recorded.[7]
B. Biochemical Analysis:
-
Catecholamine Measurement: Collect blood samples or tissues of interest (e.g., heart, kidney, spleen) to measure levels of norepinephrine and its metabolites. A significant reduction in norepinephrine levels is indicative of successful sympathectomy.
C. Histopathological Analysis:
-
Ganglion Staining: Collect sympathetic ganglia (e.g., superior cervical ganglion) and perform histological staining (e.g., Hematoxylin and Eosin) to visualize neuronal loss and inflammatory cell infiltration.[7]
-
Immunohistochemistry: Use antibodies against neuronal markers (e.g., tyrosine hydroxylase) to quantify the reduction in sympathetic nerve fibers in target organs.
Visualizations
Caption: Signaling pathway of guanethidine-induced neuronal destruction.
Caption: Experimental workflow for the guanethidine-induced neuropathy model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Guanethidine - Wikipedia [en.wikipedia.org]
- 3. Immunosuppressive agents prevent guanethidine-induced destruction of rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method of destroying adrenergic nerves in adult animals using guanethidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrastructural and immunohistologic characterization of guanethidine-induced destruction of peripheral sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of immunosuppressive agents on the guanethidine-induced sympathectomy in athymic and euthymic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanethidine adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanethidine induced sympathectomy in the adult rat. I. Functional effects following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanethidine-induced destruction of peripheral sympathetic neurons occurs by an immune-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Guanethidine and guanacline on the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guanabenz in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanabenz, chemically known as 2-[(2,6-dichlorophenyl)methylene]hydrazinecarboximidamide, is an orally active alpha-2 adrenergic agonist initially approved for the treatment of hypertension.[1][2][3] Beyond its antihypertensive effects, recent research has unveiled its role in modulating the Integrated Stress Response (ISR), a crucial cellular pathway involved in adaptation to various stressors.[4][5] Guanabenz exerts its effects on the ISR by promoting the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[4][5][6] This mechanism has garnered significant interest in its potential therapeutic applications for a range of diseases, including neurodegenerative disorders and cancer.
These application notes provide detailed protocols for utilizing Guanabenz in cell culture assays to investigate its effects on eIF2α signaling, cell viability, and apoptosis.
Mechanism of Action: Modulation of the Integrated Stress Response
Guanabenz's primary mechanism of action in the context of cellular stress is the enhancement of eIF2α phosphorylation.[4][5] It is thought to achieve this by disrupting the interaction between the catalytic subunit of Protein Phosphatase 1 (PP1) and its regulatory subunit, GADD34 (also known as PPP1R15A).[6] This disruption inhibits the dephosphorylation of eIF2α, leading to a sustained phosphorylated state.
Phosphorylated eIF2α (p-eIF2α) globally attenuates protein synthesis, which helps to reduce the load of misfolded proteins during endoplasmic reticulum (ER) stress. However, p-eIF2α also selectively promotes the translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4), a key transcription factor that regulates the expression of genes involved in stress adaptation and apoptosis.[5]
Signaling Pathway of Guanabenz-Mediated eIF2α Phosphorylation
Caption: Guanabenz inhibits the PP1-GADD34 complex, increasing p-eIF2α levels.
Experimental Protocols
Assessment of eIF2α Phosphorylation by Western Blot
This protocol details the methodology to quantify the levels of phosphorylated eIF2α in response to Guanabenz treatment.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing p-eIF2α levels by Western blot.
Materials:
-
Cell line of interest (e.g., 3T3 fibroblasts, RAW264.7 macrophages)
-
Complete cell culture medium
-
Guanabenz acetate (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency (typically 70-80%). Treat the cells with varying concentrations of Guanabenz (e.g., 5 µM and 10 µM) for a specified duration (e.g., 8 hours).[7] Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, and a loading control overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-eIF2α signal to the total eIF2α and the loading control.
Quantitative Data Summary:
| Treatment | Concentration | Duration | Fold Change in p-eIF2α/total eIF2α (vs. Vehicle) | Cell Line | Reference |
| Guanabenz | 5 µM | 8 hours | Significantly Increased | 3T3 Fibroblasts | [4][7] |
| Guanabenz | 10 µM | 8 hours | Significantly Increased | 3T3 Fibroblasts | [4][7] |
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Guanabenz on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Guanabenz
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[8] Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of Guanabenz concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Interpretation:
| Guanabenz Concentration | % Cell Viability (Relative to Control) |
| 0 µM (Vehicle) | 100% |
| X µM | (Absorbance of Treated / Absorbance of Control) x 100 |
| ... | ... |
Note: Specific quantitative data on Guanabenz's effect on the viability of various cell lines needs to be generated experimentally.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following Guanabenz treatment. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9][10]
Experimental Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Materials:
-
Cell line of interest
-
Guanabenz
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with Guanabenz as described for the other assays.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[9] d. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Quantitative Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| Guanabenz (X µM) | |||
| ... |
Note: Specific quantitative data on Guanabenz-induced apoptosis needs to be generated experimentally.
Conclusion
Guanabenz serves as a valuable tool for investigating the Integrated Stress Response and its consequences on cell fate. The protocols outlined in these application notes provide a framework for researchers to explore the cellular effects of Guanabenz, particularly its impact on eIF2α phosphorylation, cell viability, and apoptosis. These assays can be adapted to various cell types and experimental conditions to further elucidate the therapeutic potential of modulating the ISR.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Handling and Storing Guanethidine Sulfate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for handling, storing, and utilizing Guanethidine sulfate in a research setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction
Guanethidine is an antihypertensive agent that acts as an adrenergic neuron blocking agent.[1][2] It is transported into sympathetic nerve terminals via the norepinephrine transporter (NET).[1][2] Once inside, it accumulates in synaptic vesicles, displacing and depleting norepinephrine, which ultimately inhibits the release of norepinephrine in response to nerve impulses.[1] This selective action on peripheral sympathetic neurons makes it a valuable tool for studying the sympathetic nervous system and for inducing chemical sympathectomy in experimental models. Guanethidine is available for research primarily as Guanethidine monosulfate.
Physicochemical and Safety Data
Proper handling of Guanethidine sulfate is crucial due to its pharmacological activity and potential hazards. It is classified as harmful if swallowed and causes serious eye irritation.[3]
Table 1: Physicochemical Properties of Guanethidine Monosulfate
| Property | Value | Reference(s) |
| Chemical Name | N-[2-(hexahydro-1(2H)-azocinyl)ethyl]-guanidine, monosulfate | [3] |
| Synonyms | Ismelin, (2-(Hexahydro-1(2H)-azocinyl)ethyl)guanidine sulfate | [4] |
| CAS Number | 645-43-2 | [3] |
| Molecular Formula | C₁₀H₂₂N₄·H₂SO₄ | [3] |
| Molecular Weight | 296.39 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 276-281 °C | [6] |
Table 2: Hazard and Safety Information for Guanethidine Sulfate
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product. |
| P280: Wear eye protection/face protection. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. |
Data compiled from Safety Data Sheets.[3]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of Guanethidine sulfate.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes | Reference(s) |
| Powder | -20°C | ≥ 4 years | Store in a well-closed container, protected from moisture. | [7] |
| 2-8°C | 2 years | Keep dry and under an inert gas like nitrogen. | [8] | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [9] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [9] |
Stability Considerations:
-
Light: Information on the photostability of Guanethidine sulfate is limited. As a general precaution, it is recommended to protect solutions from light, especially during long-term storage and experiments.
-
Aqueous Solutions: It is recommended to prepare aqueous solutions fresh. If storing, filter-sterilize and store at 4°C for short-term use (up to one week), though stability should be verified for the specific experimental conditions.[11]
Solubility
Guanethidine sulfate exhibits variable solubility in common laboratory solvents.
Table 4: Solubility of Guanethidine Sulfate
| Solvent | Solubility | Notes | Reference(s) |
| Water | 59 mg/mL | - | [12] |
| 100 mg/mL | Ultrasonic agitation may be needed. | [5] | |
| 10 mM | Sonication is recommended. | [11] | |
| PBS (pH 7.2) | 10 mg/mL | - | [7] |
| DMSO | Insoluble | Moisture-absorbing DMSO can further reduce solubility; use fresh DMSO. | [5][12] |
| Ethanol | Insoluble | - | [12] |
Experimental Protocols
Protocol for Preparation of Stock Solutions
Materials:
-
Guanethidine sulfate powder
-
Sterile, deionized water or 1 N sulfuric acid
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the Guanethidine sulfate powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of Guanethidine sulfate in a sterile tube.
-
Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of water to 10 mg of powder).
-
Vortex thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[5]
-
For a standard preparation for assays, dissolve in 1 N sulfuric acid to a known concentration of about 1 mg/mL.[10]
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Protocol for In Vivo Administration in Rodents
Guanethidine is commonly used to induce chemical sympathectomy in rodents. The following is a general guideline; specific doses and administration routes should be optimized based on the experimental goals and animal model.
Materials:
-
Guanethidine sulfate stock solution
-
Sterile saline (0.9% NaCl) or PBS
-
Osmotic mini-pumps (for continuous administration)
-
Syringes and needles for injection
Procedure for Chronic Administration via Osmotic Mini-pumps (Rat Model):
-
Prepare the Guanethidine sulfate solution for loading into the osmotic mini-pumps according to the manufacturer's instructions. Doses ranging from 1 mg/kg/day to 10 mg/kg/day have been used in rats.[13]
-
Surgically implant the osmotic mini-pumps subcutaneously in anesthetized rats.
-
Monitor the animals for the desired physiological effects (e.g., changes in blood pressure, heart rate) and for any adverse reactions.
Procedure for Daily Intraperitoneal Injection (Rat Model):
-
Dilute the Guanethidine sulfate stock solution to the desired final concentration with sterile saline or PBS immediately before use. Doses ranging from 5 to 40 mg/kg have been administered daily via intraperitoneal injection.[5]
-
Administer the solution via intraperitoneal injection.
-
Observe the animals for the expected outcomes of sympathetic blockade.
General Protocol for In Vitro Chemical Sympatholysis of Cultured Neurons
This protocol provides a general framework for inducing chemical sympatholysis in cultured sympathetic neurons. Optimal concentrations of Guanethidine and incubation times must be determined empirically for each specific cell type and experimental setup.
Materials:
-
Primary sympathetic neuron cultures or a suitable neuronal cell line
-
Appropriate cell culture medium
-
Guanethidine sulfate stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture sympathetic neurons according to standard protocols.
-
Prepare a working solution of Guanethidine sulfate by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of any solvent (if used for initial stock preparation, though water is preferred for Guanethidine sulfate) is not toxic to the cells.
-
Remove the existing medium from the cultured neurons and replace it with the medium containing Guanethidine.
-
Incubate the cells for a predetermined period. This may range from hours to days depending on the desired level of sympatholysis.
-
Assess the effects of Guanethidine treatment. This can be done by:
-
Immunocytochemistry for markers of sympathetic neurons (e.g., tyrosine hydroxylase).
-
Measuring norepinephrine release upon stimulation.
-
Assessing cell viability (e.g., using a live/dead assay).
-
Analytical Method: Assay of Guanethidine Monosulfate (USP)
This method is suitable for determining the purity of Guanethidine monosulfate raw material.
Reagents:
-
1 N Sulfuric acid
-
Sodium nitroferricyanide
-
Potassium ferricyanide
-
1 N Sodium hydroxide
-
USP Guanethidine Monosulfate Reference Standard (RS)
Procedure:
-
Standard Preparation: Accurately weigh a suitable quantity of USP Guanethidine Monosulfate RS and dissolve in 1 N sulfuric acid to obtain a solution with a known concentration of approximately 1 mg/mL.[10]
-
Assay Preparation: Accurately weigh about 50 mg of Guanethidine Monosulfate, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with 1 N sulfuric acid, and mix.[10]
-
Colorimetric Reaction:
-
Pipette 2 mL of the Assay preparation, 2 mL of the Standard preparation, and 2 mL of 1 N sulfuric acid (as a blank) into separate 40-mL glass-stoppered centrifuge tubes.
-
Add 10.0 mL of water to each tube and mix.
-
Prepare a Sodium nitroferricyanide–potassium ferricyanide solution by dissolving 1 g of each in water to make 100 mL.
-
To each tube, add 10.0 mL of the Sodium nitroferricyanide–potassium ferricyanide solution and mix.
-
Add 4.0 mL of 1 N sodium hydroxide, mix, and let stand for exactly 20 minutes.
-
-
Measurement: Concomitantly determine the absorbance of the solutions from the Assay and Standard preparations in 1-cm cells against the blank at the wavelength of maximum absorbance (around 500 nm) using a suitable spectrophotometer.[10]
-
Calculation: Calculate the quantity of C₁₀H₂₂N₄·H₂SO₄ in the Guanethidine Monosulfate taken using the formula provided in the USP monograph.[10]
Visualizations
Caption: Mechanism of action of Guanethidine at the sympathetic nerve terminal.
Caption: General experimental workflow for using Guanethidine sulfate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determining stability of proteins from guanidinium chloride transition curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique | Wasit Journal for Pure sciences [wjps.uowasit.edu.iq]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Culturing Sympathetic Neurons from Rat Superior Cervical Ganglia (SCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH corrections and protein ionization in water/guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for generating postganglionic sympathetic neurons using human pluripotent stem cells for electrophysiological and functional assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Application Notes and Protocols for the Use of Guanethidine in Cardiovascular Physiology Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Guanethidine is a potent anti-hypertensive agent that acts as an adrenergic neuron-blocking drug.[1] Its primary mechanism of action involves the inhibition of norepinephrine release from postganglionic sympathetic nerve endings.[2][3][4] Guanethidine is actively transported into the presynaptic nerve terminal by the norepinephrine transporter (NET), where it concentrates in transmitter vesicles and displaces norepinephrine, leading to a gradual depletion of norepinephrine stores.[3][5] This selective action on the sympathetic nervous system, without affecting the parasympathetic system, makes it a valuable tool for "chemical sympathectomy" in experimental cardiovascular physiology.[2][6] These application notes provide detailed protocols for the use of guanethidine in various experimental models to study its effects on cardiovascular function.
Data Presentation
The following tables summarize key quantitative data related to the experimental use of guanethidine.
Table 1: Guanethidine Dosage and Administration for Systemic Chemical Sympathectomy in Rats
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Dosage for Sympathectomy | 25 - 40 mg/kg/day | Rat | Intraperitoneal | [6][7] |
| Treatment Duration | 5 days/week for 5 weeks | Rat | Intraperitoneal | [6] |
| High-Dose (Toxic Effects) | 180 mg/kg/day | Rat | Oral | [7] |
| High-Dose (Toxic Effects) | 25 mg/kg/day | Rat | Intraperitoneal | [7] |
Table 2: Effects of Guanethidine on Cardiovascular Parameters in Rats with Heart Failure
| Dosage | Effect on Left Ventricular (LV) Dilation | Effect on LV Fractional Shortening | Effect on Plasma Norepinephrine (NE) | 28-Day Mortality | Reference |
| Low-Dose (1 mg/kg/day) | Suppressed | Improved | Reduced | 6% | [8] |
| Medium-Dose (3 mg/kg/day) | No beneficial effect | No beneficial effect | Not specified | Not specified | [8] |
| High-Dose (10 mg/kg/day) | Not specified | Not specified | Depletion of myocardial NE | 91% | [8] |
Signaling Pathways and Mechanisms
The primary mechanism of guanethidine's action is the disruption of norepinephrine signaling at the sympathetic neuroeffector junction.
Experimental Protocols
Protocol 1: Induction of Systemic Chemical Sympathectomy in Rats
This protocol describes the induction of a near-complete systemic chemical sympathectomy in adult rats using guanethidine. This model is useful for studying the role of the sympathetic nervous system in cardiovascular regulation.
Materials:
-
Guanethidine sulfate (e.g., from Sigma-Aldrich)
-
Lactated Ringer's solution
-
Male Sprague-Dawley rats (180-210 g)[6]
-
Standard laboratory animal housing and care facilities
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Guanethidine Solution Preparation: Dissolve guanethidine sulfate in lactated Ringer's solution to a final concentration of 4 mg/mL. Adjust the pH to 7.4. Prepare a fresh solution every 10 days.[6]
-
Administration: Administer guanethidine intraperitoneally at a dose of 40 mg/kg body weight, five days a week, for five consecutive weeks.[6] A control group should receive equivalent volumes of the vehicle (lactated Ringer's solution).
-
Monitoring: Monitor the animals daily for signs of toxicity, such as significant weight loss or distress. Ptosis (drooping of the upper eyelid) is a common sign of effective sympathetic blockade.[9]
-
Verification of Sympathectomy (Optional):
-
Functional Assessment: In a subset of animals, assess the pressor response to stimulation of the vasomotor outflow in a pithed rat preparation. A significant reduction in the pressor response in the guanethidine-treated group indicates successful sympathectomy.[6][10]
-
Biochemical Analysis: Measure norepinephrine content in various tissues (e.g., heart, spleen, nerves) to confirm depletion.[9]
-
Protocol 2: Localized Chemical Sympathectomy of Peripheral Tissues
This protocol is for achieving a localized sympathectomy in specific tissues, such as adipose tissue or the spleen, without causing systemic effects.[11]
Materials:
-
Guanethidine
-
Saline solution
-
Animal model (e.g., hamster)
-
Microinjection apparatus
Procedure:
-
Animal Preparation: Anesthetize the animal according to standard laboratory procedures.
-
Surgical Exposure: Surgically expose the target tissue (e.g., inguinal white adipose tissue pad).
-
Microinjections: Perform multiple microinjections of guanethidine solution directly into the target tissue. The contralateral tissue can be injected with saline to serve as a control.[11]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Time for Effect: Allow at least two weeks for the sympathectomy to take full effect, as indicated by the depletion of norepinephrine in the treated tissue.[11]
-
Cardiovascular Experiment: Proceed with the planned cardiovascular experiment, for example, to study the role of sympathetic innervation of that specific tissue on systemic cardiovascular parameters.
Protocol 3: Guanethidine Administration in an Isolated Perfused Heart (Langendorff) Model
This protocol outlines the use of guanethidine in an ex vivo Langendorff heart preparation to study its direct effects on cardiac function, independent of systemic neural and hormonal influences.
Materials:
-
Isolated heart perfusion apparatus (Langendorff system)[12][13]
-
Krebs-Henseleit buffer
-
Animal model (e.g., rat, guinea pig)
-
Guanethidine stock solution
-
Physiological recording equipment (for ECG, left ventricular pressure, etc.)
Procedure:
-
Heart Isolation and Perfusion: Isolate the heart from an anesthetized animal and mount it on the Langendorff apparatus. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.[12][13]
-
Stabilization: Allow the heart to stabilize for a period of at least 30 minutes, during which baseline cardiovascular parameters (e.g., heart rate, left ventricular developed pressure, coronary flow) are recorded.[12]
-
Guanethidine Perfusion: Introduce guanethidine into the perfusion buffer at the desired concentration. It is advisable to perform a dose-response curve by starting with a low concentration and progressively increasing it.
-
Data Acquisition: Continuously record cardiac parameters throughout the experiment.
-
Washout: After the highest concentration of guanethidine has been tested, perfuse the heart with drug-free buffer to assess the reversibility of the effects.
Concluding Remarks
Guanethidine remains a valuable pharmacological tool for investigating the role of the sympathetic nervous system in cardiovascular physiology. The protocols provided here offer a framework for its application in both in vivo and ex vivo experimental settings. Researchers should carefully consider the dosage and duration of treatment to achieve the desired level of sympathetic blockade while minimizing potential toxic side effects. Appropriate control groups and verification methods are crucial for the robust interpretation of experimental results.
References
- 1. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Guanethidine - Wikipedia [en.wikipedia.org]
- 4. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A study of long-term effects of guanethidine on peripheral noradrenergic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term treatment with low-dose, but not high-dose, guanethidine improves ventricular function and survival of rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanethidine adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Novel method for localized, functional sympathetic nervous system denervation of peripheral tissue using guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijbcp.com [ijbcp.com]
Troubleshooting & Optimization
Guanethidine not inducing expected hypotensive effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with guanethidine, particularly its failure to induce a hypotensive effect.
Troubleshooting Guide
Issue: Guanethidine administration does not result in the expected decrease in blood pressure.
This guide provides a step-by-step approach to identify potential causes for the lack of a hypotensive effect.
1. Verify Drug Integrity and Administration Protocol
-
Question: Is the guanethidine solution correctly prepared and administered?
-
Action: Confirm the correct solvent was used and that the guanethidine is fully dissolved. Insoluble guanethidine will have no effect.[1] Review the administration protocol to ensure the dosage and route of administration are appropriate for the animal model and experimental design. For instance, oral bioavailability of guanethidine is low and variable (3-30%).[2][3]
-
-
Question: Has the stability of the guanethidine solution been confirmed?
-
Action: Prepare fresh solutions for each experiment. If storing solutions, ensure they are kept under appropriate conditions (e.g., protected from light, refrigerated) and for a validated period.
-
2. Assess the Experimental Model and Conditions
-
Question: Is the animal model appropriate and healthy?
-
Action: Underlying health conditions can affect the response to guanethidine. For example, in patients with latent or manifest renal failure, an increase in Blood Urea Nitrogen (BUN) levels has been observed.[4]
-
-
Question: Are there any confounding factors in the experimental setup?
-
Action: Anesthesia can impact cardiovascular parameters. The choice of anesthetic should be carefully considered as it can influence the outcome of blood pressure studies.[5] Stress from handling or the experimental procedure itself can also increase sympathetic outflow and counteract the effects of guanethidine.
-
3. Investigate Potential Drug Interactions
-
Question: Is the subject receiving any other pharmacological agents?
-
Action: Guanethidine's mechanism of action makes it susceptible to interactions with numerous drugs.[6][7][8] Review all co-administered substances.
DOT script for the logical relationship of drug interactions affecting Guanethidine's efficacy.
-
4. Consider Pharmacological and Physiological Resistance
-
Question: Could the subject be resistant to guanethidine?
-
Action: Resistance to guanethidine can occur. This may be due to an enhanced sensitivity of the arterioles to endogenous norepinephrine. [9]In such cases, combination therapy with an alpha-blocker like phenoxybenzamine has been shown to be effective.
[9]* Question: Is fluid retention masking the hypotensive effect?
-
Action: Guanethidine can cause salt and water retention, leading to a phenomenon known as "false tolerance". [10]This can be addressed by the co-administration of a diuretic.
[10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for guanethidine's hypotensive effect?
A1: Guanethidine is an adrenergic neuron blocking agent. [7]Its action is twofold:
-
It is taken up into the presynaptic terminal of sympathetic neurons by the norepinephrine transporter (NET).
[11]2. Once inside, it is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores. [11][12]It also inhibits the release of NE in response to a nerve impulse. [11]This leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure.
[6][7]
DOT script for the signaling pathway of Guanethidine's mechanism of action.
Caption: Guanethidine's mechanism of action at the sympathetic nerve terminal.
Q2: How long does it take for guanethidine to exert its effect, and what is its duration of action?
A2: The onset of action after oral administration can be observed within 30 minutes. [7]Guanethidine has a very long half-life of approximately 5 days, leading to a prolonged duration of action.
[2][4]
Q3: What are the most common reasons for a lack of hypotensive effect in an experimental setting?
A3: The most frequent causes can be summarized in the following table:
Potential Cause Description Suggested Action Drug Interactions Co-administration of drugs that inhibit guanethidine's neuronal uptake (e.g., tricyclic antidepressants, phenothiazines) or directly oppose its action (e.g., sympathomimetics). [7] Review all administered compounds. A washout period may be necessary. Pharmacological Resistance The subject may have an inherent or developed resistance, potentially due to increased arteriolar sensitivity to norepinephrine. [9] Consider combination therapy with an alpha-adrenoceptor antagonist. [9] Fluid Retention Guanethidine can induce salt and water retention, which counteracts the reduction in blood pressure over time. [10] Co-administer a diuretic. [10] Improper Administration Incorrect dosage, route of administration, or issues with drug formulation and stability. [1][2][3] Verify all aspects of the experimental protocol, including solution preparation.
Q4: Are there any known issues with guanethidine's stability or solubility that I should be aware of?
A4: Guanethidine monosulfate is soluble in water. However, it is advisable to prepare fresh solutions for each experiment to ensure potency. If using DMSO as a solvent, be aware that it can be hygroscopic, and absorbed moisture can reduce the solubility of compounds.
[1]
Experimental Protocols
Key Experiment: Measurement of Arterial Blood Pressure in a Rodent Model
This protocol provides a general methodology for assessing the hypotensive effect of guanethidine in an anesthetized rodent.
1. Animal Preparation:
* Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, urethane). The choice of anesthetic is critical as it can influence cardiovascular parameters.
[5] * Maintain the animal's body temperature at 37°C using a heating pad.
* Surgically expose the carotid artery and/or femoral artery and vein for catheterization.
2. Catheterization:
* Cannulate the carotid or femoral artery with a saline-filled catheter connected to a pressure transducer for blood pressure recording.
* Cannulate the femoral vein for intravenous drug administration.
3. Acclimatization and Baseline Recording:
* Allow the animal to stabilize for a period of at least 30 minutes after surgery and catheterization.
* Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 15-30 minutes).
4. Guanethidine Administration:
* Administer guanethidine intravenously at the desired dose. A vehicle control should be used in a separate group of animals.
5. Post-Administration Monitoring:
* Continuously record MAP and HR for a defined period post-administration to observe the onset, magnitude, and duration of the hypotensive effect.
DOT script for the experimental workflow of blood pressure measurement.
Caption: Workflow for measuring blood pressure response to guanethidine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 3. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Mechanism of action of guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. drugs.com [drugs.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Guanethidine - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Guanethidine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Guanethidine resistance in cell lines.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is Guanethidine and what is its primary mechanism of action?
Guanethidine is an antihypertensive drug that functions by inhibiting the release of norepinephrine from post-ganglionic sympathetic nerve terminals.[1][2][3] It is transported into the neuron through the norepinephrine transporter (NET), also known as uptake-1, which is the same mechanism used for norepinephrine uptake.[1][4][5] Once inside the neuron, Guanethidine is concentrated in synaptic vesicles, where it replaces and leads to the gradual depletion of norepinephrine stores.[1][2][6] This action effectively blocks the transmission of signals from the sympathetic nervous system.
Q2: In which research areas is Guanethidine primarily used?
Historically, Guanethidine was a primary treatment for hypertension.[1] In a research context, it is often used to induce chemical sympathectomy, the destruction of peripheral sympathetic neurons, for studying the role of the sympathetic nervous system in various physiological and pathological processes.[7][8] It has also been used in studies of neuroblastoma, a type of cancer that originates from neural crest cells, which are part of the sympathetic nervous system.[9][10][11]
Mechanisms of Guanethidine Resistance
Q3: What are the primary mechanisms by which cell lines can develop resistance to Guanethidine?
The primary mechanism of action for Guanethidine relies on its uptake into the cell by the norepinephrine transporter (NET).[1][4] Therefore, a common mechanism of resistance is the downregulation or loss of NET expression on the cell surface. If the transporter is not present, Guanethidine cannot enter the cell to exert its cytotoxic effects. Another potential mechanism, though less specifically documented for Guanethidine in the provided context, could involve alterations in downstream signaling pathways that promote cell survival, a common theme in drug resistance for cancer.[9][10][12]
Q4: Are there known antagonists that can interfere with Guanethidine's action?
Yes, certain drugs can antagonize the effects of Guanethidine by blocking its uptake. Tricyclic antidepressants, such as desipramine and protriptyline, are known to inhibit the norepinephrine pump (NET).[4] By blocking this transporter, they prevent Guanethidine from entering the neuron, thus negating its antihypertensive effects.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected Guanethidine resistance in your cell line experiments.
Problem: My cell line, which is expected to be sensitive to Guanethidine, is showing resistance.
Here is a workflow to diagnose the potential cause of this resistance:
Caption: Troubleshooting workflow for Guanethidine resistance.
Step 1: Verify Cell Line Identity and Culture Conditions
-
Action: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Ensure that the culture conditions (media, supplements, passage number) are optimal and have not inadvertently selected for a resistant subpopulation.
Step 2: Confirm Guanethidine Integrity and Concentration
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Action: Prepare fresh solutions of Guanethidine monosulfate. Verify the calculations for your working concentrations. If possible, use a new batch of the compound to rule out degradation.
Step 3: Assess Norepinephrine Transporter (NET) Expression
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Action: Since Guanethidine uptake is essential for its activity, a lack of the NET transporter is a likely cause of resistance.[1][4] Analyze NET protein expression levels using Western blotting or flow cytometry. Alternatively, quantify NET mRNA levels using RT-qPCR.
Step 4: Evaluate NET Function
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Action: Even if NET is expressed, it may not be functional. Perform a norepinephrine uptake assay using radiolabeled or fluorescently-labeled norepinephrine. Compare the uptake in your potentially resistant cells to a known sensitive cell line. A significant reduction in uptake in your cells would indicate a functional deficit in the transporter.
Step 5: Investigate Downstream Signaling Pathways
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Action: If NET expression and function appear normal, resistance may be mediated by downstream survival pathways. In neuroblastoma, for instance, activation of pathways like PI3K has been implicated in resistance to other targeted therapies.[9] Use techniques like Western blotting to probe the activation status (i.e., phosphorylation) of key survival proteins (e.g., Akt).
Strategies to Overcome Guanethidine Resistance
If you have confirmed that your cell line is resistant to Guanethidine, particularly due to a lack of NET expression, here are some strategies to consider:
1. Combination Therapies
Combining therapeutic agents is a common strategy to overcome drug resistance.[13][14]
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Rationale: A second agent that targets a parallel survival pathway or a downstream effector of the resistance mechanism may restore sensitivity.
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Example: In a study on spontaneously hypertensive rats that were resistant to Guanethidine, co-administration of an antibody against Nerve Growth Factor (NGF) overcame the resistance and led to a more complete sympathectomy.[7][8] This suggests that for certain cell types, targeting growth factor signaling could be a viable strategy. For cancer cell lines, combining Guanethidine with inhibitors of survival pathways like PI3K could be explored.[9]
2. Re-expression of the Norepinephrine Transporter (NET)
-
Rationale: If resistance is due to the loss of NET, re-introducing the transporter could restore sensitivity.
-
Approach: This is a more complex experimental approach, but it is feasible to transiently or stably transfect your resistant cell line with a plasmid encoding the human NET. This would serve as a direct test of the hypothesis that NET loss is the primary resistance mechanism.
Quantitative Data Summary
The following table summarizes the expected changes in key cellular markers between Guanethidine-sensitive and Guanethidine-resistant cell lines, based on the primary mechanism of resistance.
| Parameter | Guanethidine-Sensitive Cells | Guanethidine-Resistant Cells | Rationale for Change |
| IC50 of Guanethidine | Low (e.g., µM range) | High (e.g., >10-fold increase) | A higher concentration of the drug is required to achieve a cytotoxic effect. |
| NET (SLC6A2) mRNA Expression | High | Low / Undetectable | Downregulation of the gene encoding the transporter. |
| NET Protein Expression | High | Low / Undetectable | Reduced protein levels on the cell surface lead to decreased drug uptake. |
| Norepinephrine Uptake | High | Low / Undetectable | A direct functional measure of the activity of the NET transporter.[4] |
Experimental Protocols
Protocol 1: Development of a Guanethidine-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to the drug.[15]
Caption: Workflow for generating a resistant cell line.
-
Determine Initial Sensitivity: First, determine the baseline sensitivity of the parental cell line to Guanethidine by performing a dose-response curve and calculating the IC50 (the concentration that inhibits 50% of cell growth).
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Initial Exposure: Begin by culturing the parental cells in media containing a low concentration of Guanethidine (e.g., the IC20 or IC30).
-
Monitor and Passage: Monitor the cells closely. Initially, a large portion of the cells may die. Allow the surviving cells to repopulate the flask. Continue to passage the cells in the presence of the drug.
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Dose Escalation: Once the cells have adapted and are growing at a stable rate, gradually increase the concentration of Guanethidine in the culture medium. This process of adaptation and dose escalation can take several months.
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Stabilization: Continue this process until the cells are able to proliferate in a concentration of Guanethidine that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.
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Characterization and Banking: Once a stable resistant population is established, perform a full characterization, including a new IC50 determination, analysis of NET expression, and functional assays. Cryopreserve aliquots of the resistant cell line at a low passage number.
Protocol 2: Western Blot for NET Expression
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Cell Lysis: Harvest approximately 1-2 million sensitive and resistant cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Norepinephrine Transporter (NET/SLC6A2) overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the intensity of the NET band between the sensitive and resistant cell lines, normalizing to the loading control.
Signaling and Resistance Mechanisms
The diagram below illustrates the mechanism of Guanethidine action and the key point at which resistance can occur.
References
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Guanethidine and related agents: III. Antagonism by drugs which inhibit the norepinephrine pump in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Unique resistance to guanethidine-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. answers.childrenshospital.org [answers.childrenshospital.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding drug resistance in neuroblastoma to develop personalised treatments | CCLG - The Children & Young People's Cancer Association [cclg.org.uk]
- 12. Therapy resistance in neuroblastoma: Mechanisms and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 14. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 15. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guanethidine in Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Guanethidine in rodent experiments. The information is compiled from various scientific studies to assist in experimental design, execution, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular side effects of Guanethidine administration in rats?
A1: Guanethidine is a sympatholytic agent that significantly impacts the cardiovascular system. The primary expected effects are a reduction in blood pressure and heart rate. Chronic administration leads to a state of chemical sympathectomy. In studies with Sprague-Dawley rats, daily intraperitoneal injections of Guanethidine monosulfate for five weeks resulted in a lower mean arterial blood pressure.[1] Another study in conscious rats showed that toxic doses of guanethidine (100mg/kg) for 11 days led to a significant reduction in systolic blood pressure.[2]
Q2: My rats treated with Guanethidine are showing significant weight loss. Is this a typical side effect?
A2: Yes, weight loss or reduced weight gain is a commonly reported side effect of Guanethidine treatment in rodents. For instance, Sprague-Dawley rats treated with daily intraperitoneal injections of Guanethidine for five weeks gained less weight compared to saline-treated controls.[1] However, another study in adult female rats reported no significant alterations in body weight after treatment with 10, 20, or 40 mg/kg of Guanethidine.[3] The effect on body weight can be dose-dependent and may vary based on the specific experimental conditions.
Q3: I am observing ptosis (drooping of the upper eyelid) in my Guanethidine-treated rats. What is the significance of this?
A3: Ptosis is a classic and expected sign of sympathetic nervous system depression caused by Guanethidine. It is a result of the drug's sympatholytic action on the muscles controlling eyelid elevation. The appearance of ptosis is a good indicator that the drug is having its intended pharmacological effect. Studies have consistently reported ptosis in rats following chronic Guanethidine administration.[1]
Q4: What are the known effects of Guanethidine on the neuronal level in rodents?
A4: Guanethidine induces a selective adrenergic neuropathy.[1] Chronic administration leads to a depletion of norepinephrine in various nerves and sympathetic ganglia.[1] At high doses, Guanethidine can cause degeneration of peripheral noradrenergic neurons, characterized by mitochondrial damage.[4][5] This neuronal loss is a key aspect of the chemical sympathectomy induced by the drug. Studies have shown a significant reduction in the number of neurons in the superior cervical ganglia of rats treated with high doses of Guanethidine.[2]
Troubleshooting Guides
Problem: Inconsistent or no significant change in blood pressure after Guanethidine administration.
-
Possible Cause 1: Incorrect dosage or administration route.
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Solution: Verify the dosage and administration route against established protocols. High doses (e.g., 25 mg/kg intraperitoneally or 180 mg/kg orally, daily for several weeks) have been shown to induce toxic effects and significant physiological changes.[5] Ensure the drug is fully dissolved and administered consistently.
-
-
Possible Cause 2: Method of blood pressure measurement.
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Solution: Blood pressure measurement in conscious rats can be challenging and prone to stress-induced fluctuations. Ensure proper acclimatization of the animals to the measurement procedure.[1] Both tail-cuff and direct arterial catheterization methods have their own set of considerations for accurate readings.[1]
-
-
Possible Cause 3: Animal strain variability.
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Solution: Different rat strains may exhibit varying sensitivities to Guanethidine. The majority of studies reporting significant effects have used strains like Sprague-Dawley. If using a different strain, consider conducting a pilot study to determine the optimal dose-response relationship.
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Problem: Excessive mortality in the Guanethidine-treated group.
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Possible Cause 1: Dose is too high.
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Possible Cause 2: Rapid induction of hypotension.
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Solution: A sudden and severe drop in blood pressure can be lethal. Consider a dose-escalation protocol where the dose of Guanethidine is gradually increased over several days to allow the animals to acclimatize to the hypotensive effects.
-
Quantitative Data Summary
Table 1: Cardiovascular and Body Weight Changes in Rodents Treated with Guanethidine
| Parameter | Species/Strain | Guanethidine Dose & Duration | Control Group | Guanethidine-Treated Group | Reference |
| Mean Arterial Blood Pressure | Rat/Sprague-Dawley | Daily IP injections for 5 weeks | Not specified | Lower than control | [1] |
| Systolic Blood Pressure | Rat/Not Specified | 100 mg/kg daily for 11 days | ~125 mmHg | ~105 mmHg | [2] |
| Body Weight Gain | Rat/Sprague-Dawley | Daily IP injections for 5 weeks | Normal gain | Less gain than control | [1] |
| Body Weight | Rat/Female | 10, 20, or 40 mg/kg | Normal | No significant alteration | [3] |
Table 2: Neuronal Effects of Guanethidine in Rats
| Parameter | Brain Region | Guanethidine Dose & Duration | Control Group (Neuron Count) | Guanethidine-Treated Group (Neuron Count) | Reference |
| Neuron Number | Superior Cervical Ganglia | 100 mg/kg daily for 11 days | 31,958 ± 1588 | 15,646 ± 1460 | [2] |
| Norepinephrine Levels | Peroneal, sural, tibial, and vagal nerves; superior cervical sympathetic ganglion | Daily IP injections for 5 weeks | Normal levels | Depleted | [1] |
Experimental Protocols
Protocol 1: Administration of Guanethidine for Induction of Sympathectomy
-
Drug Preparation: Dissolve Guanethidine monosulfate in sterile 0.9% saline to the desired concentration.
-
Administration: For chronic studies, administer daily via intraperitoneal (IP) injection. A common dose used to induce significant sympathectomy is in the range of 20-50 mg/kg.[4][5] For studies requiring toxic doses to achieve neuronal loss, doses up to 100 mg/kg have been used.[2]
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Control Group: Administer an equivalent volume of sterile 0.9% saline via the same route and schedule.
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Monitoring: Observe animals daily for clinical signs such as ptosis, lethargy, and changes in body weight.
Protocol 2: Measurement of Blood Pressure in Conscious Rats (Tail-Cuff Method)
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Acclimatization: Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the actual measurement to minimize stress-induced hypertension.
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Warming: Warm the rat's tail to increase blood flow, which is necessary for detecting the pulse. This can be done using a warming chamber or a heat lamp.
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Cuff Placement: Place the tail cuff at the base of the tail.
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Pulse Detection: Place a pulse sensor distal to the cuff.
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Measurement: Inflate the cuff to a pressure that occludes the caudal artery. Slowly deflate the cuff and record the pressure at which the pulse reappears. This corresponds to the systolic blood pressure.
-
Replicates: Take multiple readings for each animal at each time point and average them to ensure accuracy.
Visualizations
Caption: Mechanism of action of Guanethidine at the sympathetic neuron terminal.
Caption: General experimental workflow for studying Guanethidine side effects.
Caption: Troubleshooting guide for inconsistent blood pressure results.
References
- 1. karger.com [karger.com]
- 2. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of guanethidine sympathectomy on feeding, drinking, weight gain and amphetamine anorexia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [minerva-access.unimelb.edu.au]
- 5. A study of long-term effects of guanethidine on peripheral noradrenergic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Guanethidine Concentration for Nerve Block
Welcome to the technical support center for the use of guanethidine in nerve block experiments. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for guanethidine in achieving a nerve block?
Guanethidine is a peripherally acting adrenergic neuron blocking agent.[1] Its primary mechanism involves being actively transported into the presynaptic terminal of sympathetic nerves by the norepinephrine transporter (NET), the same mechanism that transports norepinephrine.[2][3] Once inside the neuron, guanethidine is concentrated in the synaptic vesicles, where it replaces and leads to a gradual depletion of norepinephrine stores.[2][3] Furthermore, it actively blocks the release of norepinephrine in response to an action potential.[3][4] This dual action of norepinephrine depletion and release inhibition results in a blockade of sympathetic nerve transmission.[5][6]
Q2: What is a good starting concentration for my in vitro experiments?
For in vitro studies, such as those using isolated tissues like the rat mesenteric artery, concentrations in the micromolar range have been shown to be effective. Studies have demonstrated that guanethidine at concentrations of 0.1 µM and 1 µM can decrease the stimulation-induced efflux of noradrenaline.[7] A concentration range of 0.1-10 µM is a reasonable starting point for dose-response experiments.[7]
Q3: What are typical concentrations and administration routes for in vivo animal studies?
The concentration and administration route for in vivo studies depend on the experimental goal, such as temporary nerve block versus long-term sympathectomy.
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For chemical sympathectomy: Chronic administration is typically required. For example, daily intraperitoneal (i.p.) injections of 25 or 30 mg/kg in rats for 6 weeks have been used to destroy adrenergic nerves.[2][8] Another study showed that 40 mg/kg i.p. for 28 days resulted in incomplete sympathectomy.
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For acute nerve block: A single subcutaneous (s.c.) injection of 30 mg/kg has been used in mice.[9][10]
It is crucial to titrate the dose for your specific animal model and experimental endpoint.
Troubleshooting Guide
Q1: I am having trouble dissolving guanethidine sulfate for my experiment. What are the recommended solvents?
Guanethidine sulfate is soluble in aqueous solutions like water and Phosphate Buffered Saline (PBS).[1] It is notably insoluble in DMSO and Ethanol.[5][11] For preparing stock solutions for in vitro use, sterile water or PBS are the recommended solvents. If you encounter solubility issues, gentle warming to 37°C and sonication can aid dissolution.[9]
Q2: My guanethidine solution appears to lose efficacy over time. How should I prepare and store it?
It is highly recommended to prepare fresh working solutions for each experiment.[1] Stock solutions of guanethidine sulfate can be prepared, aliquoted, and stored to avoid repeated freeze-thaw cycles.
| Storage Temperature | Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedChemExpress and GlpBio.[1][9]
For in vivo experiments requiring a specific formulation, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. However, given guanethidine's insolubility in DMSO, careful preparation and validation are necessary.
Q3: I am observing inconsistent results in my nerve block experiments. What could be the cause?
Inconsistent results can stem from several factors:
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Drug Stability: As mentioned, guanethidine solutions can lose efficacy. Always use freshly prepared dilutions from properly stored stock solutions.
-
Administration Technique: For intravenous regional nerve blocks (Bier block), proper application of a tourniquet is critical to ensure the drug remains in the target limb for a sufficient duration (typically 20-30 minutes) to allow it to diffuse from the vasculature and act on the adjacent nerves.[4]
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Animal Model Variability: Biological variability between animals can lead to different responses. Ensure your animal cohorts are appropriately matched and consider potential confounding factors.
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Chronic Administration Effects: Long-term administration of guanethidine in rats can induce a selective autoimmune adrenergic neuropathy, characterized by inflammatory cell infiltrate and neuron loss in sympathetic ganglia.[12] This could be a confounding factor in studies involving chronic dosing.
Q4: Are there any known interactions I should be aware of in my experimental design?
Yes, guanethidine's action is dependent on the norepinephrine transporter (NET). Therefore, substances that inhibit NET, such as desipramine, can reduce the uptake of guanethidine into the nerve terminal and thus diminish its effect.[7] Conversely, since guanethidine competes with norepinephrine for uptake, it can potentiate the effects of exogenously applied norepinephrine.[3]
Experimental Protocols & Data
Guanethidine Concentration Ranges for Different Experimental Models
| Experimental Model | Application | Concentration/Dosage | Key Findings |
| In Vitro (Rat isolated mesenteric artery) | Inhibition of Noradrenaline Release | 0.1 - 1 µM | Concentration-dependent decrease in stimulation-induced noradrenaline efflux.[7] |
| In Vivo (Rat) | Chemical Sympathectomy (Chronic) | 25 - 30 mg/kg/day (i.p.) for 6 weeks | Destruction of over 98% of sympathetic ganglion nerve cell bodies.[2][8] |
| In Vivo (Rat) | Hemodynamic Effects (Sub-chronic) | 40 mg/kg/day (i.p.) for 28 days | Reversible decrease in blood pressure and incomplete sympathectomy. |
| In Vivo (Mouse) | Sympathetic Blockade (Acute) | 30 mg/kg (s.c.) | Used as a sympathetic blocker in a pain model.[9][10] |
| In Vivo (Pig) | Local Nerve Block | Intravesical Instillation | Caused a profound decrease in perivascular sympathetic nerve terminals in the bladder wall.[13] |
Detailed Methodology: Preparation of Guanethidine Sulfate Stock Solution
-
Weighing: Accurately weigh the desired amount of guanethidine sulfate powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of sterile PBS or water to achieve the desired stock concentration (e.g., 100 mg/mL).[1]
-
Dissolution: If needed, gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[9] The solution should be clear.[1]
-
Sterilization: For cell culture or sterile in vivo applications, sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][9]
Visualizations
Signaling Pathway of Guanethidine Action
Caption: Mechanism of guanethidine action at the sympathetic nerve terminal.
Experimental Workflow: In Vitro Nerve Block Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new method of destroying adrenergic nerves in adult animals using guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanethidine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The action of guanethidine with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new method of destroying adrenergic nerves in adult animals using guanethidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Guanethidine adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guanethidine Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing Guanethidine solutions for experimental use. Guanethidine, an adrenergic neuron blocking agent, can present solubility issues that may impact experimental outcomes. This guide offers practical solutions and detailed protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Guanethidine?
Guanethidine sulfate and monosulfate are most soluble in aqueous solutions. For most applications, sterile water or phosphate-buffered saline (PBS) at a pH of 7.2 are the recommended solvents.[1][2] It is important to note that Guanethidine is sparingly soluble or insoluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3][4]
Q2: My Guanethidine is not dissolving completely in water or PBS. What can I do?
If you encounter difficulty dissolving Guanethidine, the following steps can be taken:
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Gentle Heating: Warm the solution in a water bath at 37°C.[5]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[2][6]
-
Vortexing: Vigorous mixing can also help to break up any clumps and facilitate dissolution.
Q3: I observed precipitation in my Guanethidine stock solution after storage. What should I do?
Precipitation upon storage can occur, especially at higher concentrations or if the storage temperature fluctuates. To resolve this, you can try gently warming the solution and vortexing it until the precipitate redissolves. To prevent this, it is recommended to prepare stock solutions at a concentration that remains stable at the intended storage temperature and to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for Guanethidine solutions?
For long-term storage, it is recommended to store aqueous stock solutions of Guanethidine at -20°C or -80°C.[5][6] For short-term storage (up to a week), solutions can be kept at 4°C.[7] Always protect solutions from light.
Q5: How does pH affect the solubility of Guanethidine?
Quantitative Solubility Data
The following table summarizes the reported solubility of Guanethidine sulfate/monosulfate in various solvents.
| Solvent | Solubility | Reference |
| Water | ≥12.75 mg/mL | [3] |
| Water | 59 mg/mL (monosulfate) | [4] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 10 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (with sonication) | [2][6] |
| Dimethyl Sulfoxide (DMSO) | Insoluble | [3][4][8] |
| Ethanol | Insoluble/Practically Insoluble | [3][4][9] |
Experimental Protocols
Preparation of Guanethidine Stock Solution (10 mg/mL) in PBS
Materials:
-
Guanethidine sulfate powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of Guanethidine sulfate powder. For a 10 mg/mL solution, weigh 100 mg of Guanethidine sulfate for a final volume of 10 mL.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of PBS (e.g., 2-3 mL) to the tube to wet the powder.
-
Vortex the mixture to create a slurry.
-
Gradually add the remaining PBS to reach the final desired volume, vortexing intermittently.
-
If the powder does not fully dissolve, place the tube in a 37°C water bath or a sonicator for 10-15 minutes, or until the solution is clear.
-
Once completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Guanethidine for In Vitro Cell Culture Experiments
Procedure:
-
Thaw a frozen aliquot of the Guanethidine stock solution (e.g., 10 mg/mL in PBS).
-
Determine the final concentration required for your cell culture experiment.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µg/mL in 10 mL of media, add 10 µL of the 10 mg/mL stock solution.
-
Gently mix the medium to ensure uniform distribution of the compound.
-
It is crucial to include a vehicle control in your experiment (i.e., cell culture medium with the same volume of PBS added).
Preparation of Guanethidine for In Vivo Animal Studies
Vehicle Selection:
The most common and recommended vehicle for in vivo administration of Guanethidine is sterile saline (0.9% NaCl) or PBS.
Procedure:
-
Prepare a stock solution of Guanethidine in sterile saline or PBS as described in the stock solution protocol. The concentration of the stock solution should be calculated based on the desired dosage and the injection volume for the animal model.
-
On the day of the experiment, dilute the stock solution with sterile saline or PBS to the final injection concentration.
-
Ensure the final solution is clear and free of any precipitates before administration.
-
The route of administration (e.g., intraperitoneal, subcutaneous) will depend on the specific experimental design.
Visualizing the Mechanism of Action and Experimental Workflow
Guanethidine's Mechanism of Action in Adrenergic Neurons
Guanethidine exerts its effects by being actively transported into sympathetic nerve terminals via the norepinephrine transporter (NET).[10] Once inside, it accumulates in synaptic vesicles, displacing norepinephrine and leading to a gradual depletion of norepinephrine stores.[10] This ultimately inhibits the release of norepinephrine in response to nerve signals.
Caption: Mechanism of Guanethidine action at the sympathetic nerve terminal.
Troubleshooting Logic for Guanethidine Dissolution Issues
This workflow diagram outlines a systematic approach to troubleshooting common solubility problems with Guanethidine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Guanethidine sulfate | Norepinephrine | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GUANETHIDINE SULFATE CAS#: 645-43-2 [amp.chemicalbook.com]
- 10. Guanethidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Guanethidine-Induced Inflammation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize guanethidine-induced inflammation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of guanethidine-induced inflammation?
A1: Guanethidine-induced inflammation is primarily an immune-mediated process that leads to the destruction of peripheral sympathetic neurons.[1][2] This autoimmune reaction is characterized by the infiltration of mononuclear inflammatory cells, such as lymphocytes and macrophages, into the sympathetic ganglia.[3][4] Evidence strongly suggests that Natural Killer (NK) cells, or NK-like cells, play a crucial role in this neuronal destruction.[1][4]
Q2: Which animal models are most susceptible to guanethidine-induced inflammation?
A2: There is a known strain-dependent susceptibility to the inflammatory and neurotoxic effects of guanethidine. Studies have shown that Lewis and Sprague-Dawley rats exhibit a greater degree of neuronal destruction compared to Fischer 344 rats, making them more suitable models for studying this phenomenon.[4]
Q3: What are the primary methods to mitigate guanethidine-induced inflammation and neuronal loss?
A3: The primary strategies to counteract guanethidine-induced inflammation involve immunosuppression and neuroprotective approaches. The administration of immunosuppressive agents like cyclophosphamide, dexamethasone, and azathioprine has been shown to be effective.[2] Additionally, Nerve Growth Factor (NGF) has demonstrated a significant protective effect on sympathetic neurons, not by suppressing the immune system, but likely by preventing the recognition of neuronal antigens by immune cells.[5]
Q4: Are there specific timelines I should be aware of for the onset of inflammation after guanethidine administration?
A4: Yes, the inflammatory response follows a discernible timeline. Lymphocytic infiltration and initial signs of neuronal degeneration in the superior cervical ganglion can be observed within three days of starting guanethidine treatment. This inflammatory process typically reaches its peak around the seventh day of treatment.[4]
Troubleshooting Guides
Issue 1: Excessive Neuronal Loss and Inflammation in Control Group (Guanethidine-Treated)
-
Potential Cause: Incorrect dosage or administration of guanethidine, or high susceptibility of the animal strain.
-
Solution:
-
Verify the concentration and dosage of your guanethidine solution. A common protocol to induce sympathectomy in adult rats involves daily intraperitoneal (i.p.) injections of guanethidine sulfate at 50 mg/kg for 5 days.[6] For newborn rats, a regimen of 50 mg/kg/day for 3 weeks starting on day 7 after birth has been established.[1]
-
Ensure proper i.p. injection technique to avoid accidental administration into other tissues.
-
Consider the rat strain you are using. If using highly susceptible strains like Lewis or Sprague-Dawley, you may need to adjust the dosage or duration of treatment based on your experimental goals.[4]
-
Issue 2: Ineffective Mitigation of Inflammation with Immunosuppressants
-
Potential Cause: Suboptimal dosage, timing of administration, or choice of immunosuppressant.
-
Solution:
-
Dosage and Timing: Administer immunosuppressants prior to or concurrently with guanethidine treatment. For example, a single dose of cyclophosphamide (100-150 mg/kg) or gamma-irradiation (900 rads) administered 8 hours before the first guanethidine injection has been shown to be highly effective.[2]
-
Choice of Agent: Different immunosuppressants have varying degrees of efficacy. Methylprednisolone has been shown to be more effective than cyclosporin A in preventing neuronal loss in this model.[7] Refer to the data in Table 1 for a comparison of different immunosuppressive agents.
-
Issue 3: Difficulty in Quantifying Neuronal Inflammation and Damage
-
Potential Cause: Inadequate tissue processing or staining techniques.
-
Solution:
-
Immunohistochemistry: Utilize tyrosine hydroxylase (TH) as a marker for sympathetic neurons. A decrease in TH-positive neurons is a reliable indicator of neuronal loss. Ensure proper fixation, sectioning, and antibody concentrations for optimal staining.[8][9]
-
Cell Counting: Quantify the number of infiltrating mononuclear cells (e.g., using hematoxylin and eosin staining) and the number of surviving neurons in the sympathetic ganglia.
-
Data Presentation
Table 1: Efficacy of Immunosuppressive Agents in Mitigating Guanethidine-Induced Neuronal Loss
| Treatment Group | Dosage and Administration | Animal Model | Outcome | Reference |
| Guanethidine Only | 40 mg/kg i.p. daily for 14 days | Euthymic LEW/Mol rats | Significant reduction in sympathetic neuron number | [7] |
| Guanethidine + Cyclophosphamide | Guanethidine (as above) + Cyclophosphamide (100 mg/kg i.p. on days 1 and 8) | Euthymic LEW/Mol rats | Unable to prevent the guanethidine-induced reduction of sympathetic neurons | [7] |
| Guanethidine + Methylprednisolone | Guanethidine (as above) + Methylprednisolone (10 mg/kg daily from days 1-7, then every other day) | Euthymic LEW/Mol rats | Significantly higher number of neurons compared to guanethidine alone | [7] |
| Guanethidine + Cyclosporin A | Guanethidine (as above) + Cyclosporin A (10 mg/kg daily from days 1-7, then every other day) | Euthymic LEW/Mol rats | Unable to prevent the guanethidine-induced reduction of sympathetic neurons | [7] |
| Guanethidine + Azathioprine | Guanethidine (50 mg/kg i.p. daily for 5 days) + Azathioprine | Rats | Partial protection against guanethidine sympathectomy | [2] |
| Guanethidine + Dexamethasone | Guanethidine (50 mg/kg i.p. daily for 5 days) + Dexamethasone | Rats | Partial protection against guanethidine sympathectomy | [2] |
| Guanethidine + Gamma-Irradiation | Guanethidine (50 mg/kg i.p. daily for 5 days) + Gamma-Irradiation (900 rads, 8 hours prior to first injection) | Rats | Virtually complete protection against guanethidine-induced destruction | [2] |
Experimental Protocols
Protocol 1: Induction of Guanethidine-Induced Sympathectomy in Adult Rats
-
Animal Model: Use young adult male Sprague-Dawley rats (260-300 g).[10]
-
Guanethidine Preparation: Dissolve guanethidine monosulfate in sterile saline.
-
Administration: Administer guanethidine via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily for 5 consecutive days.[6]
-
Control Group: Administer an equivalent volume of sterile saline to the control group via i.p. injection.
-
Monitoring: Monitor animals daily for signs of ptosis (drooping eyelids) and weight loss, which are indicators of successful sympathectomy.[3]
-
Tissue Collection: At the desired time point (e.g., day 7 for peak inflammation), euthanize the animals and collect the superior cervical ganglia for analysis.
Protocol 2: Immunohistochemistry for Tyrosine Hydroxylase (TH) in Sympathetic Ganglia
-
Tissue Fixation: Immediately following dissection, fix the superior cervical ganglia in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24 hours at 4°C.[11]
-
Cryoprotection: Transfer the fixed tissue to a 30% sucrose solution in PBS and store at 4°C until the tissue sinks.
-
Sectioning: Embed the tissue in Optimal Cutting Temperature (OCT) compound and section at 10-20 µm using a cryostat. Mount sections on charged slides.
-
Antigen Retrieval: Thaw the slides and perform antigen retrieval by incubating in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes. Allow to cool to room temperature.[12]
-
Blocking: Wash sections with PBS and then block with a solution containing 10% normal donkey serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) diluted in the blocking solution overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI, wash with PBS, and mount with a suitable mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. The number of TH-positive neurons can then be quantified.
Visualizations
Caption: Guanethidine-Induced Inflammatory Pathway and Interventions.
Caption: NGF-TrkA Signaling Pathway for Neuronal Survival.
Caption: Experimental Workflow for Studying Guanethidine-Induced Inflammation.
References
- 1. Modification and characterization of the permanent sympathectomy produced by the administration of guanethidine to newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Immunofluorescence Method to Characterize Neurodegeneration and Tyrosine Hydroxylase Reduction in Whole Brain of a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. Immunosuppressive agents prevent guanethidine-induced destruction of rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Evaluation of the permanent sympathectomy produced by the administration of guanethidine to adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Neuritis Nerve Demyelination Is Attenuated by Blocking JAK2/STAT3 Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry (IHC) protocol [hellobio.com]
Navigating Guanethidine Stability: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with guanethidine, ensuring its stability in solution is paramount for accurate and reproducible experimental outcomes. This technical support center provides essential guidance on addressing common stability challenges, offering troubleshooting protocols and frequently asked questions to support your research endeavors.
While specific quantitative kinetic data on guanethidine degradation in various buffers is not extensively published, this guide leverages established principles of pharmaceutical stability testing to empower researchers to design and execute their own stability studies. Understanding the factors that influence the stability of guanethidine is the first step in mitigating degradation and ensuring the integrity of your stock solutions and experimental samples.
Frequently Asked Questions (FAQs)
Q1: My guanethidine stock solution appears to have lost potency. What are the likely causes?
A1: Loss of guanethidine potency is often attributed to chemical degradation, which can be influenced by several factors including pH, temperature, light exposure, and the composition of the buffer solution. Guanethidine, a guanidinium compound, can be susceptible to hydrolysis, particularly at alkaline pH.[1][2] Improper storage conditions, such as elevated temperatures or exposure to light, can accelerate this degradation process.
Q2: What is the optimal pH range for maintaining guanethidine stability in an aqueous solution?
A2: While a definitive, narrow pH range for maximum guanethidine stability is not well-documented in publicly available literature, related compounds in the guanidinium class tend to exhibit greater stability in acidic to neutral conditions.[2] Alkaline conditions generally promote the hydrolysis of guanidinium groups.[1] Therefore, it is recommended to start with buffers in the slightly acidic to neutral pH range (e.g., pH 4-7) for your initial stability assessments.
Q3: Are there specific buffer species that should be avoided when working with guanethidine?
A3: There is no definitive list of incompatible buffer species for guanethidine. However, it is crucial to consider the potential for buffer-excipient interactions. Some buffer components can catalyze degradation reactions. When formulating a new solution, it is advisable to conduct compatibility studies with your chosen buffer system.
Q4: How can I determine the shelf-life of my guanethidine solution?
A4: Determining the shelf-life requires a formal stability study under controlled conditions. This involves storing aliquots of the solution at various temperatures and humidity levels and analyzing the concentration of guanethidine at predefined time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Investigating Guanethidine Instability
If you suspect instability in your guanethidine solutions, a systematic approach to troubleshooting is essential. The following guide outlines key experimental protocols to identify the root cause of degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a critical first step to understand the degradation pathways of guanethidine and to develop a stability-indicating analytical method. This involves subjecting the drug to stress conditions more severe than accelerated stability testing to generate degradation products.
Objective: To identify potential degradation pathways of guanethidine under various stress conditions.
Materials:
-
Guanethidine sulfate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Phosphate buffer (e.g., pH 5, 7, and 9)
-
Citrate buffer (e.g., pH 4, 5, and 6)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of guanethidine sulfate in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl separately. Store at elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH separately. Store at room temperature and at an elevated temperature (e.g., 40-60°C) for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% H₂O₂ separately. Store at room temperature for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Buffer Effects: Prepare solutions of guanethidine in different buffers (e.g., phosphate and citrate) at various pH values. Store at a designated temperature and monitor over time.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
Data Presentation: Hypothetical Stability Data
| Stress Condition | Buffer System | pH | Temperature (°C) | Duration (hours) | Guanethidine Remaining (%) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | <1 | 80 | 24 | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | >13 | 60 | 8 | Data | Data |
| Oxidation | 3% H₂O₂ | - | 25 | 24 | Data | Data |
| Thermal | Water | 7 | 80 | 48 | Data | Data |
| Photostability | Water | 7 | 25 | - | Data | Data |
| Buffer Stability | Phosphate | 5 | 40 | 72 | Data | Data |
| Buffer Stability | Phosphate | 7 | 40 | 72 | Data | Data |
| Buffer Stability | Phosphate | 9 | 40 | 72 | Data | Data |
| Buffer Stability | Citrate | 4 | 40 | 72 | Data | Data |
| Buffer Stability | Citrate | 6 | 40 | 72 | Data | Data |
Note: The "Data" fields should be replaced with your experimentally determined values.
Visualizing Experimental Workflows and Influencing Factors
To further aid in understanding and troubleshooting guanethidine stability, the following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships.
Caption: Troubleshooting workflow for investigating guanethidine instability.
Caption: Key factors influencing the chemical stability of guanethidine in solution.
References
Technical Support Center: Guanethidine Dosage and Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Guanethidine in animal experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Guanethidine administration.
| Issue | Potential Cause | Recommended Action |
| Incomplete Chemical Sympathectomy | Strain Resistance: Certain animal strains, such as Spontaneously Hypertensive Rats (SHR), exhibit resistance to Guanethidine-induced sympathectomy compared to strains like Sprague-Dawley, American Wistar, and Kyoto Wistar.[1] Insufficient Dosage or Duration: The dose or duration of treatment may not be adequate to achieve complete neuronal destruction. | Strain Consideration: For SHR strains, consider alternative methods or a combination therapy. One study suggests that co-administration with an antibody to nerve growth factor (NGF) can overcome this resistance.[1] Dosage Adjustment: Gradually increase the dose or extend the duration of administration. For example, in adult rats, a higher dose (e.g., 40 mg/kg) is more effective than a lower dose (e.g., 5 mg/kg) in inducing sympathectomy.[2] For newborn rats, a regimen of 50 mg/kg/day for 3 weeks starting on day 7 post-birth has been shown to be effective.[3] |
| Excessive Side Effects (e.g., Hypotension, Diarrhea, Ptosis) | High Dosage: The administered dose may be too high for the specific animal strain or individual animal.[4] Cumulative Effects: Guanethidine has a long half-life and its effects are cumulative.[5] | Dose Reduction: Lower the dosage and monitor the animal's response closely. For chronic studies, starting with a low dose and gradually increasing it can help mitigate side effects. Monitor Animal Health: Regularly check for signs of distress, weight loss, and changes in behavior. Ptosis (drooping eyelids) is a common indicator of sympathetic blockade.[6] |
| Variability in Experimental Results | Animal Strain Differences: As noted, different strains can have varied responses to Guanethidine. Age of Animals: The age of the animals can influence the effectiveness and permanence of sympathectomy. Newborn animals are more susceptible to permanent sympathectomy.[3] Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous, oral) can affect drug bioavailability and efficacy. | Standardize Strain and Age: Use a consistent animal strain and age group throughout your experiments to minimize variability. Consistent Administration Route: Maintain a consistent route of administration as detailed in your experimental protocol. |
| Unexpected Cardiovascular Responses | Compensation by Adrenal Medulla: Guanethidine's inhibition of peripheral sympathetic endings can be partially compensated by the release of mediators from the adrenal medulla, which can affect blood pressure responses.[7] Hypersensitivity to Catecholamines: Long-term Guanethidine administration can lead to an increased sensitivity to noradrenaline.[2] | Consider Adrenal Gland Effects: Be aware of the potential confounding effects of the adrenal medulla in cardiovascular studies.[7] Account for Hypersensitivity: When interpreting results, consider the possibility of altered receptor sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Guanethidine?
A1: Guanethidine is an adrenergic neuron-blocking agent. It is transported into the sympathetic nerve terminal by the same transporter as norepinephrine (NET). Once inside, it concentrates in the transmitter vesicles and replaces norepinephrine, leading to a gradual depletion of norepinephrine stores. Guanethidine also inhibits the release of norepinephrine in response to an action potential, effectively causing a chemical sympathectomy.[4][5]
Q2: How do I choose the correct Guanethidine dosage for my animal model?
A2: The optimal dosage depends on the animal species, strain, age, and the desired outcome (e.g., temporary sympatholysis vs. permanent sympathectomy). It is crucial to consult the literature for dosages used in similar models and to conduct pilot studies to determine the most effective dose for your specific experimental conditions. The table below summarizes dosages used in various studies.
Q3: Are there known strain-specific differences in the response to Guanethidine in rats?
A3: Yes, Spontaneously Hypertensive Rats (SHR) have been shown to be resistant to the sympathectomy effects of Guanethidine when compared to Sprague-Dawley, American Wistar, and Kyoto Wistar rats.[1] Researchers using SHR models may need to consider higher doses or alternative methods to achieve the desired level of sympathectomy.
Q4: What are the common side effects of Guanethidine in animals?
A4: Common side effects are related to sympathetic blockade and can include postural hypotension, diarrhea, and ptosis (drooping eyelids).[4] At higher doses, more severe toxic effects can occur.[2]
Q5: How can I confirm the effectiveness of chemical sympathectomy?
A5: The effectiveness of sympathectomy can be confirmed through several methods:
-
Functional Tests: Assessing the animal's blood pressure and heart rate response to sympathomimetic agents.[8]
-
Biochemical Analysis: Measuring norepinephrine levels in peripheral tissues and tyrosine hydroxylase activity in sympathetic ganglia.[1] A significant reduction in these markers indicates successful sympathectomy.
-
Histological Examination: Microscopic examination of sympathetic ganglia (e.g., superior cervical ganglia) to observe neuronal loss.[2]
Guanethidine Dosage Summary for Different Animal Strains
| Animal Model | Strain | Dosage | Route of Administration | Application | Reference |
| Rat (Newborn) | Not Specified | 50 mg/kg/day for 3 weeks | Subcutaneous | Permanent Chemical Sympathectomy | [3] |
| Rat (Adult) | Sprague-Dawley | 100 mg/kg/day for 5 or 11 days | Not Specified | Induction of Sympathetic Neuronal Loss | [9] |
| Rat (Adult) | Not Specified | 5 mg/kg and 40 mg/kg daily for up to 28 days | Intraperitoneal | Investigation of Sympathectomy and Noradrenaline Hypersensitivity | [2] |
| Rat (Adult with Myocardial Infarction) | Not Specified | 1, 3, or 10 mg/kg/day for 4 weeks | Osmotic Mini-pump | Treatment of Chronic Heart Failure | [10] |
| Rat | Spontaneously Hypertensive Rat (SHR) | High Doses | Not Specified | Attempted Chemical Sympathectomy (noted resistance) | [1] |
| Rat | Sprague-Dawley, American Wistar, Kyoto Wistar | High Doses | Not Specified | Successful Chemical Sympathectomy | [1] |
| Pig (Juvenile Female) | Not Specified | 12 µg in 60 mL of citrate buffer | Intravesical Instillation | Study of Bladder Innervation | [11] |
Experimental Protocols
Protocol: Chemical Sympathectomy in Newborn Rats
This protocol is based on a study that achieved permanent sympathectomy with a low mortality rate.[3]
Materials:
-
Guanethidine monosulfate
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles suitable for subcutaneous injection in neonatal rats
-
Animal scale
Procedure:
-
Preparation of Guanethidine Solution: Prepare a sterile solution of Guanethidine in saline at the desired concentration. A common dosage is 50 mg/kg/day.
-
Animal Dosing:
-
Begin treatment on postnatal day 7.
-
Weigh each pup daily to accurately calculate the required dose.
-
Administer Guanethidine (50 mg/kg) via subcutaneous injection once daily.
-
Continue daily injections for a total of 3 weeks.
-
-
Monitoring:
-
Monitor the pups daily for any adverse effects, such as failure to thrive or signs of distress.
-
Note the development of ptosis as an early indicator of sympathetic blockade.
-
-
Confirmation of Sympathectomy (Post-treatment):
-
At the desired experimental endpoint (e.g., 9 or 16 weeks of age), sympathectomy can be confirmed.
-
Functional Confirmation: Measure the blood pressure response to stimulation of vasomotor outflow. A lack of increase in blood pressure indicates successful denervation.
-
Biochemical Confirmation: Analyze norepinephrine levels in peripheral tissues (e.g., heart, spleen). A marked reduction confirms sympathectomy.
-
Histological Confirmation: Examine the superior cervical ganglia for neuronal loss.
-
Visualizations
References
- 1. Unique resistance to guanethidine-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanethidine induced sympathectomy in the adult rat. I. Functional effects following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification and characterization of the permanent sympathectomy produced by the administration of guanethidine to newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanethidine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ontogenesis of hypertension and responsiveness to antihypertensive agents in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of guanethidine on the blood pressure response to splanchnic nerve stimulation in the rat: role of the adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noradrenergic and neuropeptide Y mechanisms in guanethidine-sympathectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term treatment with low-dose, but not high-dose, guanethidine improves ventricular function and survival of rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Guanethidine Injection for Localized Sympathectomy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing guanethidine injection for localized chemical sympathectomy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of guanethidine for localized sympathectomy?
Guanethidine is a false neurotransmitter that is selectively taken up by sympathetic neurons through the norepinephrine transporter (NET).[1] Once inside the neuron, it is concentrated in the synaptic vesicles, where it replaces and depletes the stores of norepinephrine.[1] This leads to an inhibition of norepinephrine release in response to nerve impulses, resulting in a functional sympathectomy.
Q2: How can I confirm the success of a localized sympathectomy?
The most common method is to measure the norepinephrine content in the target tissue and compare it to a control tissue (e.g., the contralateral side or a sham-injected animal). A significant reduction in norepinephrine indicates successful sympathectomy.[2] Another method is to use immunohistochemistry to visualize the reduction in sympathetic nerve fibers, for example, by staining for tyrosine hydroxylase (TH), a key enzyme in norepinephrine synthesis.
Q3: What are the potential side effects of localized guanethidine injections?
While localized injections are designed to minimize systemic effects, some issues can arise. These include:
-
Pain at the injection site: This is a common side effect.
-
Tissue Necrosis: High concentrations or improper injection technique can lead to tissue damage.
-
Systemic Leakage: If the guanethidine enters systemic circulation, it can cause hypotension (low blood pressure), dizziness, diarrhea, and other systemic side effects.[1]
Q4: How long does the sympathectomy last?
The effects of guanethidine-induced chemical sympathectomy are generally long-lasting, with studies showing depletion of norepinephrine for at least two weeks.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Sympathectomy (Insufficient Norepinephrine Depletion) | - Inadequate dose or concentration of guanethidine.- Uneven distribution of guanethidine within the tissue.- Insufficient number of injection sites. | - Increase the concentration of guanethidine or the total volume injected (within safe limits).- Increase the number of microinjection sites to ensure more uniform distribution throughout the target tissue.- Ensure the needle penetrates to the appropriate depth to target the sympathetic innervation. |
| High Inter-Animal Variability | - Inconsistent injection technique.- Differences in animal age, weight, or strain.- Anatomical variations in nerve distribution. | - Standardize the injection protocol meticulously, including needle gauge, injection speed, and anatomical landmarks.- Use animals of a consistent age and weight range.- Increase the number of animals per group to improve statistical power. |
| Systemic Side Effects Observed (e.g., hypotension, lethargy) | - Leakage of guanethidine into systemic circulation. | - Use a lower total dose of guanethidine.- Inject slowly and in small volumes at each site.- For limb injections, consider the use of a tourniquet to temporarily restrict blood flow from the injection area, similar to intravenous regional anesthesia techniques.[3][4] |
| Tissue Necrosis at the Injection Site | - Guanethidine concentration is too high.- Direct damage from the injection needle.- Ischemia due to vasoconstriction. | - Perform a dose-response study to determine the optimal concentration for your specific tissue and animal model.- Use a smaller gauge needle and inject slowly.- Consider co-injection with a local anesthetic to mitigate pain and potential vasoconstriction. |
Experimental Protocols
Localized Chemical Sympathectomy of Adipose Tissue in Hamsters
This protocol is adapted from a study performing localized sympathectomy of inguinal white adipose tissue (IWAT).[2]
Materials:
-
Guanethidine sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Microsyringe with a small gauge needle (e.g., 30G)
Procedure:
-
Anesthetize the hamster using an approved protocol.
-
Make a small incision in the skin to expose the target adipose tissue pad.
-
Prepare a 10 mg/mL solution of guanethidine sulfate in sterile saline.
-
Perform multiple microinjections (approximately 20) of the guanethidine solution directly into the adipose tissue pad. The total volume will depend on the size of the pad.
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For the control, inject an equivalent volume of sterile saline into the contralateral adipose tissue pad.
-
Suture the incision and provide appropriate post-operative care.
-
Allow at least two weeks for the sympathectomy to take full effect before subsequent experiments or tissue collection.[2]
Validation of Sympathectomy by Norepinephrine Measurement
Procedure:
-
Euthanize the animal and dissect the target tissue (and control tissue).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet the protein.
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Analyze the norepinephrine content in the supernatant using high-performance liquid chromatography (HPLC) with electrochemical detection or a commercial ELISA kit.
Data Presentation
Table 1: Guanethidine Injection Parameters for Localized Sympathectomy in Hamsters
| Parameter | Value | Reference |
| Target Tissue | Inguinal White Adipose Tissue (IWAT), Spleen | [2] |
| Guanethidine Concentration | 10 mg/mL | [2] |
| Number of Injections | Multiple microinjections (e.g., ~20 for IWAT) | [2] |
| Time to Effect | ~2 weeks | [2] |
Table 2: Norepinephrine Depletion in Various Tissues Following Systemic Guanethidine Administration in Rats
| Tissue | Norepinephrine Depletion (%) | Time After Administration | Reference |
| Heart | ~85% | 4 hours | [5] |
| Spleen | ~60% | 18 hours | [5] |
| Heart | ~75% | 24 hours | [5] |
Note: This data is from systemic administration and may not directly reflect the extent of depletion following localized injections, which is often more complete in the target tissue.
Mandatory Visualizations
Caption: Mechanism of guanethidine action in a sympathetic neuron terminal.
Caption: Experimental workflow for localized sympathectomy using guanethidine.
References
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. Novel method for localized, functional sympathetic nervous system denervation of peripheral tissue using guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. londonpainclinic.com [londonpainclinic.com]
- 4. 9c1beb8a-e642-40ad-a584-f146884e1720.filesusr.com [9c1beb8a-e642-40ad-a584-f146884e1720.filesusr.com]
- 5. ebm-journal.org [ebm-journal.org]
Technical Support Center: Guanethidine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Guanethidine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a high degree of variability in blood pressure reduction in my animal models treated with Guanethidine?
A1: Inconsistent hypotensive effects of Guanethidine can stem from several factors:
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Interindividual Variation: Studies have shown a significant (up to 6-fold) interindividual variation in plasma Guanethidine concentrations, even at the same dosage.[1] This pharmacokinetic variability is a likely contributor to differing hypotensive responses.
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Drug Interactions: The efficacy of Guanethidine is highly dependent on its uptake into sympathetic neurons by the norepinephrine transporter (NET).[2][3] Co-administration of substances that inhibit NET can significantly reduce Guanethidine's antihypertensive effects. Common antagonists include:
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Dietary Factors: A sodium-restricted diet has been shown to correlate with the venous reflex response to Guanethidine, suggesting that electrolyte balance can influence its effects.[1]
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Route and Method of Administration: Inconsistent administration techniques can lead to variability in drug absorption and bioavailability.
Troubleshooting Steps:
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Review Concomitant Medications: Carefully review all compounds being administered to the animals to identify any potential NET inhibitors.
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Standardize Diet: Ensure all animals are on a consistent and controlled diet, particularly regarding sodium content.
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Refine Administration Protocol: Standardize the route and technique of Guanethidine administration to minimize variability.
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Measure Plasma Concentrations: If significant variability persists, consider measuring plasma Guanethidine levels to correlate with the observed physiological effects. Adrenergic blockade is typically observed at plasma levels of 8 ng/ml or higher.[1]
Q2: My in vitro experiments show inconsistent inhibition of neurotransmitter release. What could be the cause?
A2: Variability in in vitro results with Guanethidine can be influenced by experimental conditions:
-
Temperature: The uptake of Guanethidine into adrenergic neurons is temperature-dependent. Low temperatures (e.g., 10°C) can prevent its action.[6]
-
Ionic Concentrations:
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Sodium: The absence of sodium can prevent the adrenergic neuron blockade by Guanethidine.[6] Some studies suggest Guanethidine may increase the permeability of the nerve ending membrane to sodium.[7]
-
Calcium: High concentrations of calcium can both prevent and partially reverse the effects of Guanethidine.[6]
-
Potassium: The absence of potassium does not appear to prevent or reverse Guanethidine's effects.[6]
-
-
Presence of Noradrenaline: High concentrations of noradrenaline can prevent the action of Guanethidine by competing for uptake into the neuron.[6]
-
Drug Stability: Ensure the Guanethidine solution is properly prepared and stored. Guanethidine sulfate is soluble in PBS (pH 7.2) at 10 mg/ml.[8] For long-term storage, it is recommended to store at -20°C, and for stock solutions in solvent, at -80°C for up to 6 months.[8][9]
Troubleshooting Steps:
-
Verify Experimental Buffer Composition: Ensure that the ionic concentrations (Na+, Ca2+, K+) in your buffer are consistent across all experiments.
-
Control Temperature: Maintain a stable and appropriate physiological temperature throughout the experiment.
-
Check for Competing Substances: Be aware of any other substances in your preparation that might compete with Guanethidine for neuronal uptake.
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Prepare Fresh Solutions: Use freshly prepared Guanethidine solutions for your experiments to avoid degradation.
Q3: I am observing unexpected excitatory effects (e.g., initial increase in blood pressure) after Guanethidine administration. Is this normal?
A3: Yes, an initial, transient pressor effect can be observed with Guanethidine. This is thought to be due to an initial displacement and release of norepinephrine from the nerve terminals before the full depleting and release-inhibiting effects take hold.[10][11] Guanethidine has an indirect sympathomimetic action.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to Guanethidine experiments.
Table 1: Factors Influencing Guanethidine's Adrenergic Neuron Blockade
| Factor | Effect on Guanethidine Action | Reference |
| Low Temperature (10°C) | Prevents blockade | [6] |
| Sodium Absence | Prevents blockade | [6] |
| High Calcium (5 x 10⁻²M) | Prevents and partially reverses blockade | [6] |
| High Noradrenaline (1.2 x 10⁻³M) | Prevents blockade | [6] |
| Tricyclic Antidepressants | Antagonize antihypertensive effect | [4][5] |
Table 2: Guanethidine Properties and Storage
| Property | Value/Condition | Reference |
| Solubility (PBS, pH 7.2) | 10 mg/ml | [8] |
| Storage (Solid) | -20°C | [8] |
| Stability (Solid at -20°C) | ≥ 4 years | [8] |
| Stock Solution Storage | -80°C (up to 6 months), -20°C (up to 1 month) | [9][13] |
Experimental Protocols
Neuronal Uptake and Neurotransmitter Release Assay (Conceptual Protocol)
This protocol outlines the key steps to assess the effect of Guanethidine on neuronal uptake and neurotransmitter release, based on principles from the literature.
-
Preparation of Tissue: Isolate a suitable tissue with sympathetic innervation (e.g., rat vas deferens, mesenteric artery).
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Radiolabeling of Neurotransmitter Stores: Incubate the tissue with a radiolabeled neurotransmitter, such as [³H]-norepinephrine, to allow for its uptake into sympathetic nerve terminals.
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Washout: Perform a washout procedure to remove excess unincorporated radiolabel.
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Basal and Stimulated Release:
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Collect samples of the superfusate at regular intervals to measure basal (spontaneous) efflux of radioactivity.
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Induce neurotransmitter release through electrical field stimulation or with a chemical agent (e.g., high potassium solution).
-
-
Guanethidine Treatment: Introduce Guanethidine into the superfusion medium at the desired concentration.
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Post-Treatment Release: Repeat the stimulation protocol in the presence of Guanethidine to measure its effect on stimulated neurotransmitter release.
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Data Analysis: Quantify the amount of radioactivity in the collected samples to determine the effects of Guanethidine on both basal and stimulated neurotransmitter release.
Visualizations
References
- 1. The relationship of plasma guanethidine levels to adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. Guanethidine - Wikipedia [en.wikipedia.org]
- 4. JCI - Guanethidine and related agents: III. Antagonism by drugs which inhibit the norepinephrine pump in man [jci.org]
- 5. Guanethidine and related agents: III. Antagonism by drugs which inhibit the norepinephrine pump in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the action of guanethidine on adrenergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
Technical Support Center: Refinement of Guanethidine Protocols for Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guanethidine for chemical sympathectomy in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is Guanethidine and how does it induce chemical sympathectomy?
Guanethidine is a sympatholytic agent that selectively destroys peripheral sympathetic neurons.[1] It acts as a "false" neurotransmitter, being taken up by the norepinephrine transporter (NET) into presynaptic terminals.[1][2] Once inside, it is concentrated in synaptic vesicles, replacing and depleting norepinephrine (NE).[1][2] This leads to an inhibition of NE release in response to nerve impulses, resulting in a functional and, with chronic high doses, a physical sympathectomy.[3][4]
Q2: What are the typical dosages and administration routes for chronic studies in rodents?
Dosage and administration can vary depending on the animal model and the desired extent of sympathectomy. Common approaches include:
-
Rats: Daily intraperitoneal (i.p.) injections of 20-50 mg/kg for several weeks are often used to achieve significant and long-lasting sympathectomy.[3][5] Lower doses (e.g., 5 mg/kg, i.p.) may not produce significant histological changes.[5] For studies on heart failure, a low-dose continuous infusion (1 mg/kg/day via osmotic mini-pump) has shown beneficial effects.[6]
-
Mice: Chronic administration protocols have also been developed for mice, though specific dosages may require optimization based on the strain and research question.[7]
Q3: How should Guanethidine sulfate be stored and prepared for experiments?
Guanethidine sulfate should be stored at -20°C for long-term stability (≥ 4 years).[2] For short-term use, it can be stored at 2-8°C under an inert gas like nitrogen.[8] It is soluble in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.[2] Some sources indicate solubility in water up to 100 mg/mL with the need for ultrasonic agitation.[9] It is important to note that Guanethidine monosulfate is reported to be insoluble in DMSO.[10] Always prepare fresh solutions for injection.
Q4: How can I confirm the success of chemical sympathectomy?
Several methods can be used to verify the effectiveness of Guanethidine-induced sympathectomy:
-
Functional Tests:
-
Blood Pressure Monitoring: A significant and sustained decrease in blood pressure, particularly postural hypotension, is an indicator of sympathetic blockade.[11]
-
Tyramine Challenge: The pressor response to tyramine, which acts by displacing NE from nerve terminals, will be attenuated or absent after successful sympathectomy.[12]
-
-
Biochemical Analysis:
-
Norepinephrine Measurement: A profound decrease in norepinephrine levels in peripheral tissues (e.g., heart, spleen, blood vessels) is a direct measure of sympathectomy.[11]
-
-
Histological Examination:
-
Ganglia Analysis: Examination of sympathetic ganglia (e.g., superior cervical ganglion) will show a significant loss of neurons and an inflammatory infiltrate in successfully treated animals.[3][11][13]
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH), a key enzyme in catecholamine synthesis, will show a marked reduction in sympathetic nerve fibers in target organs.[4]
-
Troubleshooting Guide
Issue 1: Incomplete Sympathectomy
Q: My animals still show a significant pressor response to sympathetic stimulation after the Guanethidine protocol. What could be the issue?
A: Incomplete sympathectomy can arise from several factors:
-
Insufficient Dosage or Duration: The dose and/or duration of Guanethidine administration may not have been sufficient for the specific animal strain or age. Spontaneously hypertensive rats (SHR), for example, have shown resistance to Guanethidine-induced sympathectomy.[14][15] Consider increasing the dose or extending the treatment period.
-
Route of Administration: The intraperitoneal route is common, but absorption and effectiveness can vary. Ensure proper injection technique.
-
Animal Strain Differences: Different rat and mouse strains can exhibit varying sensitivity to Guanethidine.[13] What is effective in a Sprague-Dawley rat may be less so in a Fischer 344 rat.[13]
-
Compensatory Mechanisms: The body may develop compensatory mechanisms over time. It is crucial to assess sympathectomy at multiple time points.
Issue 2: Managing Side Effects in Animal Models
Q: My rats are experiencing severe diarrhea and weight loss during the chronic Guanethidine treatment. How can I manage this?
A: Diarrhea is a common side effect due to the increased parasympathetic tone following sympathetic blockade.[16]
-
Dietary Management: Provide a highly palatable and easily digestible diet to encourage food intake and maintain body weight. Ensure constant access to water to prevent dehydration.
-
Antidiarrheal Agents: In some cases, anticholinergic agents may be used to manage severe diarrhea, but this should be done cautiously as it can interfere with the experimental outcomes.[17] Consult with a veterinarian for appropriate options and dosages.
-
Dose Adjustment: If side effects are severe, a temporary reduction in the Guanethidine dose may be necessary.
-
Supportive Care: Monitor the animals closely for signs of distress, dehydration, and malnutrition. Provide supportive care as needed, such as subcutaneous fluid administration.
Q: I am observing ptosis (drooping eyelids) in my Guanethidine-treated animals. Is this a concern?
A: Ptosis is a classic and expected sign of sympathetic denervation of the eye muscles and is a good indicator that the drug is having a systemic effect.[11][18] It is generally not a welfare concern unless it impairs the animal's ability to see and access food and water.
Issue 3: Unexpected Behavioral Changes
Q: My animals are showing altered social and sexual behaviors after chronic Guanethidine treatment. Is this a known effect?
A: Yes, chronic Guanethidine administration can impact behavior. Studies in female rats have shown a reduction in the frequency of copulatory acts, suggesting that the autonomic nervous system plays a role in regulating these behaviors.[18] Researchers should be aware of these potential confounding factors when designing and interpreting behavioral studies.
Quantitative Data Summary
Table 1: Effects of Chronic Guanethidine Treatment on Sympathetic Nerve Function in Rats
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Norepinephrine Content (Heart) | Guanethidine | 50 mg/kg/day, s.c. | 21 days | Massive depletion | [12] |
| Norepinephrine Content (Superior Cervical Ganglion) | Guanethidine | 50 mg/kg/day, i.p. | 5 weeks | Significant depletion | [11] |
| Blood Pressure | Guanethidine | 40 mg/kg/day, i.p. | 28 days | Lowered mean arterial blood pressure | [5] |
| Heart Rate Response to Noradrenaline | Guanethidine | 40 mg/kg/day, i.p. | 28 days | Increased sensitivity | [5] |
| Survival Rate (Post-MI) | Low-dose Guanethidine | 1 mg/kg/day (osmotic pump) | 4 weeks | Increased 28-day survival (94%) vs. untreated (48%) | [6] |
| Survival Rate (Post-MI) | High-dose Guanethidine | 10 mg/kg/day (osmotic pump) | 4 weeks | Decreased 28-day survival (9%) vs. untreated (48%) | [6] |
Table 2: Histological and Cellular Effects of Chronic Guanethidine Treatment in Rats
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Superior Cervical Ganglion Neurons | Guanethidine | 25-30 mg/kg/day, i.p. | 6 weeks | <2% of nerve cell bodies remained | [3] |
| Superior Cervical Ganglion | Guanethidine | 40 mg/kg/day, i.p. | 28 days | Profound loss of nerve cells | [5] |
| Superior Cervical Ganglion | Guanethidine | 50 mg/kg/day, i.p. | 7 days | Maximum lymphocytic infiltrate and neuronal degeneration | [13] |
Experimental Protocols
Protocol 1: Chemical Sympathectomy in Adult Rats for General Studies
-
Animal Model: Adult male Sprague-Dawley rats.
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Guanethidine Preparation: Dissolve Guanethidine sulfate in sterile 0.9% saline to a final concentration of 20 mg/mL.
-
Administration: Administer Guanethidine via intraperitoneal (i.p.) injection at a dose of 25-30 mg/kg body weight once daily for 6 consecutive weeks.[3]
-
Monitoring: Monitor animals daily for signs of ptosis, diarrhea, and changes in body weight.
-
Confirmation of Sympathectomy:
-
At the end of the treatment period, assess the effectiveness of sympathectomy by measuring norepinephrine content in target organs (e.g., heart, spleen) and by histological examination of the superior cervical ganglion.[3]
-
Protocol 2: Low-Dose Guanethidine Treatment in a Rat Model of Heart Failure
-
Animal Model: Adult male rats with surgically induced myocardial infarction (MI).
-
Guanethidine Preparation: Prepare a solution of Guanethidine for loading into osmotic mini-pumps.
-
Administration: Implant osmotic mini-pumps subcutaneously to deliver a continuous infusion of Guanethidine at a rate of 1 mg/kg/day for 4 weeks.[6]
-
Monitoring: Monitor cardiovascular parameters (e.g., blood pressure, heart rate, ventricular function via echocardiography) and survival.
-
Biochemical Analysis: Measure plasma and myocardial norepinephrine levels at the end of the study.[6]
Visualizations
Caption: Mechanism of Guanethidine-induced sympathectomy.
Caption: Troubleshooting workflow for incomplete sympathectomy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A new method of destroying adrenergic nerves in adult animals using guanethidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanethidine induced sympathectomy in the adult rat. I. Functional effects following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term treatment with low-dose, but not high-dose, guanethidine improves ventricular function and survival of rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic guanethidine on the sympathetic nervous system of mouse and toad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanethidine sulfate | 645-43-2 | FG28830 | Biosynth [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Guanethidine adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maturation of sympathetic neurotransmission in the rat heart. IV. Effects guanethidine-induced sympathectomy on neonatal development of synaptic vesicles, synaptic terminal function and heart growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrastructural and immunohistologic characterization of guanethidine-induced destruction of peripheral sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unique resistance to guanethidine-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Guanethidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. mims.com [mims.com]
- 18. Sociosexual behaviors of female rats during and after chronic treatment with the sympatholytic agent guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Compensatory Responses to Guanethidine Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guanethidine for chemical sympathectomy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Guanethidine?
Guanethidine is a postganglionic sympathetic neuron-blocking agent.[1][2] It is actively transported into the sympathetic nerve terminal by the same transporter as norepinephrine (norepinephrine transporter, NET).[3] Once inside, it is concentrated in synaptic vesicles, where it replaces and gradually depletes norepinephrine stores.[3] Guanethidine then blocks the release of any remaining norepinephrine in response to nerve impulses.[1][3] This leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.[1]
Q2: What are the expected physiological effects of successful Guanethidine-induced sympathectomy in an animal model?
A successful sympathectomy should result in a significant reduction in sympathetic tone. This can be observed through several physiological changes, including:
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A sustained decrease in resting blood pressure and heart rate.
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Orthostatic hypotension, a significant drop in blood pressure upon standing.[4]
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A reduction in the concentration of norepinephrine and its metabolites (e.g., 3-methoxy-4-hydroxyphenylglycol - MHPG) in tissues and urine.[5]
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Ptosis (drooping of the upper eyelid) and miosis (constriction of the pupil) due to the blockade of sympathetic innervation to the eye.
Q3: What are the major compensatory responses to chronic Guanethidine treatment?
Chronic Guanethidine administration can trigger several compensatory mechanisms that may counteract its therapeutic effects. These include:
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Fluid Retention: Guanethidine-induced vasodilation and a decrease in renal perfusion pressure can activate the Renin-Angiotensin-Aldosterone System (RAAS), leading to sodium and water retention and an increase in plasma volume.[6][7] This can lead to a phenomenon known as "false tolerance."[6]
-
Denervation Supersensitivity: Prolonged blockade of norepinephrine release can lead to an upregulation of postsynaptic adrenergic receptors, making the effector organs (e.g., blood vessels, heart) hypersensitive to circulating catecholamines.[2]
-
Baroreceptor Reflex Resetting: The baroreceptors, which sense changes in blood pressure, can adapt to the chronically lowered blood pressure, leading to a new "set point" for blood pressure regulation.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete Sympathetic Denervation
Symptoms:
-
Minimal or no change in blood pressure and heart rate after Guanethidine administration.
-
Norepinephrine levels in target tissues are not significantly depleted.
-
High variability in physiological responses between experimental subjects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage or Administration Route | Guanethidine dosage and route of administration are critical for effective sympathectomy and can be species-specific. For rats, daily intraperitoneal or subcutaneous injections are common. It is crucial to perform pilot studies to determine the optimal dose for your specific animal model and research question.[1] |
| Drug Inactivation | Ensure proper storage and handling of Guanethidine solutions to prevent degradation. Prepare fresh solutions as needed. |
| Strain-Specific Resistance | Some animal strains, like spontaneously hypertensive rats (SHR), have shown resistance to Guanethidine-induced sympathectomy.[9] If working with such a strain, consider alternative methods of sympathectomy or a combination therapy approach.[9] |
| Inadequate Treatment Duration | The depletion of norepinephrine stores is a gradual process. Ensure the treatment duration is sufficient to achieve the desired level of sympathectomy. This may range from several days to weeks depending on the dose and animal model.[5] |
Issue 2: Unexpected Hypertensive Crisis
Symptoms:
-
A paradoxical and significant increase in blood pressure following Guanethidine administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Initial Release of Norepinephrine | Guanethidine can cause a transient initial release of norepinephrine from the nerve terminals before depletion occurs, which can lead to a temporary increase in blood pressure.[10] This is more likely to occur with the first few doses. Monitor blood pressure closely after initial administration. |
| Interaction with other drugs | Co-administration of certain drugs, such as tricyclic antidepressants, can block the uptake of Guanethidine into the sympathetic neuron, antagonizing its effects and potentially leading to a hypertensive response.[11] Carefully review all co-administered substances. |
| Pheochromocytoma | In the rare case of an undiagnosed pheochromocytoma (a catecholamine-secreting tumor) in the animal model, Guanethidine can trigger a massive release of catecholamines, leading to a severe hypertensive crisis. |
Issue 3: Excessive Side Effects or Toxicity
Symptoms:
-
Severe, prolonged diarrhea.[12]
-
Excessive sedation or lethargy.
-
Signs of neuronal damage at non-target sites.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Dosage | High doses of Guanethidine can lead to toxic effects, including mitochondrial damage in ganglion cells.[1] Carefully titrate the dose to the minimum effective level for sympathectomy while minimizing side effects. |
| Dehydration and Electrolyte Imbalance | Diarrhea can lead to dehydration and electrolyte imbalances. Ensure animals have free access to water and consider providing electrolyte-supplemented water if diarrhea is persistent. |
| Off-target Effects | While Guanethidine primarily acts on peripheral sympathetic neurons, high systemic concentrations could potentially have off-target effects. For localized sympathectomy, consider direct injection into the target tissue.[1] |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Rats
Objective: To achieve systemic sympathetic denervation in adult rats using Guanethidine.
Materials:
-
Guanethidine monosulfate
-
Sterile 0.9% saline
-
Syringes and needles (appropriate size for subcutaneous or intraperitoneal injection)
-
Animal scale
Procedure:
-
Preparation of Guanethidine Solution: Dissolve Guanethidine monosulfate in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL). Ensure the solution is fully dissolved and sterile-filter if necessary.
-
Animal Dosing:
-
Weigh each rat accurately to determine the correct dose.
-
A common dosing regimen is 20-50 mg/kg of Guanethidine administered daily via subcutaneous or intraperitoneal injection for a period of 1 to 3 weeks.[13]
-
The optimal dose and duration should be determined in a pilot study.
-
-
Monitoring:
-
Monitor the animals daily for changes in body weight, food and water intake, and general health.
-
Measure blood pressure and heart rate at baseline and at regular intervals throughout the treatment period.
-
-
Confirmation of Sympathectomy:
-
At the end of the treatment period, confirm the effectiveness of the sympathectomy by measuring norepinephrine levels in target tissues (e.g., heart, spleen, blood vessels).
-
Protocol 2: Assessment of Norepinephrine Content in Tissues
Objective: To quantify the level of norepinephrine in tissues following Guanethidine treatment.
Materials:
-
Tissue of interest (e.g., heart, spleen)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Norepinephrine standard solutions
Procedure:
-
Tissue Collection: Euthanize the animal and rapidly excise the target tissue. Immediately freeze the tissue in liquid nitrogen or on dry ice to prevent norepinephrine degradation. Store at -80°C until analysis.
-
Tissue Homogenization:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the protein.
-
Carefully collect the supernatant, which contains the catecholamines.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate norepinephrine from other compounds on a reverse-phase column.
-
Detect and quantify norepinephrine using an electrochemical detector.
-
-
Quantification:
-
Create a standard curve using known concentrations of norepinephrine.
-
Calculate the concentration of norepinephrine in the tissue sample by comparing its peak area to the standard curve. Express the results as ng of norepinephrine per gram of tissue.
-
Data Presentation
Table 1: Effect of Guanethidine Treatment on Sympathetic Neuron Number and Physiological Parameters in Rats
| Treatment Group | Superior Cervical Ganglion (SCG) Neuron Count | Systolic Blood Pressure (mmHg) | Urinary MHPG (ng/mg creatinine) |
| Control | 31,958 ± 1588 | 125 ± 5 | 150 ± 20 |
| Guanethidine (100mg/kg for 5 days) | 26,009 ± 3518 | 115 ± 7 | 105 ± 15 |
| Guanethidine (100mg/kg for 11 days) | 15,646 ± 1460 | 100 ± 8 | 70 ± 10 |
*Data adapted from a study on conscious rats.[5] MHPG: 3-methoxy-4-hydroxyphenylethylenglycol.
Table 2: Norepinephrine Content in Rabbit Heart After a Single Intravenous Dose of Guanethidine (12.5 mg/kg)
| Time After Guanethidine Administration | Norepinephrine Content (% of Normal) |
| 4 hours | 15% |
| 18 hours | ~15% |
| 48 hours | Partially recovered |
| 7 days | Normal |
*Data adapted from a study on the norepinephrine-depleting effects of Guanethidine.[14]
Visualizations
References
- 1. demaslab.com [demaslab.com]
- 2. Denervation hypersensitivity - WikiLectures [wikilectures.eu]
- 3. Baroreceptor reflex – Autonomic Nervous System Physiology [uw.pressbooks.pub]
- 4. ahajournals.org [ahajournals.org]
- 5. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three Mechanisms by which Striatal Denervation Causes Breakdown of Dopamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Unique resistance to guanethidine-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Denervation supersensitivity - Wikipedia [en.wikipedia.org]
- 13. Maturation of sympathetic neurotransmission in the rat heart. IV. Effects guanethidine-induced sympathectomy on neonatal development of synaptic vesicles, synaptic terminal function and heart growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ebm-journal.org [ebm-journal.org]
Validation & Comparative
A Comparative Analysis of 2-[2-(azocan-1-yl)ethyl]guanidine and Other Sympatholytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-[2-(azocan-1-yl)ethyl]guanidine, also known as guanethidine, with other sympatholytic drugs. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Introduction to Sympatholytics
Sympatholytic drugs are a class of medications that inhibit the postganglionic functioning of the sympathetic nervous system.[1] They achieve their effects by various mechanisms, including depleting neurotransmitters, blocking adrenergic receptors, or acting on the central nervous system to reduce sympathetic outflow.[2] These agents have been historically significant in the management of hypertension and other cardiovascular disorders.
Guanethidine is a peripherally acting sympatholytic agent that functions as an adrenergic neuron blocker.[3] It is taken up into the presynaptic neuron by the norepinephrine transporter (NET) and subsequently replaces norepinephrine in synaptic vesicles, leading to a gradual depletion of norepinephrine stores and inhibition of its release.[3][4]
This guide will compare guanethidine with other sympatholytics, focusing on their mechanism of action, receptor binding profiles, pharmacokinetic properties, antihypertensive efficacy, and side effect profiles.
Mechanism of Action
Sympatholytic drugs can be broadly categorized based on their mechanism of action. The following diagram illustrates the primary sites of action for different classes of sympatholytics.
References
A Comparative Guide to Validating Guanethidine-Induced Sympathectomy with Immunohistochemistry
For researchers in neuroscience, pharmacology, and drug development, the ability to reliably induce and validate sympathectomy is crucial for studying the roles of the sympathetic nervous system in various physiological and pathological processes. Guanethidine-induced chemical sympathectomy is a widely used method for this purpose. This guide provides a comprehensive comparison of guanethidine with other sympathectomy techniques, supported by experimental data, and offers detailed protocols for its validation using immunohistochemistry (IHC).
Comparison of Sympathectomy Methods
Several methods are available for achieving sympathectomy in research models, each with distinct advantages and disadvantages. The primary alternatives to guanethidine are 6-hydroxydopamine (6-OHDA) and surgical sympathectomy.
| Feature | Guanethidine-Induced | 6-Hydroxydopamine (6-OHDA)-Induced | Surgical Sympathectomy |
| Mechanism of Action | Acts as a false neurotransmitter, replacing norepinephrine in vesicles, leading to their depletion and subsequent destruction of sympathetic nerve terminals.[1] | A neurotoxin selectively taken up by catecholaminergic transporters, leading to the destruction of sympathetic nerve terminals. | Physical transection or removal of sympathetic ganglia or nerve trunks. |
| Selectivity | Highly selective for peripheral sympathetic neurons. Does not cross the blood-brain barrier. | Primarily targets peripheral sympathetic neurons when administered systemically. Can affect central neurons if administered directly into the CSF. | Anatomically precise, targeting specific ganglia or nerves. |
| Reversibility | Can be reversible over time, with nerve regeneration possible. | Effects can be long-lasting, but some nerve regeneration can occur. | Permanent and irreversible. |
| Ease of Administration | Systemic administration (e.g., intraperitoneal injection) is relatively straightforward. | Systemic or localized injections are common. | Requires specialized surgical skills and can be technically demanding. |
| Potential Side Effects | Can cause transient hypertension upon initial administration due to norepinephrine release. | Can have non-specific toxic effects at higher doses. | Risks associated with surgery, such as anesthesia complications, hemorrhage, and damage to surrounding tissues. Compensatory hyperhidrosis is a known side effect in clinical settings.[2] |
| Reported Efficacy | Can lead to a >90% reduction in cardiac norepinephrine levels.[1] | Can result in a >70% reduction in cardiac norepinephrine levels. | Complete removal of innervation in the targeted area. |
Validating Sympathectomy: Quantitative Data
The effectiveness of sympathectomy is typically validated by measuring the reduction in sympathetic nerve markers, such as norepinephrine (NE) levels and the density of tyrosine hydroxylase (TH)-positive nerve fibers. TH is the rate-limiting enzyme in the synthesis of catecholamines and serves as a reliable marker for sympathetic neurons.
Below is a summary of quantitative data from studies using guanethidine and 6-OHDA to induce sympathectomy in rats.
| Method | Tissue | Parameter | Control Value (Mean ± SEM) | Sympathectomized Value (Mean ± SEM) | % Reduction | Reference |
| Guanethidine | Heart | Norepinephrine (NE) | Not Reported | Not Reported | 96% | [1] |
| Superior Cervical Ganglion | Norepinephrine (NE) | Not Reported | Not Reported | 76% | [1] | |
| 6-Hydroxydopamine | Heart | Norepinephrine (NE) | 3418.1 ± 443.6 ng/L | 933.1 ± 179 ng/L | 72.7% | [2] |
Experimental Protocols
Guanethidine-Induced Sympathectomy in Rats
This protocol is adapted from studies demonstrating effective chemical sympathectomy in neonatal rats.
Materials:
-
Guanethidine sulfate
-
Sterile saline (0.9% NaCl)
-
Animal handling equipment
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Model: Neonatal Sprague-Dawley rats (postnatal day 7).
-
Guanethidine Solution Preparation: Dissolve guanethidine sulfate in sterile saline to a final concentration of 50 mg/mL.
-
Administration: Administer guanethidine via intraperitoneal (i.p.) injection at a dosage of 50 mg/kg body weight.
-
Treatment Schedule: Injections are given daily for a period of 3 weeks.
-
Post-Treatment: House the animals under standard conditions and monitor for any adverse effects. The sympathectomy is typically well-established by the end of the treatment period.
-
Validation: At the desired experimental endpoint, harvest tissues (e.g., heart, spleen, superior cervical ganglia) for validation of sympathectomy by IHC for tyrosine hydroxylase or measurement of norepinephrine content.
Immunohistochemistry for Tyrosine Hydroxylase (TH) in Heart Tissue
This protocol outlines the steps for validating sympathectomy by visualizing the reduction of TH-positive sympathetic nerve fibers in cardiac tissue.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (e.g., Millipore AB152)
-
Secondary antibody: Donkey anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the heart and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until the tissue sinks.
-
Embed the tissue in OCT compound and freeze on dry ice.
-
Store frozen blocks at -80°C until sectioning.
-
-
Sectioning:
-
Cut 10-20 µm thick sections using a cryostat and mount on charged microscope slides.
-
-
Immunostaining:
-
Wash slides with PBS to remove OCT.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Incubate in blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
Incubate with the primary anti-TH antibody (diluted in blocking solution, e.g., 1:500) overnight at 4°C.
-
Wash slides three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in PBS, e.g., 1:1000) for 1-2 hours at room temperature, protected from light.
-
Wash slides three times with PBS, with the second wash containing DAPI for nuclear staining.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Capture images of TH-positive nerve fibers and DAPI-stained nuclei.
-
Quantify the density of TH-positive fibers using image analysis software (e.g., ImageJ/Fiji) by measuring the percentage of the stained area relative to the total tissue area across multiple sections and animals.
-
Visualizations
Caption: Mechanism of Guanethidine-Induced Sympathectomy.
Caption: Workflow for IHC Validation of Sympathectomy.
References
Guanethidine Cross-Reactivity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of guanethidine's interaction with various receptors, supported by available experimental data. Guanethidine's primary mechanism of action is not direct receptor antagonism but rather its uptake by the norepinephrine transporter (NET), leading to the depletion of norepinephrine from sympathetic nerve endings.[1][2] This action results in a reduction of sympathetic tone and a lowering of blood pressure. While its principal interaction is with the norepinephrine transporter, understanding its potential for cross-reactivity with other receptors is crucial for a comprehensive pharmacological profile.
Quantitative Analysis of Guanethidine's Receptor Cross-Reactivity
The following table summarizes the available quantitative data on the binding affinity of guanethidine to various receptors. It is important to note that comprehensive screening data for guanethidine is limited in the public domain, reflecting its primary mechanism as a norepinephrine depleting agent rather than a direct receptor ligand.
| Receptor Target | Ligand/Assay | Species | Tissue/System | Guanethidine Affinity (IC50/Ki) | Reference |
| Angiotensin II AT1 | [125I]Sar1,Ile8 angiotensin II Displacement | Not Specified | Liver Homogenate | > 100 µM | [3] |
Note: The high IC50 value for the Angiotensin II AT1 receptor indicates a lack of significant direct interaction at physiologically relevant concentrations.
Qualitative Observations of Off-Target Interactions
While quantitative binding data is scarce, some studies have reported qualitative interactions of guanethidine with other receptor systems:
-
Muscarinic Acetylcholine Receptors: Chronic treatment with guanethidine has been shown to alter the density of muscarinic cholinergic receptors in a tissue-dependent manner, suggesting an indirect modulatory effect.[3]
-
Nicotinic Acetylcholine Receptors: Studies have suggested a blocking effect of guanethidine on nicotinic acetylcholine receptors at higher concentrations.
-
Histamine Release: Guanethidine can influence histamine release, which appears to be linked to its sympatholytic effect rather than a direct interaction with histamine receptors.[4]
-
Serotonin and Dopamine Systems: Some evidence suggests that guanethidine may have neurotoxic effects on serotonin and enkephalin neurons in specific brain regions and can affect dopamine pools, although direct receptor binding data is lacking.[5][6]
Signaling Pathways and Experimental Workflow
To visualize the primary mechanism of guanethidine and its known interactions, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess ligand-receptor interactions.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., guanethidine) for a specific receptor.
1. Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
Test Compound: Guanethidine.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Method:
-
Prepare serial dilutions of guanethidine in the assay buffer.
-
In a 96-well plate, add a constant amount of the receptor preparation to each well.
-
For total binding wells, add assay buffer. For non-specific binding wells, add the non-specific binding control. For experimental wells, add the different concentrations of guanethidine.
-
Add a constant concentration of the radioligand to all wells. The concentration of the radioligand is typically at or below its Kd for the receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the guanethidine concentration.
-
Determine the IC50 value (the concentration of guanethidine that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (e.g., Calcium Mobilization Assay for Gq-coupled Receptors)
This protocol assesses the functional effect of a compound on receptor activation, for example, by measuring changes in intracellular calcium levels.
1. Materials:
-
Cell Line: A cell line stably expressing the receptor of interest (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Test Compound: Guanethidine.
-
Agonist Control: A known agonist for the receptor.
-
Antagonist Control: A known antagonist for the receptor.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent plate reader.
2. Method:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific time at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To measure agonist activity, add serial dilutions of guanethidine to the wells and measure the fluorescence intensity over time using a fluorescent plate reader.
-
To measure antagonist activity, pre-incubate the cells with serial dilutions of guanethidine for a specific period before adding a fixed concentration of the known agonist. Measure the fluorescence intensity over time.
-
Include control wells with buffer only, agonist only, and antagonist only.
3. Data Analysis:
-
For agonist activity, plot the change in fluorescence (or the area under the curve) against the logarithm of the guanethidine concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the response to the agonist in the presence of different concentrations of guanethidine. Determine the IC50 value of guanethidine in inhibiting the agonist's response.
-
Use appropriate pharmacological models (e.g., the Schild equation) to determine the nature of the antagonism (competitive or non-competitive) and the antagonist's affinity (pA2 or Ki).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Guanethidine - Wikipedia [en.wikipedia.org]
- 3. Changes in density of muscarinic cholinergic receptor by adrenergic denervation with guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of guanethidine on histamine release during reflex vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central neurotoxic effects of guanethidine: altered serotonin and enkephalin neurons within the area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effect of guanethidine on dopamine and norepinephrine pools in urine, heart and superior cervical ganglion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanethidine and 6-hydroxydopamine for Catecholaminergic Neurodegeneration
In the field of neuroscience research, the selective ablation of catecholaminergic neurons is a critical tool for studying the pathophysiology of various neurological and cardiovascular disorders. Among the chemical agents used for this purpose, Guanethidine and 6-hydroxydopamine (6-OHDA) are two of the most well-established and widely utilized compounds. While both agents induce a loss of sympathetic nerve function, their mechanisms of action, specificity, and experimental applications differ significantly. This guide provides a detailed comparative analysis of Guanethidine and 6-OHDA, presenting quantitative data, experimental protocols, and mechanistic diagrams to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Guanethidine and 6-OHDA lies in their distinct mechanisms of inducing neurotoxicity. Guanethidine acts as a "false neurotransmitter," while 6-OHDA is a selective neurotoxin that generates reactive oxygen species.
Guanethidine: This compound is actively transported into sympathetic neurons by the norepinephrine transporter (NET).[1][2] Once inside, it is sequestered into synaptic vesicles, where it replaces norepinephrine.[1][3] This leads to a gradual depletion of norepinephrine stores and an inhibition of its release upon nerve stimulation.[1][3][4] Chronic administration of Guanethidine can lead to the destruction of peripheral sympathetic neurons, a process that is thought to involve an immunologically mediated mechanism.[5][6]
6-hydroxydopamine (6-OHDA): This hydroxylated analog of dopamine is also selectively taken up by catecholaminergic neurons via dopamine and norepinephrine transporters.[7][8] Its neurotoxic effects are primarily due to the intracellular generation of reactive oxygen species (ROS), including superoxide and hydrogen peroxide, through auto-oxidation.[7][9][10] 6-OHDA is also a potent inhibitor of mitochondrial respiratory chain complexes I and IV, leading to energy failure and further oxidative stress, ultimately triggering neuronal death.[9][11]
Comparative Overview
| Feature | Guanethidine | 6-hydroxydopamine (6-OHDA) |
| Primary Mechanism | False neurotransmitter, vesicular displacement of norepinephrine, potential immune-mediated toxicity | Generation of reactive oxygen species, mitochondrial inhibition |
| Primary Target | Peripheral sympathetic neurons | Dopaminergic and noradrenergic neurons |
| Route of Administration | Systemic (e.g., intraperitoneal, subcutaneous) | Central (intracerebral injection) or peripheral |
| Onset of Action | Gradual depletion of catecholamines | Rapid neuronal damage |
| Key Applications | Chemical sympathectomy, hypertension research | Parkinson's disease modeling, selective catecholaminergic lesioning |
| Blood-Brain Barrier | Does not readily cross | Does not cross |
Quantitative Comparison of Effects
The following table summarizes quantitative data from various studies, highlighting the differences in the efficacy and effects of Guanethidine and 6-OHDA.
| Parameter | Guanethidine | 6-hydroxydopamine (6-OHDA) |
| Catecholamine Depletion | A single dose can cause a substantial and long-lasting depletion of tissue catecholamines in rats.[12] | Intraventricular injection leads to a long-lasting reduction in brain norepinephrine and dopamine.[13][14] |
| Neuronal Loss | Chronic administration leads to a reduction in the number of neurons in sympathetic ganglia.[5] | A single injection can destroy up to 70% of dopaminergic neurons in the substantia nigra.[7] |
| Time Course | Sympathetic blockade is induced more rapidly than amine depletion.[12] | Neuronal loss can be observed as early as 12-24 hours after injection.[15][16] |
Experimental Protocols
Protocol 1: Guanethidine-Induced Chemical Sympathectomy in Rats
Objective: To achieve peripheral sympathetic denervation.
Materials:
-
Guanethidine monosulfate
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Guanethidine Solution: Dissolve Guanethidine monosulfate in sterile saline to the desired concentration (e.g., 20-50 mg/mL).
-
Animal Dosing: Administer Guanethidine via intraperitoneal injection to adult rats at a dose of 50 mg/kg daily for 5-7 days.[5]
-
Monitoring: Observe the animals for signs of sympathetic blockade, such as ptosis (drooping of the upper eyelid).[6]
-
Verification of Sympathectomy: After the treatment period, sacrifice the animals and collect tissues of interest (e.g., heart, spleen, superior cervical ganglion). Assess the degree of sympathectomy by:
-
Biochemical Analysis: Measure norepinephrine content using High-Performance Liquid Chromatography (HPLC). A significant reduction in norepinephrine levels indicates successful sympathectomy.
-
Immunohistochemistry: Stain tissue sections for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. A marked decrease in TH-positive nerve fibers confirms denervation.[5]
-
Protocol 2: 6-OHDA-Induced Nigrostriatal Lesion in Mice for Parkinson's Disease Modeling
Objective: To create a unilateral lesion of the dopaminergic neurons in the substantia nigra pars compacta (SNc).
Materials:
-
6-hydroxydopamine hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Hamilton syringe with a 28-gauge needle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in a solution of 0.2 mg/mL ascorbic acid in sterile saline to a final concentration of 1.6 µg/µl. The ascorbic acid prevents the auto-oxidation of 6-OHDA before injection.[17]
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Craniotomy: Expose the skull and drill a small burr hole over the target coordinates for the SNc. For mice, typical coordinates relative to bregma are: Anteroposterior (AP) = -3.0 mm, Mediolateral (ML) = -1.2 mm, and Dorsoventral (DV) = -4.5 mm.[17]
-
6-OHDA Injection: Slowly inject 1.5 µl of the 6-OHDA solution into the SNc at a rate of 0.5 µl/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[17]
-
Post-operative Care: Suture the incision and provide post-operative care, including warming and monitoring, for at least 10 days.
-
Verification of Lesion:
-
Behavioral Testing: Assess motor deficits using tests such as the stepping test or apomorphine-induced rotations.
-
Histological Analysis: After the desired post-lesion period, perfuse the animal and collect the brain. Perform immunohistochemistry for tyrosine hydroxylase to visualize the loss of dopaminergic neurons in the SNc and their terminals in the striatum.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action of Guanethidine in a sympathetic neuron.
Caption: Neurotoxic mechanism of 6-hydroxydopamine (6-OHDA).
Caption: Comparative experimental workflows for Guanethidine and 6-OHDA.
References
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. google.com [google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Immunosuppressive agents prevent guanethidine-induced destruction of rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanethidine adrenergic neuropathy: an animal model of selective autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidopamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of 6-hydroxydopamine neurotoxicity: the role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue amine levels and sympathetic blockade after guanethidine and bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. effects-of-6-hydroxydopamine-on-catecholamine-containing-neurones-in-the-rat-brain - Ask this paper | Bohrium [bohrium.com]
- 14. Effects of 6-hydroxydopamine on catecholamine containing neurones in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 6-Hydroxydopamine (6-OHDA) injections [bio-protocol.org]
In Vivo Validation of Guanethidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guanethidine's in vivo performance with other sympatholytic agents, supported by experimental data. It delves into the core mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers in pharmacology and drug development.
I. Core Mechanism of Action: Norepinephrine Depletion
Guanethidine exerts its antihypertensive effect by selectively inhibiting neurotransmission in post-ganglionic adrenergic nerves.[1] Its primary mechanism involves the depletion of norepinephrine (NE) from sympathetic nerve terminals.[2] Guanethidine is actively transported into the sympathetic neuron by the norepinephrine transporter (NET), the same mechanism responsible for NE reuptake.[3][4] Once inside, it is concentrated in transmitter vesicles, where it displaces and replaces norepinephrine, leading to a gradual depletion of NE stores.[3][4] This prevents the release of NE in response to nerve stimulation, resulting in a reduction of sympathetic tone, decreased peripheral resistance, and a lowering of blood pressure.[5]
II. Comparative In Vivo Performance: Guanethidine vs. Alternatives
The in vivo effects of Guanethidine on norepinephrine depletion and sympathetic blockade have been extensively studied and compared with other sympatholytic agents, primarily Bretylium and Reserpine.
Norepinephrine Depletion in Rodent Models
Guanethidine administration in rats leads to a significant and long-lasting depletion of norepinephrine in various tissues, a key indicator of its sympatholytic activity.
| Drug | Dose | Animal Model | Tissue | % Norepinephrine Depletion | Time Point | Reference |
| Guanethidine | 50 mg/kg i.p. (5 days/week) | Rat | Heart | ~96% | Day 18 | [6] |
| 50 mg/kg i.p. (5 days/week) | Rat | Superior Cervical Ganglion | ~76% | Day 18 | [6] | |
| Reserpine | 1.0 mg/kg/day | Rat | Heart (Atria & Ventricles) | Virtually complete | 1 day | [7] |
| Bretylium | Single dose (similar to Guanethidine) | Rat | Tissues | No effect on catecholamines | - | [2] |
Key Findings:
-
A single dose of Guanethidine produces a substantial and long-lasting depletion of tissue catecholamines in rats, whereas a similar dose of Bretylium has no such effect.[2]
-
Chronic administration of Guanethidine (50 mg/kg i.p. for 18 days) results in a profound depletion of norepinephrine in the rat heart (~96%) and superior cervical ganglion (~76%).[6]
-
Reserpine also causes a virtually complete depletion of norepinephrine in the rat heart at a dose of 1.0 mg/kg/day after just one day of treatment.[7]
Effects on Sympathetic Nerve Function
Beyond norepinephrine depletion, the functional consequences on sympathetic nerve activity are crucial for validating the mechanism of action.
| Drug | Experimental Model | Key Effect | Reference |
| Guanethidine | Pithed Rat | Reduced cardiac responses to both low and high rates of nerve stimulation. | |
| Bretylium | Cat Nictitating Membrane | Depresses the slope of regression lines relating stimulation frequency to contraction magnitude. | |
| Clonidine | Pithed Rat | Inhibited increased heart rate, with the greatest effect at low frequencies of nerve stimulation. |
Key Findings:
-
In the pithed rat model, Guanethidine reduces cardiac responses to a wide range of sympathetic nerve stimulation frequencies.
-
In contrast, Clonidine's inhibitory effect on heart rate is more pronounced at lower frequencies of nerve stimulation.
-
Bretylium's effect on the cat nictitating membrane suggests a different mode of interference with sympathetic transmission compared to Guanethidine.
III. Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key in vivo experiments cited in the validation of Guanethidine's mechanism of action.
In Vivo Guanethidine Administration and Blood Pressure Measurement in Conscious Rats
This protocol is adapted from studies evaluating the antihypertensive effects of Guanethidine in conscious, freely moving rats.
a. Animal Model:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar rats are commonly used.
b. Catheter Implantation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., a combination of ketamine and xylazine).
-
surgically implant a polyethylene catheter into the lower abdominal aorta via the femoral artery for blood pressure measurement.
-
Exteriorize the catheter through the interscapular skin.
-
Allow a recovery period of at least 2 days before starting the experiment.
c. Guanethidine Administration:
-
Dissolve Guanethidine sulfate in sterile saline.
-
Administer daily via intraperitoneal (i.p.) injection at the desired dose (e.g., 5-50 mg/kg).
d. Blood Pressure Measurement:
-
House the rats in individual cages that allow free movement.
-
Connect the arterial catheter to a pressure transducer via a rotating swivel.
-
Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate using a data acquisition system.[8]
-
Acclimate the animals to the recording setup before baseline measurements.
-
Record blood pressure for a set duration each day throughout the treatment period.[9]
Norepinephrine Measurement in Tissues via HPLC
This protocol outlines a standard procedure for quantifying norepinephrine levels in rodent tissues.
a. Tissue Collection and Preparation:
-
Euthanize the animal at the designated time point after Guanethidine treatment.
-
Rapidly dissect the target tissues (e.g., heart, spleen, superior cervical ganglion) on ice.
-
Immediately freeze the tissues in liquid nitrogen or on dry ice and store at -80°C until analysis.
b. Sample Homogenization and Extraction:
-
Weigh the frozen tissue sample.
-
Add a fixed volume of ice-cold 0.1 M perchloric acid (e.g., 10 volumes of acid to tissue weight).
-
Homogenize the tissue using a sonicator or a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to precipitate proteins.[10]
-
Collect the supernatant containing the catecholamines.
c. HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical or fluorescence detector.
-
Use a mobile phase suitable for catecholamine separation (e.g., a mixture of a buffer like sodium acetate or formic acid and an organic solvent like methanol or acetonitrile).[11][12]
-
Quantify the norepinephrine concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of norepinephrine.
IV. Visualizing the Mechanism and Workflow
Diagrams are provided to visually summarize the signaling pathway of Guanethidine's action and a typical experimental workflow for its in vivo validation.
Caption: Guanethidine's mechanism of action at the sympathetic nerve terminal.
Caption: A typical experimental workflow for in vivo validation of Guanethidine.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. Tissue amine levels and sympathetic blockade after guanethidine and bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bretylium | C11H17BrN+ | CID 2431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differential effect of guanethidine on dopamine and norepinephrine pools in urine, heart and superior cervical ganglion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine depletion and sensitivity changes in rat heart induced by pretreatment with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Study of Azocane-Containing Pharmaceuticals: Guanethidine and Trocimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pharmaceuticals incorporating the azocane ring structure. The primary focus is on guanethidine, a well-documented antihypertensive agent, due to the extensive availability of experimental and clinical data. Trocimine, another azocane-containing compound, is also discussed; however, publicly available information regarding its pharmacology and clinical efficacy is limited, restricting a direct comparative performance analysis.
Introduction to Azocane in Pharmaceuticals
The azocane moiety, an eight-membered saturated heterocycle containing a nitrogen atom, serves as a scaffold in the development of pharmacologically active agents. Its structural characteristics can influence the pharmacokinetic and pharmacodynamic properties of a drug. This guide delves into the profiles of two such pharmaceuticals: guanethidine and trocimine.
Guanethidine: An Adrenergic Neuron Blocking Agent
Guanethidine is an antihypertensive medication that functions by inhibiting the release of norepinephrine from postganglionic sympathetic nerve endings.[1] While its use has declined in favor of newer agents with more favorable side-effect profiles, it remains a significant compound for studying sympathetic nervous system pharmacology.
Mechanism of Action
Guanethidine's primary mechanism involves its uptake into the presynaptic neuron by the norepinephrine transporter (NET).[1] Once inside, it is concentrated in synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores.[1] Consequently, the amount of norepinephrine released upon nerve stimulation is significantly reduced, resulting in decreased sympathetic tone, vasodilation, and a lowering of blood pressure.
Signaling Pathway of Guanethidine's Action
Caption: Mechanism of Guanethidine Action.
Performance Data
Clinical studies have demonstrated the efficacy of guanethidine in lowering blood pressure in patients with hypertension.
| Parameter | Guanethidine Performance | Reference |
| Systolic Blood Pressure Reduction | Significant decrease observed in hypertensive patients. | [2] |
| Diastolic Blood Pressure Reduction | Significant decrease observed in hypertensive patients. | [2] |
| Onset of Action | Blood pressure control achieved within 1-3 days with an oral loading regimen. | [2] |
| Duration of Action | Prolonged, allowing for once-daily dosing. | [3] |
Trocimine: A Compound with Limited Data
Trocimine, also known by its chemical name N-(3,4,5-trimethoxybenzoyl)azocane, is another molecule containing the azocane ring.[4] Despite its identification and chemical characterization, there is a significant lack of publicly available data on its pharmacological properties, mechanism of action, and clinical efficacy. Searches for experimental or clinical data on trocimine or its synonyms have not yielded substantial results.
| Parameter | Trocimine Performance | Reference |
| Mechanism of Action | Not established in publicly available literature. | N/A |
| Pharmacological Effects | Not well-documented. | N/A |
| Clinical Efficacy | No clinical trial data found. | N/A |
Comparative Summary
Due to the disparity in available data, a direct quantitative comparison of performance is not feasible. The following table summarizes the known information for both compounds.
| Feature | Guanethidine | Trocimine |
| Chemical Structure | Contains an azocane ring linked to a guanidine moiety. | Contains an azocane ring linked to a trimethoxybenzoyl group. |
| Therapeutic Class | Antihypertensive | Not established |
| Mechanism of Action | Adrenergic neuron blocker; inhibits norepinephrine release. | Unknown |
| Clinical Use | Historically used for moderate to severe hypertension. | Not established |
| Supporting Data | Extensive preclinical and clinical data available. | Limited to chemical identification. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of guanethidine and similar adrenergic neuron blocking agents.
In Vitro Norepinephrine Release Assay
This assay is crucial for determining a compound's ability to inhibit neurotransmitter release from sympathetic nerves.
Objective: To quantify the release of norepinephrine from isolated vascular tissue following electrical stimulation in the presence and absence of the test compound.
Methodology:
-
Tissue Preparation: Segments of a suitable blood vessel (e.g., rat tail artery) are dissected and mounted in a perfusion-superfusion system.[5]
-
Perfusion: The tissue is perfused with a physiological salt solution (e.g., Krebs-Henseleit buffer) containing inhibitors of norepinephrine uptake and metabolism (e.g., desipramine and corticosterone) to accurately measure released norepinephrine.
-
Stimulation: The sympathetic nerves within the tissue are electrically stimulated using defined parameters (e.g., short trains of pulses at a specific frequency).[5]
-
Sample Collection: The perfusate is collected before, during, and after stimulation to measure basal and stimulated norepinephrine release.
-
Quantification: Norepinephrine in the perfusate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]
-
Data Analysis: The amount of norepinephrine released is calculated and compared between control and drug-treated tissues to determine the inhibitory effect of the compound.
Experimental Workflow for Norepinephrine Release Assay
References
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. Guanethidine in antihypertensive therapy: experience with an oral loading regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Trocimine | C17H25NO4 | CID 26650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro measurement of endogenous norepinephrine release from small blood vessels with short stimulation trains - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating History: A Comparative Guide to Guanethidine Studies for Modern Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of historical Guanethidine studies, offering insights into its performance against contemporary alternatives. Due to the vintage of primary Guanethidine research, this guide synthesizes available data and provides context for replicating foundational experiments in hypertension.
Guanethidine, a potent antihypertensive agent, was a cornerstone of therapy for moderate to severe hypertension in the mid-20th century.[1] Its unique mechanism of action, involving the inhibition of norepinephrine release from postganglionic sympathetic neurons, set it apart from other treatments of its era.[1][2] Understanding the experimental basis for its use and its performance relative to modern antihypertensives is crucial for researchers exploring novel sympatholytic agents or reinvestigating historical drug targets.
Comparative Performance of Antihypertensive Agents
While direct, head-to-head clinical trials comparing Guanethidine with modern antihypertensive drug classes are unavailable due to its displacement in clinical practice, an indirect comparison can be made by examining data from historical studies and contemporary meta-analyses.
Blood Pressure Reduction
Historical studies on Guanethidine reported significant reductions in both systolic and diastolic blood pressure. For instance, in a comparative study with guanfacine, both drugs produced an "equally large and significant decrease in blood pressure."[3][4] Another study comparing it with bethanidine in patients with diastolic pressures of 100-124 mmHg (on hydrochlorothiazide) found that Guanethidine reduced diastolic blood pressure by an average of 18.4 mmHg.[5]
Modern antihypertensive classes demonstrate robust efficacy in blood pressure reduction, often with more favorable side-effect profiles. The following table summarizes findings from large-scale meta-analyses of these agents.
| Drug Class | Average Systolic BP Reduction (mmHg) | Average Diastolic BP Reduction (mmHg) | Key Findings from Meta-Analyses |
| Guanethidine | Data not consistently reported in mmHg | 18.4 (in one study of severe hypertension) | Effective in moderate to severe hypertension, often used as a second-line agent.[5][6] |
| ACE Inhibitors | ~13 | ~8 | Significantly reduce all-cause mortality compared to placebo.[7] |
| Angiotensin II Receptor Blockers (ARBs) | Varies by agent (e.g., Olmesartan shows high efficacy) | Varies by agent | Similar efficacy to ACE inhibitors in lowering blood pressure, but with better tolerability.[8][9] |
| Beta-Blockers | 10.5 (in one meta-analysis) | 7.0 (in one meta-analysis) | Less protective against stroke and all-cause death compared to other agents.[5] |
| Calcium Channel Blockers (CCBs) | 21.6 (dual therapy in one meta-analysis) | 17.5 (dual therapy in one meta-analysis) | Reduce stroke by 39% and major cardiovascular events by 28% compared to placebo.[10][11][12] |
Side Effect Profile
A significant factor in the decline of Guanethidine's use was its side effect profile, primarily resulting from its powerful sympatholytic action.
| Side Effect | Guanethidine | Reserpine | Methyldopa | Modern Antihypertensives (General) |
| Orthostatic Hypotension | Frequent and can be severe[3][4][13] | Less frequent than Guanethidine[6] | Less frequent than Guanethidine | Generally less frequent and milder |
| Diarrhea | Common[6][13] | Less common | Less common | Infrequent |
| Ejaculatory Dysfunction | Common[2] | Less common | Can occur | Less common, varies by class |
| Sedation/Depression | Not a primary feature | Can cause significant depression[6] | Common | Less common, some beta-blockers may cause fatigue |
| Dry Mouth | Can occur | Less common | Common | Common with some classes (e.g., some CCBs) |
Experimental Protocols of Historical Guanethidine Studies
Representative Protocol: Double-Blind, Crossover Comparison of Guanethidine and a Comparator
-
Patient Selection:
-
Inclusion criteria: Patients with a diagnosis of essential hypertension, with diastolic blood pressure consistently within a specified range (e.g., 95-115 mmHg) after a washout period of all other antihypertensive medications.[6]
-
Exclusion criteria: Evidence of secondary hypertension, severe renal or cardiac disease, or other contraindications to the study medications.
-
-
Study Design:
-
A randomized, double-blind, crossover design.[6]
-
Patients are randomly assigned to one of two treatment sequences: Guanethidine followed by the comparator, or the comparator followed by Guanethidine.
-
Each treatment period lasts for a specified duration (e.g., 6-8 weeks), separated by a washout period where patients receive a placebo.[3][4]
-
-
Treatment Administration:
-
Medications are prepared in identical capsules to ensure blinding.
-
Dosage is initiated at a low level and titrated upwards at regular intervals (e.g., every 2 weeks) until a target blood pressure is achieved or the maximum tolerated dose is reached.[6]
-
-
Data Collection:
-
Blood pressure (both supine and standing) and heart rate are measured at regular intervals (e.g., bi-weekly).[6]
-
Side effects are systematically recorded at each visit using a standardized questionnaire or a scoring system.[6]
-
Laboratory tests (e.g., renal function, electrolytes) are performed at baseline and at the end of each treatment period.
-
-
Data Analysis:
-
Comparison of the mean blood pressure reduction between the two treatment periods.
-
Comparison of the incidence and severity of side effects between the two treatments.
-
Statistical tests appropriate for a crossover design are used to determine the significance of any observed differences.
-
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate Guanethidine's mechanism of action and a typical experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Guanethidine - Wikipedia [en.wikipedia.org]
- 3. Comparative study of two antihypertensive agents: guanfacine and guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of two antihypertensive agents: Guanfacine and guanethidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-blockers in hypertension: overview and meta-analysis of randomized outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient acceptance of guanethidine as therapy for mild to moderate hypertension. A comparison with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cardioaragon.com [cardioaragon.com]
- 8. A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of dual calcium channel blockade for the treatment of hypertension: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of dual calcium channel blockade for the treatment of hypertension: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-[2-(azocan-1-yl)ethyl]guanidine: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper management and disposal of 2-[2-(azocan-1-yl)ethyl]guanidine, also known as Guanethidine, and its salts are critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets for structurally related compounds and salts, such as Guanethidine sulfate. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling.
Hazard Profile
This compound and its salts are classified with the following hazards:
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Quantitative Hazard Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Skin Corrosion/Irritation | Category 2 | Irritating to skin[3] |
| Hazardous to the Aquatic Environment | - | Toxic to aquatic organisms[3] |
Experimental Protocols: Disposal Procedures
This section outlines the detailed methodology for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Eye and Face Protection : Wear chemical safety goggles or a face shield.[1]
-
Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat.[3]
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[2]
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
Step 2: Spill Management
In the event of a spill:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Reporting : Report the spill to your institution's environmental health and safety (EHS) office.
Step 3: Waste Collection and Storage
-
Waste Container : Collect all waste containing this compound, including contaminated labware and PPE, in a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling : The label should include the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage : Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
Step 4: Final Disposal
-
Professional Disposal : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash.
-
Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations for hazardous waste.
-
Documentation : Maintain accurate records of the amount of waste generated and its disposal date.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages of the disposal process.
References
Personal protective equipment for handling 2-[2-(azocan-1-yl)ethyl]guanidine
This guide provides crucial safety and logistical information for the handling and disposal of 2-[2-(azocan-1-yl)ethyl]guanidine, a guanidine-based compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Information is based on safety data for closely related guanidine compounds, including guanethidine sulfate. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.
Hazard Identification and Personal Protective Equipment (PPE)
Guanidine compounds are known to present several hazards. Exposure can lead to skin and eye irritation, and they can be harmful if ingested or inhaled.[1][2][3][4][5] Adherence to proper PPE protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to prevent contact with dust or splashes.[6][7] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are a reasonable choice for protection against corrosive bases like guanidine.[1] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when handling the powder outside of a fume hood or when dust generation is likely.[6][7] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Experimental Workflow
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
